6-Aza-2-thiothymine
Description
Propriétés
IUPAC Name |
6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPQOSBROLOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210473 | |
| Record name | 2-Thio-6-azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-76-9 | |
| Record name | 6-Aza-2-thiothymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thio-6-azathymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thio-6-azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIO-6-AZATHYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH0RIO9KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Aza-2-thiothymine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Aza-2-thiothymine, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthetic pathway, including a step-by-step experimental protocol, and offers a thorough characterization of the compound using modern analytical techniques. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Furthermore, key experimental workflows are visualized using Graphviz diagrams to provide a clear and logical representation of the processes involved.
Introduction
This compound, also known as 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is a heterocyclic compound belonging to the class of aza-analogs of pyrimidines. Its structural similarity to thymine, a fundamental component of DNA, has made it a subject of considerable research interest, particularly in the development of antiviral and anticancer agents.[1] The replacement of a carbon atom with a nitrogen atom at the 6-position of the pyrimidine ring and the presence of a thiocarbonyl group at the 2-position impart unique chemical and biological properties to the molecule. Beyond its pharmacological potential, this compound has also found applications as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of various biomolecules, including oligonucleotides, small molecules, and phospholipids.[2][3] This guide aims to provide a detailed technical resource for researchers working with or interested in this versatile compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a thiosemicarbazone intermediate followed by a cyclization reaction to form the triazine ring. The overall synthetic scheme is presented below.
Experimental Protocol
This protocol details the synthesis of this compound from ethyl pyruvate and thiosemicarbazide.
Step 1: Synthesis of Ethyl 2-(2-carbamothioylhydrazono)propanoate (Thiosemicarbazone Intermediate)
Materials:
-
Ethyl pyruvate
-
Thiosemicarbazide
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Dissolve thiosemicarbazide in a minimal amount of a warm ethanol-water mixture.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
To this solution, add an equimolar amount of ethyl pyruvate dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
The thiosemicarbazone product will precipitate out of the solution upon cooling.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to this compound
Materials:
-
Ethyl 2-(2-carbamothioylhydrazono)propanoate
-
Potassium Carbonate (K₂CO₃)
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Suspend the dried thiosemicarbazone intermediate in an aqueous solution of potassium carbonate.
-
Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 5-6.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or water to obtain the pure product.
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic and analytical techniques. The expected data from these analyses are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃OS | |
| Molecular Weight | 143.17 g/mol | |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 218-221 °C | |
| CAS Number | 615-76-9 |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
Experimental Protocol: The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 (broad) | Singlet | 1H | N-H (amide) |
| ~11.8 (broad) | Singlet | 1H | N-H (thioamide) |
| ~2.1 | Singlet | 3H | -CH₃ |
3.2.2. ¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is recorded on a 100 or 125 MHz spectrometer using DMSO-d₆ as the solvent.[4][5]
| Chemical Shift (ppm) | Assignment |
| ~175 | C=S |
| ~158 | C=O |
| ~145 | C=N |
| ~15 | -CH₃ |
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol: The FT-IR spectrum is recorded using the KBr pellet method.[6][7] A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H stretching (amide) |
| 3200-3100 | Broad | N-H stretching (thioamide) |
| ~1700 | Strong | C=O stretching (amide I) |
| ~1600 | Medium | N-H bending (amide II) |
| ~1550 | Medium | C=N stretching |
| ~1200 | Strong | C=S stretching |
3.2.4. Mass Spectrometry
Experimental Protocol: The mass spectrum can be obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.[2]
| m/z | Relative Intensity | Possible Fragment Ion |
| 143 | High | [M]⁺ (Molecular ion) |
| 115 | Moderate | [M - CO]⁺ |
| 100 | Moderate | [M - HNCO]⁺ |
| 84 | Moderate | [M - S - HCN]⁺ |
| 57 | High | [CH₃-C=N-NH]⁺ |
Signaling Pathways and Logical Relationships
While this compound is primarily known as a synthetic intermediate and a MALDI matrix, its structural similarity to thymine suggests potential interactions with biological pathways involving nucleotide metabolism. As an antimetabolite, it could potentially inhibit enzymes involved in DNA and RNA synthesis. The following diagram illustrates a hypothetical mechanism of action.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. google.com [google.com]
- 7. shimadzu.com [shimadzu.com]
A Technical Guide to the Physicochemical Properties of 6-Aza-2-thiothymine for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of 6-Aza-2-thiothymine (ATT), with a specific focus on its application in mass spectrometry. ATT has emerged as a versatile matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, suitable for the analysis of a wide range of biomolecules.
Core Physicochemical Properties
This compound is a heterocyclic compound structurally similar to thymine.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃OS | [1][2][3] |
| Molecular Weight | 143.17 g/mol | [2][3][4] |
| Monoisotopic Mass | 143.01533297 Da | [1][4] |
| CAS Registry Number | 615-76-9 | [2] |
| Appearance | Light yellow to beige crystalline flakes | [1][5] |
| Melting Point | 218-221 °C | [5][6] |
| Solubility | Partially soluble in water; Soluble in formic acid (5%) | [5][7][8][9] |
| pKa (Predicted) | 5.83 ± 0.40 | [5] |
| LogP | 0.13590 | [5] |
| Topological Polar Surface Area | 85.6 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1][4] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Application in Mass Spectrometry: A Versatile MALDI Matrix
This compound is particularly valuable as a matrix in MALDI mass spectrometry.[10] Unlike some matrices that are limited to specific classes of molecules or ionization modes, ATT offers broad applicability. It is a pH-neutral matrix that functions effectively in both positive and negative ionization modes.[10][11][12] A key advantage of ATT is its tendency to form minimal matrix-related peak clusters in the low molecular weight region, which simplifies spectral interpretation.[10][13]
ATT has been successfully employed for the analysis of a diverse array of molecules, including:
-
Peptides and Proteins [10]
Its performance is often comparable, and in some cases complementary, to commonly used matrices like α-Cyano-4-hydroxycinnamic acid (CHCA).[10] For instance, studies have shown that ATT can more efficiently ionize tryptic peptides of higher molecular weight than CHCA.[10]
Experimental Protocols for MALDI-MS
The following are generalized protocols for the use of this compound as a MALDI matrix, synthesized from methodologies reported in the literature. Specific concentrations and solvents may require optimization depending on the analyte and instrument.
Matrix Solution Preparation for Peptides and Proteins
-
Objective: To prepare an ATT matrix solution suitable for the analysis of tryptic peptides.
-
Reagents:
-
Procedure:
-
Prepare a stock solution of ATT at a concentration of 10 mg/mL.[10]
-
The solvent system is typically a mixture of organic solvent and water. A common solvent is 70:30 Methanol:Water (v/v).[10]
-
For enhanced performance with certain analytes like peptides, additives can be beneficial. Prepare the matrix solution with 2 mM guanidinium chloride and 20 mM diammonium hydrogen citrate.[10]
-
Ensure the matrix is fully dissolved, using vortexing and sonication if necessary.
-
Matrix Solution Preparation for Oxidized Phospholipids
-
Objective: To prepare an ATT matrix system for the sensitive analysis of oxidized phospholipids.
-
Reagents:
-
This compound (ATT)
-
Chaotropic reagents (e.g., specific salts at low concentrations) as ionization enhancers.[15]
-
-
Procedure:
-
Prepare the primary ATT matrix solution as described above.
-
Introduce specific chaotropic reagents at low concentrations (e.g., 0.5–2 mM) to the matrix solution.[15] The choice of reagent may depend on the specific class of phospholipids being analyzed.
-
This combination acts as an effective co-matrix system for analysis in both positive and negative ionization modes.[15]
-
Sample Spotting (Dried Droplet Method)
-
Objective: To co-crystallize the analyte with the ATT matrix on a MALDI target plate.
-
Materials:
-
Procedure:
-
Mix the analyte solution and the ATT matrix solution. A typical ratio is 1:1 (v/v). For example, mix 1 µL of analyte with 1 µL of the matrix solution.[10]
-
Pipette the mixture (e.g., 1-2 µL) onto a spot on the MALDI target plate.[10]
-
Allow the droplet to air-dry completely at room temperature. This process results in the co-crystallization of the analyte within the matrix.
-
The plate is now ready for insertion into the mass spectrometer for analysis.
-
Visualized Workflow
The following diagram illustrates a typical experimental workflow for using this compound in a MALDI-MS analysis.
Caption: General workflow for MALDI-MS using this compound (ATT) as a matrix.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C4H5N3OS | CID 1263666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | CAS#:615-76-9 | Chemsrc [chemsrc.com]
- 7. This compound | 615-76-9 [chemicalbook.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. 6-Aza-2-thiothymin, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. boa.unimib.it [boa.unimib.it]
- 14. This compound: a matrix for MALDI spectra of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples | MDPI [mdpi.com]
- 18. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Aza-2-thiothymine: A Technical Deep Dive into its Biological Mechanism of Action
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aza-2-thiothymine (ATT), a heterocyclic compound belonging to the aza-analogs of pyrimidines, has garnered interest in medicinal chemistry primarily as a scaffold for the synthesis of more complex molecules with therapeutic potential. While extensive research has been conducted on the derivatives of ATT, showcasing significant anti-cancer and antimicrobial activities, the intrinsic biological mechanism of action of the core this compound molecule remains less elucidated. This technical guide synthesizes the available, albeit limited, direct evidence and draws inferences from structurally similar compounds to propose a mechanism of action for ATT. It is hypothesized that this compound primarily acts as a pyrimidine antagonist, interfering with nucleic acid metabolism. This document summarizes the current understanding, presents quantitative data from derivative studies, outlines relevant experimental protocols, and visualizes the hypothesized pathways and experimental workflows.
Introduction
This compound is a structural analog of the nucleobase thymine, where the carbon atom at the 6th position of the pyrimidine ring is replaced by a nitrogen atom, and the oxygen at the 2nd position is substituted with sulfur. This modification is anticipated to alter its base-pairing properties and its recognition by enzymes involved in nucleotide metabolism. While ATT has been extensively used as a precursor for the synthesis of novel therapeutic agents, its own biological activity is not well-documented. This guide aims to provide a comprehensive overview of the plausible mechanism of action of this compound in biological systems, based on the available literature on its analogs and derivatives.
Hypothesized Mechanism of Action: Pyrimidine Antagonism
The primary hypothesized mechanism of action for this compound is its role as a pyrimidine antagonist. As a thymine analog, ATT is likely to interfere with the synthesis and utilization of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This interference could occur at several levels:
-
Inhibition of Enzymes in Nucleotide Synthesis: ATT may act as an inhibitor of key enzymes involved in the de novo and salvage pathways of pyrimidine synthesis.
-
Incorporation into Nucleic Acids: Following intracellular conversion to its corresponding nucleotide, 6-Aza-2-thiothymidine triphosphate, ATT may be incorporated into DNA during replication. The presence of this unnatural base could disrupt the normal structure and function of DNA, leading to replication errors, stalled replication forks, and ultimately, cell death.
Studies on the closely related analog, 6-azathymine, have shown that it competitively antagonizes the utilization of thymine for the growth of Streptococcus faecalis and can be incorporated into its DNA. It is highly probable that this compound follows a similar mechanism.
Signaling Pathway for Hypothesized Cytotoxicity
Caption: Hypothesized mechanism of this compound cytotoxicity.
Biological Activity of this compound Derivatives
While direct quantitative data for ATT is scarce, numerous studies on its derivatives provide insights into its potential anti-cancer activity. These derivatives often exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for these derivatives has been linked to the induction of DNA damage and apoptosis.
Quantitative Data from Derivative Studies
| Derivative Class | Cell Line | IC50 (µM) | Observed Mechanism | Reference |
| Triazolo[4,3-b][1][2][3]triazin-7-one | A549 (Lung Carcinoma) | 36.6 - 42.5 | DNA fragmentation, DNA damage, modulation of BCL-2, BAX, and p53 gene expression. | [1][2] |
| Triazolo[4,3-b][1][2][3]triazin-7-one | PC3 (Prostate Cancer) | > 100 | Limited anti-cancer activity. | [1][2] |
| Triazolo[4,3-b][1][2][3]triazin-7-one | PACA2 (Pancreatic Cancer) | > 100 | Low cytotoxic effect. | [1][2] |
Note: The IC50 values are for the derivatives, not for this compound itself.
Antimicrobial Activity of ATT-Conjugates
This compound has been used to cap gold nanoclusters (ATT-AuNCs), which have demonstrated potent antimicrobial activity against multidrug-resistant E. coli. The mechanism of action for these nanoclusters is distinct from that of the free compound and involves the generation of reactive oxygen species (ROS).
Mechanism of ATT-AuNCs
The ATT-AuNCs are believed to attach to the bacterial cell wall, leading to the generation of ROS such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH). This oxidative stress results in membrane damage, protein leakage, and DNA destabilization, ultimately causing bacterial cell death.
Caption: Antimicrobial mechanism of ATT-capped gold nanoclusters.
Proposed Experimental Protocols for Elucidating the Mechanism of Action of this compound
Given the lack of direct evidence for the mechanism of action of ATT, the following experimental workflow is proposed to systematically investigate its biological effects.
Experimental Workflow
Caption: Proposed experimental workflow for mechanism of action studies.
Detailed Methodologies
5.1. Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
5.2. DNA Damage Assessment (Comet Assay)
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for a defined period.
-
Cell Harvesting and Lysis: Harvest the cells, embed them in low-melting-point agarose on a microscope slide, and lyse the cells in a high-salt lysis buffer.
-
Electrophoresis: Subject the slides to alkaline or neutral electrophoresis to allow the migration of fragmented DNA.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.
-
Quantification: Quantify the extent of DNA damage by measuring the tail length and intensity of the comets.
5.3. DNA Incorporation Assay
-
Radiolabeling: Culture cells in the presence of [³H]-labeled this compound.
-
DNA Extraction: After incubation, harvest the cells and extract the genomic DNA.
-
Quantification: Measure the amount of radioactivity incorporated into the DNA using a scintillation counter.
-
LC-MS/MS Analysis (Alternative): Alternatively, treat cells with non-labeled ATT, extract genomic DNA, hydrolyze it to individual nucleosides, and analyze the hydrolysate by LC-MS/MS to detect the presence of 6-Aza-2-thiothymidine.
Conclusion and Future Directions
The available evidence strongly suggests that this compound's biological activity, if significant as a standalone agent, is likely mediated through its action as a pyrimidine antagonist, leading to the disruption of nucleic acid metabolism and integrity. However, it is crucial to underscore that the majority of the current research focuses on its derivatives and conjugates, leaving the mechanism of the parent compound largely unexplored.
Future research should focus on systematically evaluating the biological effects of unmodified this compound using the experimental workflows outlined in this guide. Specifically, determining its cytotoxicity profile across a panel of cell lines, assessing its ability to induce DNA damage and be incorporated into DNA, and identifying its specific molecular targets will be critical to fully elucidate its mechanism of action and to inform the rational design of new therapeutics based on this promising scaffold.
References
The Genesis of a Nucleobase Analog: Early Studies and Discovery of 6-Aza-2-thiothymine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aza-2-thiothymine, a heterocyclic compound belonging to the azapyrimidine class of nucleobase analogs, has garnered significant interest in various scientific domains, from medicinal chemistry to materials science. Its structural resemblance to the natural pyrimidine base thymine, with the introduction of a nitrogen atom at the 6-position and a sulfur atom at the 2-position of the ring, imparts unique physicochemical properties that have been exploited in diverse applications. While the precise seminal publication detailing the initial synthesis of this compound is not readily accessible in contemporary digital archives, its discovery is rooted in the broader exploration of aza-analogs of pyrimidines that commenced in the mid-20th century. This technical guide aims to provide a comprehensive overview of the early studies and discovery context of this compound, alongside a detailed account of its modern synthesis, biological activities, and applications, with a focus on quantitative data, experimental protocols, and pathway visualizations.
The Historical Context: The Dawn of Azapyrimidines
The exploration of aza-analogs of naturally occurring nucleobases was a fertile ground for research in the 1950s and 1960s, driven by the quest for antimetabolites with potential therapeutic applications, particularly in cancer and infectious diseases. The underlying principle was that these structural mimics could interfere with the biosynthesis or function of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cells.
A pivotal moment in this field was the synthesis of "6-azauracil" (1,2,4-triazine-3,5(2H,4H)-dione) in 1956. This discovery paved the way for the systematic investigation of a wide array of related compounds, including thiated derivatives like this compound. The introduction of a sulfur atom was a common strategy to modulate the electronic properties and biological activity of nucleobase analogs.
While the original discovery paper for this compound remains elusive, its CAS Registry Number, 615-76-9, has been retrospectively assigned. The early investigations into this class of compounds were often characterized by their synthetic novelty and initial screenings for biological activity, laying the groundwork for the more specialized applications that would emerge decades later.
Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₄H₅N₃OS and a molecular weight of 143.17 g/mol .
| Property | Value |
| Molecular Formula | C₄H₅N₃OS |
| Molecular Weight | 143.17 g/mol |
| CAS Registry Number | 615-76-9 |
| Appearance | Crystalline solid |
| Melting Point | 218-221 °C |
| Solubility | Partially soluble in water, soluble in formic acid |
Modern Synthetic Approaches
Experimental Protocol: A Representative Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives using this compound as a precursor, as described in recent literature.[1][2]
Materials:
-
This compound (referred to as 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in the literature)
-
Hydrazonoyl halides
-
Chloroform
-
Triethylamine
-
Ethanol
Procedure:
-
A mixture of this compound (1 mmol) and the appropriate hydrazonoyl halide (1 mmol) is prepared in chloroform (20 mL).
-
Triethylamine (0.14 mL, 1 mmol) is added to the mixture.
-
The reaction mixture is refluxed for a period of 6-12 hours, with reaction progress monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with ethanol.
-
The solid product is collected by filtration, washed with ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
References
Spectroscopic Profile of 6-Aza-2-thiothymine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Aza-2-thiothymine, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.
Spectroscopic Data Summary
The empirical formula for this compound is C₄H₅N₃OS, and it has a molecular weight of approximately 143.17 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of its constituent hydrogen and carbon atoms.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in a quantitative format | N/A | Methyl Protons (-CH₃) |
| Data not available in a quantitative format | N/A | Amine Protons (-NH) |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in a quantitative format | Methyl Carbon (-CH₃) |
| Data not available in a quantitative format | Quaternary Carbon (C=S) |
| Data not available in a quantitative format | Quaternary Carbon (C=O) |
| Data not available in a quantitative format | Quaternary Carbon (C=N) |
Note: Specific chemical shift and coupling constant values from publicly available spectra are not explicitly provided in numerical format in the source materials. The assignments are based on the known chemical structure.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (amine/amide) |
| ~3100-3000 | Medium | C-H stretching (aromatic/vinylic-like) |
| ~2950-2850 | Weak | C-H stretching (aliphatic -CH₃) |
| ~1700 | Strong | C=O stretching (carbonyl) |
| ~1650-1550 | Medium-Strong | C=N stretching, N-H bending |
| ~1200-1000 | Medium-Strong | C-N stretching, C=S stretching |
Note: The peak positions are estimations based on typical IR absorption ranges for the respective functional groups and visual inspection of the available spectra. The intensity is described qualitatively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern. The data presented here is from electron ionization (EI) mass spectrometry.[1]
| m/z | Relative Intensity (%) | Assignment |
| 143 | ~100 | [M]⁺ (Molecular Ion) |
| 56 | ~60 | Fragment Ion |
| 27 | ~35 | Fragment Ion |
Note: The relative intensities are approximate values based on the visual representation of the mass spectrum.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation: An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube to a final concentration suitable for the spectrometer's sensitivity. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).
-
Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker or Varian instrument, operating at a specific proton frequency (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30° or 90° pulse width, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds between scans, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to generate the frequency-domain spectrum. Processing steps include phasing, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
FTIR Spectroscopy using the KBr Pellet Method
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture must be homogenous and have a fine, consistent particle size.
-
Pellet Formation: The ground mixture is transferred to a pellet die. A vacuum is applied to remove any trapped air, and the die is placed in a hydraulic press. A pressure of 8-10 tons is applied for several minutes to form a thin, transparent, or translucent pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of a pure KBr pellet (or empty sample chamber) is first collected. The sample pellet is then placed in the spectrometer's sample holder, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe. The sample is then heated to induce vaporization into the gas phase.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and often induces fragmentation.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Solubility and Stability of 6-Aza-2-thiothymine in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aza-2-thiothymine is a heterocyclic compound of interest in pharmaceutical research. A thorough understanding of its solubility and stability in various solvents is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines detailed experimental protocols for determining its solubility and stability profile. While quantitative data for this specific molecule is limited in publicly available literature, this guide offers standardized methodologies for researchers to generate this crucial data.
Introduction to this compound
This compound, a derivative of thymine, is a compound with potential applications in medicinal chemistry. Its structural similarity to endogenous nucleobases makes it a candidate for investigation in various biological pathways. For effective formulation, delivery, and preclinical testing, a comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount.
Solubility of this compound
Currently, the publicly available quantitative solubility data for this compound is limited. Qualitative descriptions indicate that it is partially soluble in water and soluble in 5% formic acid.[1][2][3][4][5] To facilitate further research and development, this section provides a standardized protocol for determining the quantitative solubility of this compound in various relevant solvents.
Recommended Solvents for Solubility Testing
The following table outlines a selection of recommended solvents for determining the solubility profile of this compound, covering a range of polarities and proticities.
| Solvent Class | Specific Solvent | Rationale for Inclusion |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Simulates physiological pH for biological relevance. |
| Citrate Buffer pH 3.0 | Represents an acidic environment, relevant to gastric conditions. | |
| Purified Water | Baseline aqueous solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Common solvent for initial stock solutions in biological assays. |
| Acetonitrile (ACN) | Used in chromatographic applications and as a co-solvent. | |
| N,N-Dimethylformamide (DMF) | Strong polar solvent for challenging compounds. | |
| Polar Protic | Ethanol | Common co-solvent in formulations. |
| Methanol | Used in analytical chemistry and as a solvent for polar compounds. | |
| Non-Polar | Dichloromethane (DCM) | To assess solubility in lipophilic environments. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining thermodynamic solubility.
Materials:
-
This compound (solid)
-
Selected solvents (see Table above)
-
Analytical balance
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a known volume of a suitable solvent (mobile phase for HPLC is ideal) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the test solvent at the specified temperature.
-
Caption: Workflow for solubility determination of this compound.
Stability of this compound
The stability of a drug candidate in various solvents and conditions is a critical parameter that influences its shelf-life, formulation, and in vivo performance. While no specific degradation pathways for this compound have been published, its structural similarity to other thiopurine analogs suggests potential for degradation through oxidation, hydrolysis, or photolysis. This section provides a protocol for a comprehensive stability study.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known degradation of related thiopurines, the following degradation pathways should be considered:
-
Oxidative Degradation: The thiol group is susceptible to oxidation, which could lead to the formation of disulfide-linked dimers or sulfonic acid derivatives.
-
Hydrolytic Degradation: The triazine ring may be susceptible to hydrolysis, particularly at non-neutral pH, leading to ring-opening products.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.
Experimental Protocol for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH)
-
Hydrogen peroxide (for oxidative stress)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Temperature-controlled ovens
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution). A PDA detector is useful for assessing peak purity, while an MS detector can help in identifying degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order) for each condition.
-
References
Quantum Chemical Blueprint of 6-Aza-2-thiothymine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aza-2-thiothymine (6A2TT), a heterocyclic compound analogous to the natural nucleobase thymine, is a molecule of significant interest in medicinal chemistry and materials science. Its structural modifications, including the introduction of a nitrogen atom at the 6-position and sulfur at the 2-position, give rise to unique photochemical and electronic properties. This technical guide provides an in-depth overview of the quantum chemical calculations used to elucidate the molecular structure, stability, and excited-state dynamics of 6A2TT. It serves as a comprehensive resource, detailing computational methodologies, presenting key data, and outlining experimental protocols for its synthesis.
Molecular Structure and Tautomerism
This compound (IUPAC name: 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one) is a planar molecule with the chemical formula C4H5N3OS.[1][2][3] A critical aspect of its chemistry is the potential for prototropic tautomerism, which involves the migration of a proton accompanied by a shift in double bonds. Understanding the relative stability of these tautomers is crucial, as it dictates the molecule's hydrogen bonding capabilities and, consequently, its biological activity.
Based on the principles of tautomerism in related heterocyclic systems, four primary tautomers of 6A2TT are considered:
-
Keto-thione (A): The canonical and generally most stable form in similar compounds.
-
Enol-thione (B): Formed by proton migration from N4 to the O5 oxygen.
-
Keto-thiol (C): Resulting from proton migration from N2 to the S2 sulfur.
-
Enol-thiol (D): A combination of the above two migrations.
Experimental and Computational Protocols
Synthesis of this compound
While the original synthesis was reported by Gut et al. in 1959, subsequent literature has established a general procedure. The synthesis typically involves the cyclization of a thiosemicarbazone derivative of pyruvic acid.
Protocol:
-
Formation of the Thiosemicarbazone: Pyruvic acid is reacted with thiosemicarbazide in an aqueous or alcoholic solution, often with catalytic acid, to form 2-(1-carboxyethylidene)hydrazine-1-carbothioamide.
-
Cyclization: The resulting thiosemicarbazone is heated in the presence of a base (e.g., sodium acetate in acetic acid or aqueous sodium hydroxide). The intramolecular condensation and subsequent dehydration lead to the formation of the 1,2,4-triazine ring.
-
Isolation and Purification: The reaction mixture is cooled and poured into ice water, causing the product to precipitate. The solid is then collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol or a DMF/acetonitrile mixture.[4][5]
Quantum Chemical Calculation Workflow
A standardized workflow is employed to investigate the properties of 6A2TT using quantum chemical methods.
Methodology Details:
-
Geometry Optimization: The initial structures of the tautomers are optimized to find the minimum energy geometries. Density Functional Theory (DFT) with a hybrid functional like B3LYP and a triple-zeta basis set such as 6-311+G(d,p) is a common and reliable choice for such systems.
-
Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.
-
Vibrational Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also yield the theoretical infrared (IR) spectrum.
-
Excited States: For studying photochemical properties, more advanced methods are required. The CASPT2//CASSCF (Complete Active Space Second-order Perturbation Theory with a Complete Active Space Self-Consistent Field reference wavefunction) approach has been successfully used to investigate the triplet excited states of 6A2TT.[4][5]
Data Presentation: Calculated Properties
Table 1: Calculated Electronic Properties of 6A2TT (Keto-thione form) (Data from B3LYP/6-31+G(d,p)/PCM calculations)
| Property | Value | Reference |
| Dipole Moment (μ) | 5.74 D | [4] |
| HOMO Energy | Not Reported | - |
| LUMO Energy | Not Reported | - |
| HOMO-LUMO Gap | Not Reported | - |
Table 2: Illustrative Optimized Geometric Parameters for the Keto-thione Tautomer (Note: These are representative values for illustrative purposes, as a specific published geometry was not found.)
| Bond/Angle | Parameter | Value |
| Bond Lengths | C5=O8 | ~1.22 Å |
| C3=S9 | ~1.67 Å | |
| N2-N7 | ~1.38 Å | |
| C6-C5 | ~1.46 Å | |
| Bond Angles | N7-C3-N4 | ~125° |
| C6-C5-N4 | ~115° | |
| C5-N4-C3 | ~120° |
Table 3: Comparison of Experimental and Representative Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental IR (NIST) | Representative Calculated Value |
| N-H Stretch | ~3200 - 3000 | ~3400 (unscaled) |
| C=O Stretch | ~1700 | ~1750 (unscaled) |
| C=N Stretch | ~1650 | ~1680 (unscaled) |
| C=S Stretch | ~1100 | ~1150 (unscaled) |
Applications and Logical Relationships
6A2TT is not only of theoretical interest but also serves as a valuable precursor in the synthesis of more complex heterocyclic systems with potential therapeutic applications.
As shown in recent studies, 6A2TT can be reacted with hydrazonoyl halides to produce novel[4][5][6]triazolo[4,3-b][4][5][6]triazin-7-one derivatives.[4][6] Some of these synthesized compounds have demonstrated significant in vitro anti-cancer activity against lung cancer cell lines, highlighting the importance of 6A2TT as a scaffold in drug discovery.[4]
Conclusion
Quantum chemical calculations provide indispensable tools for understanding the intrinsic properties of this compound. DFT methods are well-suited for determining the ground-state geometries, relative tautomer stabilities, and vibrational spectra, while advanced methods like CASPT2//CASSCF are necessary to explore its complex photochemistry. The synergy between these computational predictions and experimental data, from synthesis to spectroscopic characterization, paves the way for the rational design of novel 6A2TT derivatives with tailored properties for applications in pharmacology and materials science. This guide serves as a foundational resource for researchers aiming to explore and exploit the chemical potential of this versatile heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 315 Collection of Czechoslovak Chemical Communications papers published in 1964 [scispace.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
A Technical Guide to the Biological Activities of Novel 6-Aza-2-thiothymine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aza-2-thiothymine (ATT) is a heterocyclic compound belonging to the azapyrimidine class, characterized by a triazine ring structure. Its structural similarity to natural pyrimidine bases makes it a valuable scaffold in medicinal chemistry. The incorporation of the this compound core into various molecular frameworks has been shown to enhance lipophilicity and improve binding interactions with biological targets.[1] This has led to the development of novel derivatives with significant therapeutic potential, particularly in the realms of anticancer, antimicrobial, and antiviral applications.[1][2][3] This technical guide provides an in-depth overview of the biological activities of these novel derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action.
Anticancer Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Novel series of[1][2][4]triazolo[4,3-b][1][2][4]triazin-7-one derivatives synthesized using ATT as a precursor have demonstrated notable cytotoxic activity, particularly against lung cancer cell lines.[1][4][5]
In Vitro Cytotoxicity Data
The cytotoxic effects of newly synthesized triazolotriazin-7-one derivatives (compounds 7a-j) were evaluated against a panel of human cancer cell lines, including A549 (Lung), PC3 (Prostate), and PACA2 (Pancreatic), as well as a normal fibroblast cell line (BJ1).[1][4] Compounds 7a and 7g emerged as the most potent derivatives against the A549 lung cancer cell line, exhibiting greater efficacy than the standard reference drug, Doxorubicin.[4][5] Crucially, these potent compounds showed minimal cytotoxicity against the normal BJ1 cell line, indicating a favorable safety profile.[1][5]
| Compound | Target Cell Line | IC50 (µM) | Cytotoxicity vs. Normal Cells (BJ1) at 100 µg/ml | Reference |
| 7a | A549 (Lung) | 36.6 | 3.5% | [4][5] |
| 7g | A549 (Lung) | 40.1 | 2.8% | [4][5] |
| Doxorubicin | A549 (Lung) | 43.8 | Not Reported | [4][5] |
| 7e | A549 (Lung) | Not Reported | 6.4% | [1] |
| 7f | A549 (Lung) | Not Reported | 3.2% | [1] |
Mechanism of Action
The anticancer mechanism of the most active compounds, 7a and 7g , was investigated in A549 lung cancer cells. The studies revealed that these derivatives induce cancer cell death through a pathway involving DNA damage and the modulation of key apoptotic genes.[1][4] Treatment with these compounds led to significantly elevated levels of DNA damage and fragmentation.[1][4][5] Furthermore, they appeared to modulate the expression of the p53, BAX, and BCL-2 genes, which are central to the intrinsic apoptosis pathway.[1][4] Molecular docking studies suggest these compounds may interact with human 3-phosphoglycerate dehydrogenase (PHGDH) and phosphoserine aminotransferase (PSAT1), enzymes that play a crucial role in lung cancer progression.[1]
Experimental Protocol: MTT Cytotoxicity Assay
The in vitro cytotoxicity of the this compound derivatives was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Human cancer cells (e.g., A549, PC3) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The versatility of the this compound scaffold extends to antimicrobial applications. When used as a capping agent for gold nanoclusters (AuNCs), it produces a potent nano-agent capable of combating multidrug-resistant bacteria.
In Vitro Antimicrobial Data
This compound-capped gold nanoclusters (ATT-AuNCs) have demonstrated excellent antibacterial activity against multidrug-resistant Escherichia coli (MDR E. coli).[2]
| Derivative | Target Organism | MIC (µg/mL) | Reference |
| ATT-AuNCs | MDR E. coli | 16 | [2] |
Mechanism of Action
The antimicrobial mechanism of ATT-AuNCs is a multi-step process that leads to bacterial cell death through oxidative stress and membrane disruption.[2] The process begins with an electrostatic attraction between the ATT-AuNCs and the bacterial cell wall, potentially mediated by bivalent cations like Ca2+.[2] This interaction facilitates the permeabilization of the bacterial membrane, allowing the nanoclusters to disrupt the electron transport chain. This disruption leads to the generation of reactive oxygen species (ROS), such as superoxide (•O2−) and hydroxyl radicals (•OH), which cause widespread oxidative damage to the cell membrane, induce protein leakage, and destabilize bacterial DNA.[2]
References
- 1. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-azapyrimidine-2'-deoxy-4'-thionucleosides: antiviral agents against TK+ and TK- HSV and VZV strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Chemical Versatility of the 6-Aza-2-thiothymine Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-aza-2-thiothymine (ATT) scaffold, a heterocyclic structure of significant interest in medicinal chemistry, presents a versatile platform for the development of novel therapeutic agents. Its unique arrangement of nitrogen, sulfur, and oxygen atoms imparts a distinct electronic character, leading to a rich and nuanced chemical reactivity. This technical guide provides a comprehensive exploration of the key chemical transformations of the this compound scaffold, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in harnessing its full potential.
Core Reactivity: A Landscape of Synthetic Possibilities
The this compound molecule, systematically named 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, possesses multiple reactive sites amenable to chemical modification. The thione group (C=S), the various nitrogen atoms within the triazine ring, and the active methylene group offer opportunities for a range of chemical reactions, including alkylation, oxidation, and glycosylation. Understanding the interplay of these sites is crucial for the strategic design of novel derivatives with desired pharmacological profiles. The scaffold has been identified as a valuable precursor for creating more complex heterocyclic systems and has shown promise in the development of anticancer and antiviral agents.[1]
Alkylation Reactions: Tuning Lipophilicity and Target Engagement
Alkylation is a fundamental strategy to modify the physicochemical properties of the this compound scaffold, influencing its solubility, lipophilicity, and interaction with biological targets. The presence of both sulfur and nitrogen nucleophiles leads to the possibility of S-alkylation and N-alkylation, with the regioselectivity often dictated by the reaction conditions.
While specific studies on the comprehensive alkylation of this compound are limited, insights can be drawn from the reactivity of analogous thionated heterocycles. Generally, S-alkylation is favored under neutral or mildly basic conditions with soft electrophiles like alkyl halides, owing to the higher nucleophilicity of the soft sulfur atom. Conversely, N-alkylation may be achieved under stronger basic conditions or with hard electrophiles.
Table 1: Representative Alkylation Reactions on Thiouracil Analogs
| Reagent | Base | Solvent | Product | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 2-(Methylthio)uracil | 95 | Fictional Example |
| Benzyl Bromide | NaH | THF | 1-Benzyl-2-thiouracil | 78 | Fictional Example |
Note: This table is illustrative and based on the general reactivity of similar scaffolds due to the lack of specific quantitative data for this compound alkylation in the reviewed literature.
Experimental Protocol: General Procedure for S-Alkylation
A solution of this compound (1 mmol) in a suitable solvent such as dimethylformamide (DMF) is treated with a slight excess of an alkyl halide (1.1 mmol) in the presence of a mild base like potassium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization or column chromatography.
Caption: General workflow for the S-alkylation of this compound.
Oxidation: Towards the Synthesis of 6-Azathymine Derivatives
Oxidation of the thione group in this compound offers a direct route to its oxygenated analog, 6-azathymine, a compound with its own distinct biological and chemical properties. This transformation is typically achieved using various oxidizing agents, with the choice of reagent influencing the reaction's efficiency and selectivity.
Common oxidizing agents for this type of conversion include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through the initial formation of a sulfenic acid intermediate, which can be further oxidized to a sulfinic acid and subsequently a sulfonic acid. The latter is then susceptible to hydrolysis, leading to the desired carbonyl group.
Table 2: Potential Oxidation Reactions of this compound
| Oxidizing Agent | Solvent | Product | Yield (%) | Reference |
| H₂O₂ / Acetic Acid | Water | 6-Azathymine | Not Reported | Postulated |
| m-CPBA | Dichloromethane | 6-Azathymine | Not Reported | Postulated |
Note: This table represents plausible reaction pathways as direct experimental data for the oxidation of this compound was not found in the surveyed literature.
Experimental Protocol: Hypothetical Oxidation to 6-Azathymine
To a solution of this compound (1 mmol) in a mixture of acetic acid and water, a stoichiometric amount of 30% hydrogen peroxide is added dropwise at room temperature. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford 6-azathymine.
Caption: Proposed oxidation pathway of this compound to 6-azathymine.
Glycosylation: Building Blocks for Nucleoside Analogs
The synthesis of nucleoside analogs is a cornerstone of antiviral and anticancer drug discovery. The this compound scaffold can be glycosylated to produce novel nucleosides with potential therapeutic applications. The Vorbrüggen glycosylation is a widely employed method for this transformation, typically involving the reaction of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.
The regioselectivity of glycosylation (N1 vs. N2 vs. N4) is a critical aspect to consider. For 6-azauracil derivatives, glycosylation often occurs at the N1 position. The thione group in this compound might influence the regioselectivity, and a systematic investigation is warranted.
Experimental Protocol: General Vorbrüggen Glycosylation
This compound is first silylated by refluxing with a silylating agent such as hexamethyldisilazane (HMDS) in the presence of a catalytic amount of ammonium sulfate. The resulting silylated intermediate is then coupled with a per-O-acetylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in an aprotic solvent like acetonitrile, using a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is typically carried out at elevated temperatures. The resulting protected nucleoside is then deprotected to yield the final product.
Caption: Stepwise workflow for the Vorbrüggen glycosylation of this compound.
Advanced Synthesis: Precursor for Fused Heterocyclic Systems
Beyond simple functionalization, the this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. A notable example is its use in the preparation of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives, which have demonstrated potential as anticancer agents.[2][4]
This transformation involves the reaction of this compound with hydrazonoyl halides in the presence of a base. The reaction proceeds through a proposed mechanism involving a 1,3-dipolar cycloaddition or a primary 1,3-addition followed by cyclization and elimination of hydrogen sulfide.
Table 3: Synthesis of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one Derivatives
| Hydrazonoyl Halide | Solvent | Base | Product Yield (%) | Reference |
| Various substituted | Chloroform | Triethylamine | 65-85 | [2] |
Experimental Protocol: Synthesis of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one Derivatives[2]
A mixture of this compound (1 mmol) and the appropriate hydrazonoyl halide (1 mmol) in chloroform is treated with triethylamine (1.1 mmol). The reaction mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the residue is triturated with methanol. The solid product is collected by filtration and recrystallized from a suitable solvent to afford the pure triazolotriazinone derivative.
Caption: Reaction scheme for the synthesis of triazolotriazinones from this compound.
Conclusion
The this compound scaffold is a platform of considerable synthetic utility, offering multiple avenues for chemical modification. While its application as a precursor for fused heterocyclic systems is well-documented, further systematic studies into its fundamental reactivity, particularly in alkylation, oxidation, and glycosylation reactions, are needed to fully unlock its potential in drug discovery. This guide provides a foundational understanding and practical protocols to encourage and facilitate further exploration of this promising chemical entity. Researchers are encouraged to build upon this knowledge to develop novel derivatives with enhanced therapeutic efficacy.
References
- 1. Photodecarboxylative C-H Alkylation of Azauracils with N-(Acyloxy)phthalimides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its halogenated derivatives, 6-bromo-4-quinazolinone has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the foundational research and diverse applications of 6-bromo-4-quinazolinone and its derivatives, with a focus on their synthesis, mechanism of action, and therapeutic potential in oncology, inflammation, and infectious diseases.
Core Synthesis and Derivatization
The synthesis of the 6-bromo-4-quinazolinone core and its subsequent derivatization are critical first steps in the exploration of its therapeutic potential. A common and effective synthetic strategy begins with 5-bromoanthranilic acid.
General Synthesis of 6-Bromo-2-substituted-4(3H)-quinazolinones
A prevalent synthetic route involves the cyclization of 5-bromoanthranilic acid with various reagents to introduce substituents at the 2-position. For instance, reaction with an appropriate acyl chloride or anhydride can yield a 2-substituted-6-bromo-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with an amine or other nucleophile to form the final quinazolinone ring.
A typical experimental protocol is as follows:
Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one
-
A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.
Step 2: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones
-
6-bromo-2-methyl-3,1-benzoxazin-4-one is refluxed with a substituted aniline in a suitable solvent like glacial acetic acid or pyridine.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled and poured onto crushed ice.
-
The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the purified 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.
This versatile synthetic pathway allows for the introduction of a wide array of substituents at the 2 and 3 positions, enabling the generation of large chemical libraries for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Development
Derivatives of 6-bromo-4-quinazolinone have demonstrated significant therapeutic potential across several key areas of drug development, including oncology, anti-inflammatory, and antimicrobial applications.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of 6-bromo-4-quinazolinone derivatives. A primary mechanism of action for many of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancer cells, this pathway is dysregulated, leading to uncontrolled cell growth. 6-bromo-4-quinazolinone derivatives have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
The cytotoxic activity of synthesized 6-bromo-4-quinazolinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Erlotinib, Doxorubicin) for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
The following table summarizes the in vitro cytotoxic activity of representative 6-bromo-4-quinazolinone derivatives against human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| 8a | SW480 | 17.85 ± 0.92 | - | - |
| 8e | MCF-7 | 35.14 ± 6.87 | - | - |
| 8e | SW480 | 63.15 ± 1.63 | - | - |
| 5b | MCF-7 | 0.53 - 1.95 | Cisplatin | >50 |
Note: Data extracted from multiple sources.[1][2][3] Compound structures and specific substitutions can be found in the cited literature.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a significant area of research. 6-bromo-4-quinazolinone derivatives have shown promising anti-inflammatory properties.
A standard in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test in rats.
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Indomethacin, Phenylbutazone) are administered orally or intraperitoneally at a specific dose.
-
Carrageenan Injection: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Percentage Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
The table below presents the anti-inflammatory activity of several 6-bromo-4-quinazolinone derivatives.
| Compound ID | Dose (mg/kg) | Percentage Inhibition of Edema (%) | Standard Drug | Standard Drug Inhibition (%) |
| Compound 1 | 20 | 61.75 | Indomethacin | 83.50 |
| Compound 1 | 40 | 71.53 | Indomethacin | 83.50 |
| Compound 2 | 20 | 69.52 | Indomethacin | 83.50 |
| Compound 2 | 40 | 83.55 | Indomethacin | 83.50 |
| Derivative | 50 | 19.69 - 59.61 | Phenylbutazone | 38.9 |
Note: Data extracted from multiple sources.[4][5] "Compound 1" and "Compound 2" are 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one and 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one, respectively.[4][5]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 6-bromo-4-quinazolinone derivatives have been investigated for their antibacterial and antifungal activities.
The antimicrobial activity of the synthesized compounds is often screened using the agar disk diffusion method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of the agar plates is uniformly inoculated with the microbial suspension.
-
Application of Disks: Sterile filter paper disks impregnated with known concentrations of the test compounds and a standard antibiotic (e.g., Ciprofloxacin, Ketonaxol) are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disk is measured in millimeters.
The following table summarizes the antimicrobial activity of representative 6-bromo-4-quinazolinone derivatives.
| Compound ID | Microorganism | Zone of Inhibition (mm) | Standard Drug | Standard Zone of Inhibition (mm) |
| Compound 1 | Staphylococcus aureus | 10 - 16 | Ciprofloxacin | - |
| Compound 2 | Staphylococcus aureus | 10 - 16 | Ciprofloxacin | - |
| Compound 1 | Bacillus species | 10 - 16 | Ciprofloxacin | - |
| Compound 2 | Bacillus species | 10 - 16 | Ciprofloxacin | - |
| Compound 1 | Escherichia coli | 10 - 16 | Ciprofloxacin | - |
| Compound 2 | Escherichia coli | 10 - 16 | Ciprofloxacin | - |
| Compound 1 | Klebsiella pneumonia | 10 - 16 | Ciprofloxacin | - |
| Compound 2 | Klebsiella pneumonia | 10 - 16 | Ciprofloxacin | - |
Note: Data extracted from a single source. "Compound 1" and "Compound 2" are 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one and 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one, respectively.
Conclusion
The 6-bromo-4-quinazolinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive derivatization, leading to compounds with potent and diverse biological activities. The foundational research into their mechanisms of action, particularly as EGFR inhibitors, highlights their potential in oncology. Furthermore, their demonstrated anti-inflammatory and antimicrobial properties underscore their broader therapeutic promise. Continued exploration of the structure-activity relationships and optimization of lead compounds based on the 6-bromo-4-quinazolinone core are likely to yield new and effective treatments for a range of human diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable chemical entity.
References
- 1. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. article.scirea.org [article.scirea.org]
- 4. mediresonline.org [mediresonline.org]
- 5. mediresonline.org [mediresonline.org]
Methodological & Application
Application Notes & Protocols: 6-Aza-2-thiothymine (ATT) as a MALDI Matrix for Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful analytical technique for the analysis of a wide range of biomolecules, including peptides and proteins. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of analytes. While α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix for proteomics, it has limitations, such as the formation of matrix clusters in the low mass range which can interfere with peptide detection.[1] 6-Aza-2-thiothymine (ATT) has emerged as a promising alternative matrix for proteomics applications, offering complementary advantages.[1][2][3] Traditionally used for the analysis of oligonucleotides, small molecules, and oxidized phospholipids, ATT has been shown to be effective for the analysis of tryptic peptides in both standard MALDI-MS and MALDI-Mass Spectrometry Imaging (MALDI-MSI).[1][2][3][4]
This document provides detailed application notes and protocols for utilizing this compound as a MALDI matrix for proteomics, with a focus on its comparison with CHCA and its application in spatial proteomics.
Key Advantages of this compound (ATT) as a MALDI Matrix
-
Reduced Matrix Interference: ATT generates minimal matrix-related peaks and clusters in the low molecular weight region (m/z 700–1200), which is a common issue with CHCA and can obscure the detection of low-mass peptides.[1][5][6]
-
Complementary Peptide Detection: ATT and CHCA often facilitate the ionization of different sets of tryptic peptides, providing complementary data and potentially increasing overall protein sequence coverage when used in parallel.[1][2][3]
-
Versatility: ATT is a versatile matrix that can be used in both positive and negative ionization modes and is suitable for the analysis of a diverse range of molecules beyond peptides, including lipids, carbohydrates, and oligonucleotides.[1][4][7]
-
pH-Neutral Conditions: The near-neutral pH of the ATT matrix solution makes it particularly well-suited for the analysis of non-covalently bound complexes.[8]
-
Suitability for Spatial Proteomics (MALDI-MSI): ATT has been successfully applied to map the distribution of tryptic peptides directly from formalin-fixed paraffin-embedded (FFPE) tissue sections, demonstrating its utility in spatial omics.[1][2][3]
Quantitative Data Summary
The following tables summarize the comparative performance of ATT and CHCA as MALDI matrices for the analysis of tryptic digests of Bovine Serum Albumin (BSA) and on-tissue digests of FFPE thyroid cancer samples.
Table 1: Peptide Mass Fingerprinting of BSA Digest
| Matrix | Number of Matched Peptides | Sequence Coverage (%) |
| ATT | 25 | 47 |
| CHCA | 21 | 39 |
Data derived from a comparative MALDI-MS analysis of a BSA tryptic digest.[3]
Table 2: Peak Detection in MALDI-MSI of FFPE Thyroid Tissue
| Matrix | Total Number of Peaks Detected |
| ATT | 244 |
| CHCA | 203 |
Data from a MALDI-MSI analysis of on-tissue digested FFPE thyroid cancer samples.[1]
Experimental Protocols
Protocol 1: MALDI-MS Analysis of Tryptic Peptides using ATT Matrix
This protocol describes the preparation of a tryptic digest of a standard protein (e.g., BSA) and subsequent analysis using ATT as the MALDI matrix.
Materials:
-
This compound (ATT)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Guanidine Hydrochloride (GUA)
-
Diammonium Hydrogen Citrate (DAHC)
-
Bovine Serum Albumin (BSA)
-
Trypsin (porcine pancreas)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
MALDI target plate (e.g., MTP 384 Target Plate Ground Steel)
Procedure:
-
BSA Digestion:
-
Dissolve BSA in 50 mM NH₄HCO₃ to a final concentration of 1 mg/mL.
-
Add trypsin to the BSA solution at a 1:50 (w/w) ratio of trypsin to BSA.
-
Incubate the mixture at 37°C for 16 hours.
-
Stop the digestion by adding TFA to a final concentration of 1%.
-
Dilute the digested BSA solution 1:20 in deionized water for analysis.[1]
-
-
ATT Matrix Preparation:
-
Prepare a stock solution of 2 mM Guanidine Hydrochloride (GUA) and 20 mM Diammonium Hydrogen Citrate (DAHC) in deionized water.
-
Prepare the ATT matrix solution by dissolving ATT in a 70:30 (v/v) mixture of Methanol:H₂O containing the GUA and DAHC additives to a final concentration of 10 mg/mL.[1]
-
-
Sample Spotting (Dried Droplet Method):
-
Spot 1 µL of the diluted BSA digest onto the MALDI target plate.
-
Immediately add 1 µL of the ATT matrix solution to the same spot.
-
Allow the mixture to air dry completely at room temperature.
-
Prepare triplicate spots for each sample.[1]
-
-
MALDI-MS Data Acquisition:
-
Acquire mass spectra in the positive ion mode over a mass range of m/z 700–3000.
-
Optimize laser energy and other instrument parameters to obtain the best signal-to-noise ratio.
-
Protocol 2: MALDI-MSI of On-Tissue Digested FFPE Sections using ATT Matrix
This protocol outlines the procedure for performing spatial proteomics on FFPE tissue sections using ATT as the MALDI matrix.
Materials:
-
FFPE tissue sections (5 µm thickness) on conductive indium tin oxide (ITO) slides
-
Toluene
-
Ethanol (various concentrations)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6)
-
Trypsin solution (e.g., 0.1 µg/µL in 50 mM NH₄HCO₃)
-
This compound (ATT) matrix solution (prepared as in Protocol 1)
-
Automated matrix sprayer (e.g., TM-Sprayer)
Procedure:
-
Deparaffinization and Rehydration:
-
Pre-melt the paraffin at 65°C for 1 hour in an oven.
-
Perform two washes with toluene (5 minutes each).
-
Rehydrate the tissue sections through a graded ethanol series: 100% (2x, 2 min each), 95% (2 min), 70% (2 min), and finally deionized water (2 min).
-
-
Antigen Retrieval:
-
Immerse the slides in pre-heated antigen retrieval buffer.
-
Incubate at 95°C for 20 minutes.
-
Allow the slides to cool to room temperature.
-
-
On-Tissue Digestion:
-
Apply the trypsin solution to the tissue section using an automated sprayer.
-
Incubate in a humidified chamber at 37°C for 16 hours.
-
-
Matrix Application:
-
Apply the ATT matrix solution over the tissue section using an automated sprayer. Ensure a uniform and fine crystal layer.
-
-
MALDI-MSI Data Acquisition:
-
Acquire mass spectra in a spatially resolved manner across the entire tissue section.
-
Define the imaging parameters (e.g., raster step size, laser diameter, number of shots per pixel) based on the desired spatial resolution.
-
Generate ion images for specific m/z values corresponding to tryptic peptides to visualize their spatial distribution.
-
Visualizations
Caption: Workflow for MALDI-MS analysis of tryptic peptides using ATT matrix.
Caption: Workflow for MALDI-MSI of on-tissue digested FFPE sections.
Caption: Logical relationship of ATT and CHCA in proteomics analysis.
References
- 1. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. researchgate.net [researchgate.net]
- 8. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
6-Aza-2-thiothymine (ATT) Protocol for MALDI-MSI of FFPE Tissues: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of a wide range of biomolecules, including lipids, metabolites, and peptides, directly within tissue sections.[1][2][3] For formalin-fixed paraffin-embedded (FFPE) tissues, which are a cornerstone of clinical archives, the choice of matrix is critical for successful MALDI-MSI analysis.[4][5][6][7] 6-Aza-2-thiothymine (ATT) has emerged as a versatile and effective matrix for the analysis of various biomolecules from FFPE tissues.[1][8][2][3][9]
One of the key advantages of ATT is that it produces fewer matrix-related peaks in the low molecular weight spectral region, which can interfere with the detection of important biological molecules.[4][5] This characteristic makes ATT particularly suitable for spatial proteomics and lipidomics.[1][4][5] Studies have shown that ATT can be a viable alternative to commonly used matrices like α-Cyano-4-hydroxycinnamic acid (CHCA) for peptide analysis and demonstrates strong performance for lipid analysis when compared to matrices such as 2',5'-dihydroxybenzoic acid (DHB) and Norharmane (NOR).[1][4][5][6][7] This application note provides a detailed protocol for the use of ATT in MALDI-MSI of FFPE tissues for both lipidomic and proteomic applications.
Comparative Performance of ATT Matrix
Quantitative analysis from various studies highlights the performance of ATT in comparison to other standard MALDI matrices. The data below summarizes the number of identified lipids and peptides, demonstrating the efficacy of ATT for MALDI-MSI of FFPE tissues.
| Ion Mode | Matrix | Total Lipids Annotated | Glycerophospholipids | Sphingolipids | Glycolipids | Fatty Acids | Reference |
| Positive | ATT | 98 | 60.2% | 32.7% | 3% | 4% | [4][6] |
| Negative | ATT | 62 | - | - | - | - | [4][6] |
| Negative | DHB | 21 | - | - | - | - | [4][6] |
| Mass Range (m/z) | Matrix | Number of Peaks (Thyroid Tissue) | Reference |
| 700-3000 (Overall) | ATT | 244 | [2] |
| 700-3000 (Overall) | CHCA | 203 | [2] |
| 2210-3000 (High Mass) | ATT | 35 | [2] |
| 2210-3000 (High Mass) | CHCA | 22 | [2] |
Experimental Workflow
The overall workflow for MALDI-MSI of FFPE tissues using the ATT matrix involves several key stages, from tissue preparation to data analysis.
Detailed Experimental Protocols
I. FFPE Tissue Preparation
This protocol outlines the steps for preparing FFPE tissue sections for subsequent matrix application and MALDI-MSI analysis.
-
Sectioning: Cut FFPE tissue blocks into 5 µm thick sections using a microtome.
-
Mounting: Mount the tissue sections onto conductive Indium-Tin-Oxide (ITO) coated glass slides.[8][5]
-
Paraffin Pre-melting: Place the slides in an oven at 65°C for 1 hour to pre-melt the paraffin.[8][5]
-
Deparaffinization: Perform consecutive washes to remove the paraffin:
II. This compound (ATT) Matrix Application
Proper matrix application is crucial for achieving high-quality MALDI-MSI data. An automated sprayer is recommended for consistent and reproducible matrix deposition.
-
Matrix Solution Preparation: The specific solvent system for ATT may vary depending on the analyte class of interest (lipids vs. peptides). A common starting point is a solution of ATT in an appropriate organic solvent mixture.
-
Automated Spraying: Use an automated sprayer (e.g., HTX TM-Sprayer) to apply the ATT matrix solution onto the deparaffinized tissue sections.[10][12][13] Optimization of sprayer parameters such as temperature, number of passes, flow rate, and velocity is recommended to achieve a homogenous crystal layer.[13]
III. MALDI-MSI Data Acquisition
The following are general parameters for MALDI-MSI data acquisition. These should be optimized for the specific instrument and analytes of interest.
-
Instrumentation: A MALDI-TOF or MALDI-qTOF mass spectrometer equipped for imaging is required (e.g., Bruker timsTOF fleX™).[8]
-
Ionization Mode:
-
Mass Range:
-
Calibration: External calibration is performed using a suitable standard, such as Red Phosphorus for lipid analysis or a peptide mix (PepMix) for proteomics.[8][4]
-
Spatial Resolution: The desired spatial resolution (e.g., 20 µm or 50 µm) should be set based on the experimental goals.[8][7]
Data Analysis
Following data acquisition, specialized software is used for data processing, visualization, and statistical analysis. This typically involves baseline correction, normalization, peak picking, and image generation for specific m/z values.
Signaling Pathway Visualization (Example)
While this protocol focuses on the analytical technique, the resulting data can be used to investigate molecular changes within specific signaling pathways. The diagram below illustrates a generic signaling cascade that could be studied using MALDI-MSI data.
Conclusion
The this compound matrix offers a robust and versatile option for MALDI-MSI of FFPE tissues, enabling high-quality spatial analysis of both lipids and peptides. Its property of generating a cleaner low-mass spectrum makes it particularly advantageous. By following the detailed protocols outlined in this application note, researchers can effectively implement ATT in their MALDI-MSI workflows to gain valuable molecular insights from clinically relevant FFPE samples.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. boa.unimib.it [boa.unimib.it]
- 5. mdpi.com [mdpi.com]
- 6. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Antigen Retrieval and Its Effect on the MALDI-MSI of Lipids in Formalin-Fixed Paraffin-Embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
"application of 6-Aza-2-thiothymine in oligonucleotide analysis"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Aza-2-thiothymine (ATT) as a superior matrix for the analysis of oligonucleotides, particularly in the context of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). The information is designed to assist researchers in developing robust analytical methods for the characterization of synthetic oligonucleotides, which are crucial for various applications, including therapeutic drug development, diagnostics, and life science research.
Introduction
The accurate analysis of oligonucleotides is paramount for ensuring their quality, purity, and identity.[1][2][3][4] Mass spectrometry, particularly MALDI-MS, has emerged as a powerful tool for the rapid and sensitive analysis of these biomolecules.[2][5][6][7] A critical component of successful MALDI-MS analysis is the choice of matrix, a substance that co-crystallizes with the analyte and facilitates its desorption and ionization.[5][8] this compound (ATT) has been identified as an excellent matrix for the analysis of oligonucleotides, offering significant advantages over other commonly used matrices.[5][8][9][10][11]
ATT, when co-crystallized with ammonium citrate, provides high resolution, excellent accuracy, and good reproducibility in the analysis of oligonucleotides and short DNA fragments.[5] A key benefit of using ATT is the reduction of fragmentation and depurination of the oligonucleotide during the analytical procedure, leading to cleaner spectra with sharp peaks that can be accurately mass assigned.[5] This makes it particularly suitable for the analysis of both crude and purified oligonucleotide samples.[5]
Key Advantages of this compound as a MALDI Matrix
-
High Resolution and Accuracy: Provides sharp peaks, allowing for precise molecular weight determination.[5]
-
Reduced Fragmentation: Minimizes the degradation of oligonucleotides during laser desorption/ionization.[5]
-
Suppression of Alkali Adducts: The use of ammonium salts as a co-matrix helps in suppressing peak broadening caused by multiple sodium and potassium ion adducts.[5]
-
Versatility: Effective for a diverse range of molecules, including oligonucleotides, small molecules, and phospholipids.[8][9][10][11]
-
Ease of Use: Sample preparation is straightforward, and it is effective for both purified and partially purified samples.[5]
-
pH Neutrality: Operates at a pH of approximately 7, which helps to prevent depurination of DNA.[5]
Quantitative Data Summary
The performance of this compound (ATT) as a MALDI matrix for oligonucleotide analysis has been quantitatively compared to other commonly used matrices, such as 2',4',6'-trihydroxy acetophenone (THA) and 3-hydroxy picolinic acid (3-HPA). The following table summarizes the molecular weight (MW) determination of a 16-mer oligodeoxynucleotide (TTTAGAGTCTGCTCCC, calculated mass 4822.2 Da) from 30 individual analyses.[5]
| Matrix | Average Measured MW (Da) | Standard Deviation (Da) | Accuracy (% Error) |
| This compound (ATT) | 4822.5 | ± 0.8 | +0.006% |
| 2',4',6'-trihydroxy acetophenone (THA) | 4824.1 | ± 2.5 | +0.039% |
| 3-hydroxy picolinic acid (3-HPA) | 4820.9 | ± 3.1 | -0.027% |
Data adapted from Lecchi et al., Nucleic Acids Research, 1995.[5]
Experimental Protocols
This section provides a detailed protocol for the use of this compound as a matrix for the MALDI-MS analysis of oligonucleotides.
Materials:
-
This compound (ATT)
-
Ammonium citrate, dibasic
-
Acetonitrile (ACN)
-
High-purity water
-
Oligonucleotide sample (1-10 µM in water)
-
MALDI target plate
-
Micropipettes and tips
Equipment:
-
MALDI-TOF Mass Spectrometer
-
Vortex mixer
-
Vacuum desiccator
Protocol for Matrix and Sample Preparation:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of this compound in a 1:1 (v/v) mixture of acetonitrile and water.
-
Prepare a 0.1 M solution of dibasic ammonium citrate in water.
-
The final matrix solution is prepared by mixing the saturated ATT solution and the ammonium citrate solution in a 9:1 (v/v) ratio.
-
-
Sample-Matrix Mixture Preparation:
-
In a microcentrifuge tube, mix 3 µL of the ATT/ammonium citrate matrix solution with 1 µL of the oligonucleotide sample solution (1-10 µM).
-
Vortex the mixture gently for a few seconds.
-
-
Sample Spotting:
-
Pipette 1 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, or for faster drying, place the sample slide in a vacuum desiccator for approximately 10 minutes.[5] The dried spot should have a fine crystalline appearance.
-
MALDI-MS Analysis:
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using an appropriate standard. For improved accuracy, an internal standard can be used.[5]
-
Instrument Settings:
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides to detect the [M-H]⁻ ion.[5]
-
Laser: A nitrogen laser (337 nm) is commonly used.[5]
-
Acceleration Voltage: A static electric potential of 22 keV is a typical value.[5]
-
Analyzer Mode: Linear mode is generally sufficient for routine analysis.[5]
-
Laser Fluence: Use a laser intensity just above the threshold for ion detection to minimize fragmentation.
-
-
Data Acquisition:
-
Acquire mass spectra by firing the laser at the sample spot.
-
Typically, 20-50 laser shots are sufficient to obtain a good signal-to-noise ratio.[5]
-
Average the spectra from multiple laser shots to obtain the final mass spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the singly charged quasi-molecular ion [M-H]⁻.
-
Determine the molecular weight of the oligonucleotide from the mass-to-charge ratio of this peak.
-
Visualizations
Caption: Experimental workflow for oligonucleotide analysis using this compound in MALDI-MS.
Caption: Logical relationships in the application of this compound for oligonucleotide analysis.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. idtdna.com [idtdna.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound: a matrix for MALDI spectra of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a matrix for MALDI spectra of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 6-Aza-2-thiothymine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aza-2-thiothymine (ATT) serves as a versatile precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its structural features make it an attractive starting material for generating derivatives with significant biological activity. This document provides detailed protocols for the synthesis of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives from ATT and outlines the methodologies for evaluating their in vitro anticancer activity. The synthesized compounds, particularly 7a and 7g, have demonstrated notable efficacy against lung carcinoma cell lines, suggesting a mechanism of action involving the induction of DNA damage and apoptosis.[1][2]
Synthesis of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one Derivatives (7a-j)
The synthetic pathway involves a multi-step process starting from this compound. The key step is the reaction of an intermediate, 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (3), with various hydrazonoyl halides.[1][2]
Experimental Protocol: General Procedure for the Synthesis of Compounds 7a-j
-
Preparation of Intermediate (3): The synthesis of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (3) is the initial phase, starting from the precursor this compound (ATT).[1]
-
Reaction with Hydrazonoyl Halides: In a round-bottom flask, dissolve 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (3) in chloroform.
-
Add an equimolar amount of the appropriate hydrazonoyl halide (1a-j).
-
To this mixture, add a catalytic amount of triethylamine.
-
Reflux the reaction mixture for the time required to complete the reaction (monitored by TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid residue by recrystallization from an appropriate solvent to yield the final compounds (7a-j).
-
Confirm the structures of the synthesized compounds using spectral data (IR, ¹H-NMR, ¹³C-NMR) and elemental analyses.[1][2]
Synthesis Workflow Diagram
Caption: Synthetic route from this compound to target compounds.
In Vitro Anticancer Activity Evaluation
The synthesized compounds (7a-j) were evaluated for their cytotoxic effects against various human cancer cell lines.
Cell Lines Used:
-
A549 (Lung Carcinoma)
-
PC3 (Prostate Cancer)
-
PACA2 (Pancreatic Cancer)
-
BJ1 (Normal Skin Fibroblast) - used as a control for cytotoxicity to normal cells.[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (7a-j) and a positive control (e.g., Doxorubicin). Include an untreated control group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[2]
Quantitative Data: Cytotoxicity and IC50 Values
The following tables summarize the in vitro anticancer activity of the synthesized triazolotriazin-7-one derivatives against the A549 lung cancer cell line and their low toxicity against the normal BJ1 cell line.[4]
Table 1: Cytotoxicity of Compounds (7a-j) against A549 Lung Cancer Cells [4]
| Compound | Cytotoxicity (%) | IC50 (µM) |
| 7a | 80.4 ± 0.66 | 36.6 ± 0.33 |
| 7b | 35.2 ± 1.22 | - |
| 7c | 22.9 ± 0.81 | - |
| 7d | 33.3 ± 0.22 | - |
| 7e | 86.3 ± 0.74 | 42.5 ± 0.27 |
| 7f | 69.1 ± 0.77 | - |
| 7g | 82.3 ± 0.82 | 40.1 ± 0.84 |
| 7h | 13.5 ± 0.33 | - |
| 7i | 14.2 ± 0.24 | - |
| 7j | 32.8 ± 0.54 | - |
| Doxorubicin | - | 43.8 |
Note: IC50 values were determined for the most active compounds.
Table 2: Cytotoxicity of Compounds (7a and 7g) against Normal BJ1 Fibroblast Cells [1]
| Compound | Cytotoxicity (%) |
| 7a | 3.5 ± 1.16 |
| 7g | 2.8 ± 0.71 |
Mechanism of Action Studies
Further investigations were carried out on the most promising compounds, 7a and 7g, to elucidate their mechanism of action.[1][2]
Experimental Protocol: DNA Fragmentation Assay
-
Treat A549 cells with compounds 7a, 7g, and a positive control.
-
After the treatment period, harvest the cells and lyse them.
-
Extract the DNA from the cell lysates.
-
Run the extracted DNA on an agarose gel.
-
Visualize the DNA under UV light. The appearance of a "ladder" pattern of DNA fragments is indicative of apoptosis.
Experimental Protocol: Gene Expression Analysis (qRT-PCR)
-
Treat A549 cells with the test compounds.
-
Isolate total RNA from the treated and untreated cells.
-
Synthesize cDNA from the RNA templates using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for the genes of interest (e.g., BCL-2, BAX, p53).
-
Analyze the relative gene expression levels, normalized to a housekeeping gene.
Proposed Mechanism of Action
The treatment of lung cancer cells with compounds 7a and 7g led to significant DNA damage and fragmentation.[1][2] Gene expression analysis revealed a reduction in the expression of the anti-apoptotic gene BCL-2 and an increase in the expression of pro-apoptotic genes p53 and BAX.[1][4] This suggests that these compounds induce apoptosis in cancer cells through the intrinsic pathway.
Signaling Pathway Diagram
Caption: Proposed apoptotic pathway induced by compounds 7a and 7g.
Conclusion
This compound is a valuable precursor for synthesizing novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives with potent anticancer activity. The protocols outlined in this document provide a framework for the synthesis and evaluation of these compounds. The promising results for derivatives 7a and 7g, particularly their selective cytotoxicity towards lung cancer cells and their pro-apoptotic mechanism, warrant further investigation and development for potential therapeutic applications.[1][2]
References
- 1. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis of Aziridinomitosene Anticancer Analogs That Vary at the C6/" by Savannah Irving, Riley Olsen et al. [scholarworks.boisestate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Developing Antimicrobial Compounds Using 6-Aza-2-thiothymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. 6-Aza-2-thiothymine (ATT), a pyrimidine analog, has emerged as a valuable scaffold in the generation of potent antimicrobial nanomaterials. While this compound itself has not demonstrated significant intrinsic antimicrobial activity in available studies, its utility as a capping agent for gold nanoclusters (AuNCs) has led to the creation of a powerful antimicrobial agent, ATT-AuNCs, with excellent efficacy against multidrug-resistant bacteria, such as Escherichia coli.[1][2]
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and antimicrobial properties of this compound-capped gold nanoclusters (ATT-AuNCs). Detailed protocols for the synthesis and evaluation of these antimicrobial compounds are provided to facilitate further research and development in this promising area.
Mechanism of Action: ATT-AuNCs
The potent bactericidal activity of ATT-AuNCs against MDR E. coli is attributed to a multi-pronged mechanism that leads to bacterial cell death.[1][2] The proposed signaling pathway and mechanism of action are as follows:
-
Electrostatic Attraction and Membrane Binding: The ATT-AuNCs exhibit an electrostatic attraction to the bacterial cell wall, a process facilitated by the presence of divalent cations like Ca2+ on the bacterial surface.[1][2] This interaction leads to the accumulation of the nanoclusters on the bacterial membrane.
-
Disruption of Electron Transport Chain and Generation of Reactive Oxygen Species (ROS): Once bound to the cell wall, ATT-AuNCs are thought to interfere with the bacterial respiratory chain's electron flow. This disruption leads to the accumulation of electrons, which are then transferred to molecular oxygen (O2) to generate reactive oxygen species (ROS), including superoxide radicals (•O2–) and hydroxyl radicals (•OH).[1][2]
-
Oxidative Stress and Cellular Damage: The surge in intracellular ROS induces significant oxidative stress, leading to widespread cellular damage. This includes:
-
Membrane Damage: The integrity of the bacterial cell membrane is compromised, resulting in increased permeability.
-
Protein Leakage: The damaged membrane allows for the leakage of essential intracellular proteins.
-
DNA Destabilization: ROS can cause damage to the bacterial DNA, impairing replication and other vital genetic processes.[1][2]
-
-
Upregulation of Pro-oxidative Genes: The presence of ATT-AuNCs also leads to the upregulation of pro-oxidative genes within the bacteria, further exacerbating the state of oxidative stress.[1]
This cascade of events ultimately results in the death of the bacterial cell.
Caption: Proposed mechanism of antimicrobial action of ATT-AuNCs.
Data Presentation
The antimicrobial efficacy of ATT-AuNCs has been quantitatively assessed against multidrug-resistant E. coli. The data is summarized in the tables below.
Table 1: Antibacterial Activity of ATT-AuNCs against MDR E. coli
| Concentration (μg/mL) | Viability Rate (%) |
| 2 | 87.9 |
| 4 | Not specified |
| 8 | Not specified |
| 16 | Approaching 0 |
| 32 | 0 |
Data extracted from viability rate studies of MDR E. coli incubated with varying concentrations of ATT-AuNCs.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of ATT-AuNCs
| Microorganism | MIC (μg/mL) |
| Multidrug-Resistant E. coli | 16 |
The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1]
Table 3: Hemolytic Activity of ATT-AuNCs
| Concentration (μg/mL) | Hemolytic Activity |
| 0 | No |
| 8 | No |
| 16 | No |
| 32 | No |
| 64 | No |
| 128 | No |
| 256 | No |
Hemolysis assays with fresh mouse blood indicate that ATT-AuNCs exhibit good biocompatibility with no noticeable hemolytic activity across a range of concentrations.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Gold Nanoclusters (ATT-AuNCs)
This protocol describes a one-step method for the fabrication of ATT-AuNCs.[1][2]
Materials:
-
This compound (ATT)
-
Chloroauric acid (HAuCl4) solution (10 mg/mL)
-
Sodium hydroxide (NaOH) solution (0.2 M)
-
Deionized water
Procedure:
-
Prepare a solution of ATT by dissolving 115 mg of ATT in 10 mL of 0.2 M NaOH.
-
In a separate container, prepare 10 mL of a 10 mg/mL HAuCl4 solution.
-
While stirring continuously, add the HAuCl4 solution to the ATT solution.
-
Continue stirring the mixture for 1 hour at 25 °C in the dark.
-
The resulting solution contains the synthesized ATT-AuNCs.
Caption: Workflow for the synthesis of ATT-AuNCs.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of ATT-AuNCs against MDR E. coli.[1]
Materials:
-
ATT-AuNCs stock solution
-
Luria-Bertani (LB) broth
-
Fresh bacterial culture of MDR E. coli (0.5 McFarland standard)
-
Sterile 96-well microtiter plate
-
Spectrophotometer (for measuring OD600)
Procedure:
-
Prepare serial twofold dilutions of the ATT-AuNCs stock solution in LB broth in the wells of a 96-well plate. The final concentrations should typically range from 2 to 32 μg/mL.
-
Prepare a bacterial inoculum by adjusting a fresh culture of MDR E. coli to a 0.5 McFarland standard.
-
Add 10 μL of the bacterial inoculum to each well containing 170 μL of the diluted ATT-AuNCs, resulting in a final volume of 180 μL per well.
-
Include a positive control well with bacteria in LB broth without any ATT-AuNCs.
-
Include a negative control well with LB broth only to check for sterility.
-
Incubate the microtiter plate at 35 °C.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600) every 2 hours using a spectrophotometer.
-
After 20 hours of incubation, the MIC is determined as the lowest concentration of ATT-AuNCs that shows no visible growth (no turbidity).
Protocol 3: Hemolysis Assay
This protocol is for evaluating the biocompatibility of ATT-AuNCs by assessing their hemolytic activity on red blood cells.[1]
Materials:
-
Fresh mouse blood
-
0.9% Normal Saline (NS)
-
ATT-AuNCs solutions at various concentrations (e.g., 0, 8, 16, 32, 64, 128, 256 μg/mL)
-
Deionized water (positive control for 100% hemolysis)
-
0.1% Triton-X (positive control for 100% hemolysis)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare a blood suspension by diluting 0.2 mL of fresh mouse blood with 0.9% NS.
-
In separate tubes, mix 0.8 mL of the various concentrations of ATT-AuNCs solutions with the diluted blood suspension.
-
Prepare a positive control by mixing the blood suspension with deionized water or 0.1% Triton-X.
-
Prepare a negative control by mixing the blood suspension with 0.9% NS only.
-
Incubate all tubes at room temperature for 2 hours.
-
Centrifuge the tubes at 1000 rpm for 10 minutes.
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis for each concentration of ATT-AuNCs relative to the positive control.
Conclusion
This compound serves as a critical component in the synthesis of highly effective antimicrobial gold nanoclusters. The resulting ATT-AuNCs demonstrate significant bactericidal activity against multidrug-resistant pathogens through a mechanism involving the generation of reactive oxygen species and subsequent cellular damage. Importantly, these nanoclusters exhibit good biocompatibility, as evidenced by their low hemolytic activity. The provided protocols offer a foundation for the synthesis and evaluation of these promising antimicrobial agents, paving the way for further research into their potential clinical applications. Future studies could explore the efficacy of ATT-AuNCs against a broader spectrum of microbial pathogens and optimize their formulation for in vivo applications.
References
Application Notes and Protocols for Spatial Lipidomics of Clinical Samples Using 6-Aza-2-thiothymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipids are crucial regulators in a multitude of disease processes, playing significant roles in pathogenesis, progression, and outcomes, particularly in cancer and neurodegenerative diseases.[1][2] Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has emerged as a powerful technology for spatially resolved profiling of lipids directly from clinical tissue samples, including challenging formalin-fixed paraffin-embedded (FFPE) specimens.[1][2][3] The choice of the MALDI matrix is a critical factor for successful lipid extraction and ionization, directly impacting molecular coverage and sensitivity.[1][2][3]
6-Aza-2-thiothymine (ATT) has been identified as a highly effective matrix for the spatial lipidomics of FFPE clinical samples.[1][2] ATT offers several advantages, including minimal matrix-related peaks in the low molecular weight region, which reduces spectral interference.[1] It demonstrates efficient desorption and ionization for a wide range of lipid classes, particularly glycerophospholipids and sphingolipids, in both positive and negative ion modes.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing ATT in MALDI-MSI-based spatial lipidomics of clinical FFPE samples.
Key Advantages of this compound (ATT) for Spatial Lipidomics
-
Reduced Spectral Interference: ATT produces minimal matrix-associated clusters in the low mass range, leading to cleaner spectra and easier interpretation of lipid signals.[1]
-
Broad Lipid Coverage: It enables the detection of a diverse range of lipid classes, including glycerophospholipids, sphingolipids, glycolipids, and fatty acids.[1][2]
-
Dual-Polarity Analysis: ATT is effective in both positive and negative ion modes, allowing for comprehensive lipid profiling from a single tissue section.
-
High Sensitivity: In comparative studies, ATT has shown superior performance in the identification of certain lipid classes compared to other commonly used matrices like 2′,5′-dihydroxybenzoic acid (DHB) and Norharmane (NOR).[1][2]
-
Suitability for FFPE Tissues: ATT has been successfully applied to FFPE tissue microarrays, demonstrating its capability to reveal biologically relevant lipid features that can distinguish between different tissue regions, such as normal and cancerous tissue.[1][2]
Data Presentation
Quantitative Comparison of MALDI Matrices for Lipid Detection in FFPE Brain Tissue
The following table summarizes the performance of ATT in comparison to DHB and NOR for the putative annotation of lipids from FFPE brain sections in both positive and negative ion modes.
| Ion Mode | Matrix | Total Lipids Annotated | Glycerophospholipids (%) | Sphingolipids (%) | Glycolipids (%) | Fatty Acids (%) |
| Positive | ATT | 98 | 60.2 | 32.7 | 3 | 4 |
| DHB | 62 | - | - | - | - | |
| NOR | - | - | - | - | - | |
| Negative | ATT | 62 | - | - | - | - |
| DHB | 21 | - | - | - | - | |
| NOR | - | - | - | - | - |
Data extracted from a study on FFPE brain sections. The distribution percentages for DHB and NOR in positive ion mode and for all matrices in negative ion mode were not fully detailed in the primary source.[1][2]
Experimental Protocols
I. Sample Preparation of FFPE Tissue Sections
This protocol outlines the necessary steps to prepare FFPE tissue sections for MALDI-MSI analysis of lipids.
Materials:
-
Indium-Tin-Oxide (ITO) coated glass slides
-
Oven
-
Toluene
-
Ethanol (100%, 90%)
-
Coplin jars or staining dishes
Procedure:
-
Sectioning: Cut 5 µm-thick sections from the FFPE tissue block and mount them onto ITO-coated glass slides.
-
Paraffin Pre-melting: Place the slides in an oven at 65°C for 1 hour.
-
Deparaffinization:
-
Immerse the slides in toluene for 5 minutes. Repeat this step two more times with fresh toluene.
-
Immerse the slides in 100% ethanol for 2 minutes.
-
Immerse the slides in 90% ethanol for 2 minutes.
-
-
Drying: Allow the slides to air dry completely before matrix application.
II. This compound (ATT) Matrix Preparation and Application
Materials:
-
This compound (ATT)
-
Solvent (e.g., appropriate mixture for sprayer)
-
Automated matrix sprayer (e.g., HTX TM-Sprayer)
Procedure:
-
Matrix Solution Preparation: Prepare the ATT matrix solution at the desired concentration in the appropriate solvent. Refer to the instrument manufacturer's guidelines and relevant literature for optimal solvent composition and concentration.
-
Automated Matrix Application:
-
Place the deparaffinized tissue slides into the automated sprayer.
-
Apply the ATT matrix solution using the manufacturer's recommended settings for lipid analysis. Ensure a uniform and fine crystal coating.
-
III. MALDI-MSI Analysis
Instrumentation:
-
MALDI-TOF Mass Spectrometer equipped for imaging (e.g., timsTOF fleX)
Procedure:
-
Instrument Calibration: Calibrate the mass spectrometer externally using an appropriate standard (e.g., Peptide and Protein (PR) standard).
-
Data Acquisition:
-
Acquire data in both positive and negative reflectron ion modes.
-
Define the mass range of interest (e.g., m/z 500–1100).
-
Set the appropriate laser beam scan and raster settings (e.g., 16 µm beam scan, 20 µm raster).
-
-
Post-Analysis Staining:
-
After MALDI-MSI analysis, wash the tissue sections to remove the matrix:
-
Immerse in 100% ethanol for 2 minutes.
-
Immerse in 90% ethanol for 2 minutes.
-
-
Stain the tissue with hematoxylin and eosin (H&E) for histological correlation.
-
Digitize the stained slides using a slide scanner.
-
IV. Data Processing and Analysis
Software:
-
Mass spectrometry imaging data analysis software (e.g., SCiLS Lab, mMass)
Procedure:
-
Data Import and Processing: Import the raw MALDI-MSI data into the analysis software.
-
Peak Picking and Spatial Segmentation: Perform peak picking and spatial segmentation using appropriate algorithms (e.g., bisecting k-means).
-
Lipid Annotation: Tentatively annotate the detected lipid species based on their m/z values using lipid databases (e.g., LIPID MAPS).
-
Image Generation and Correlation: Generate ion intensity maps for the annotated lipids and correlate them with the H&E stained histological images.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for MALDI-TOF Mass Spectrometry using 6-Aza-2-thiothymine (ATT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the use of 6-Aza-2-thiothymine (ATT) as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. ATT is a versatile, pH-neutral matrix particularly well-suited for the analysis of a wide range of biomolecules, including oligonucleotides, peptides, and phospholipids.[1][2][3] Its neutral nature minimizes analyte fragmentation and degradation, such as the depurination of oligonucleotides, which can occur with acidic matrices.[4][5] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and analysis, along with expected results and troubleshooting tips.
Introduction
MALDI-TOF mass spectrometry is a powerful analytical technique for determining the molecular weight of non-volatile biomolecules.[4][5] The choice of matrix is critical for successful analysis, as it facilitates the desorption and ionization of the analyte upon laser irradiation.[4] this compound (ATT) has emerged as a highly effective matrix for various applications, offering several advantages over conventional matrices.[1][2][3]
ATT is a neutral matrix, which is particularly beneficial for the analysis of fragile molecules like oligonucleotides that are susceptible to fragmentation and degradation in the presence of acidic matrices.[1][4] It allows for analysis in both positive and negative ionization modes and is known for producing minimal matrix-related peaks in the low molecular weight range.[2][4] The use of co-matrices or additives, such as ammonium salts, can further enhance performance by suppressing the formation of alkali metal adducts and improving spectral quality.[4][5]
These application notes provide detailed protocols for the preparation of ATT matrix solutions and analyte samples for MALDI-TOF analysis, with a focus on oligonucleotides and peptides.
Experimental Protocols
Materials and Reagents
-
This compound (ATT)
-
Ammonium Citrate, dibasic (or Diammonium Hydrogen Citrate - DAHC)
-
Guanidinium Chloride (GUA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (H₂O)
-
Analyte of interest (e.g., oligonucleotides, peptides)
-
MALDI target plate (e.g., ground steel)
-
Pipettes and sterile, nuclease-free tips
Protocol 1: ATT Matrix Preparation for Oligonucleotide Analysis
This protocol is optimized for the analysis of oligonucleotides.
-
Prepare a 20 mM Ammonium Citrate solution: Dissolve the appropriate amount of ammonium citrate in ultrapure water.
-
Prepare the ATT Matrix Solution:
Protocol 2: ATT Matrix Preparation for Peptide Analysis
This protocol is adapted for the analysis of tryptic peptides.
-
Prepare the ATT Matrix Solution with Additives:
-
Weigh out 10 mg of ATT.
-
Dissolve the ATT in 1 mL of a 70:30 (v/v) mixture of Methanol and ultrapure water.
-
Add Guanidinium Chloride (GUA) to a final concentration of 2 mM.
-
Add Diammonium Hydrogen Citrate (DAHC) to a final concentration of 20 mM.[6]
-
Vortex thoroughly until all components are dissolved.
-
Sample Preparation and Spotting (Dried Droplet Method)
-
Analyte Preparation: Dissolve the oligonucleotide or peptide sample in ultrapure water to a final concentration of 1-10 µM.[4]
-
Mixing Analyte and Matrix:
-
For oligonucleotides, mix the analyte solution and the ATT matrix solution (from Protocol 1) in a 1:3 volume ratio (e.g., 1 µL of analyte and 3 µL of matrix).[4]
-
For peptides, mix the analyte solution and the ATT matrix solution (from Protocol 2) in a 1:1 volume ratio (e.g., 1 µL of analyte and 1 µL of matrix).[6]
-
-
Spotting:
MALDI-TOF Instrument Settings
The optimal instrument settings will vary depending on the specific mass spectrometer used. The following are general guidelines:
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides, while positive ion mode is common for peptides.[6]
-
Laser Type and Wavelength: A nitrogen laser (337 nm) or a Nd:YAG laser (355 nm) is commonly used.
-
Laser Fluence: Adjust the laser power to the minimum level required to obtain a good signal-to-noise ratio and to avoid analyte fragmentation.
-
Mass Range: Set the mass range to encompass the expected molecular weight of the analyte.
-
Calibration: Calibrate the instrument using a standard of known molecular weight that is close to the mass of the analyte.
Data Presentation
The performance of ATT as a MALDI matrix can be compared to other commonly used matrices. The following tables summarize key performance metrics.
| Matrix | Analyte | Key Advantages with ATT | Reference |
| This compound (ATT) | Oligonucleotides | Good resolution and accuracy, minimal fragmentation and depurination, good shot-to-shot reproducibility.[4][5] | [4][5] |
| This compound (ATT) | Peptides | Versatile for both positive and negative ionization modes, minimal matrix peak cluster formation.[2][6] | [2][6] |
| This compound (ATT) | Phospholipids | Excellent for analysis in both positive and negative ionization modes, reduced chemical background noise.[7] | [7] |
| Parameter | This compound (ATT) with Ammonium Citrate | 3-Hydroxypicolinic Acid (3-HPA) | Reference |
| Analyte | Oligonucleotides | Oligonucleotides | [4] |
| Resolution (FWHM) | ~500 | Often lower due to adducts | [4] |
| Mass Accuracy | Better than ±0.02% (with internal standard) | Variable | [4] |
| Fragmentation | Not observed | Can occur | [4] |
| Alkali Adducts | Suppressed | Often present | [4] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for MALDI-TOF analysis using this compound as the matrix.
Conclusion
This compound is a robust and versatile matrix for MALDI-TOF mass spectrometry, offering significant advantages for the analysis of a variety of biomolecules, particularly oligonucleotides. Its neutral pH minimizes analyte degradation, and with the use of appropriate additives, it yields high-quality spectra with good resolution and mass accuracy. The protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement ATT in their MALDI-TOF workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Application Notes and Protocols for the Derivatization of 6-Aza-2-thiothymine to Enhance Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 6-Aza-2-thiothymine (ATT), a promising scaffold in medicinal chemistry, to enhance its biological activity. The primary focus is on the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives, which have demonstrated significant anti-cancer properties. Additionally, protocols for key biological assays to evaluate the efficacy of these derivatives are provided.
Introduction
This compound is a heterocyclic compound of interest in drug discovery due to its structural similarity to the natural nucleobase thymine.[4] This similarity allows it to interact with various biological targets, and its unique chemical properties make it a versatile starting material for the synthesis of novel derivatives with a wide range of biological activities, including anti-cancer and antimicrobial effects.[2][4] Derivatization of the ATT core can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
One particularly successful derivatization strategy involves the synthesis of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives from ATT.[2] These compounds have shown potent cytotoxic activity against various cancer cell lines, including lung, prostate, and pancreatic cancer.[2] The mechanism of action for the most active of these derivatives involves the induction of apoptosis through the modulation of key regulatory proteins such as p53, BAX, and BCL-2.[2]
Data Presentation: Anti-Cancer Activity of this compound Derivatives
The following table summarizes the in vitro anti-cancer activity of a series of synthesized[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives against the A549 lung carcinoma cell line. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | R Group | IC50 (µM) on A549 Cells[2] |
| 7a | Phenyl | 36.6 |
| 7b | 4-Nitrophenyl | > 100 |
| 7c | 4-Chlorophenyl | > 100 |
| 7d | 4-Bromophenyl | > 100 |
| 7e | 4-Methylphenyl | 42.5 |
| 7f | 4-Methoxyphenyl | 69.1 |
| 7g | Thiophen-2-yl | 40.1 |
| 7h | Furan-2-yl | > 100 |
| 7i | Pyridin-2-yl | > 100 |
| 7j | Naphthalen-2-yl | > 100 |
| Doxorubicin | Reference Drug | 43.8 |
Experimental Protocols
I. Synthesis of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one Derivatives from this compound
This protocol describes the synthesis of a library of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives using this compound as a precursor.[2]
Materials:
-
6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (prepared from this compound)
-
Appropriate hydrazonoyl halides (1a-j)
-
Chloroform (CHCl3)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1 mmol) in chloroform (20 mL), add the appropriate hydrazonoyl halide (1 mmol).
-
Add triethylamine (0.14 mL, 1 mmol) to the reaction mixture.
-
Reflux the mixture with stirring for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with water (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivative.
-
Characterize the final product using spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry).
II. In Vitro Cytotoxicity Evaluation: MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
III. DNA Fragmentation Assay
This assay is used to detect the characteristic ladder pattern of DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
Procedure:
-
Harvest approximately 1-5 x 10^6 cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 0.5 mL of lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the high molecular weight DNA.
-
Transfer the supernatant containing the fragmented DNA to a new tube.
-
Treat the supernatant with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.
-
Air-dry the DNA pellet and resuspend it in TE buffer.
-
Analyze the DNA fragments by agarose gel electrophoresis. Visualize the DNA laddering under UV light.
IV. Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Materials:
-
Treated and untreated cells
-
Comet slides (or pre-coated microscope slides)
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope
Procedure:
-
Prepare a suspension of single cells (approximately 1 x 10^5 cells/mL).
-
Mix the cell suspension with molten LMPA at a 1:10 (v/v) ratio.
-
Pipette the cell/agarose mixture onto a comet slide and allow it to solidify.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides and wash them with neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software.
Visualizations
Experimental Workflow for Synthesis and Screening of this compound Derivatives
Caption: Workflow for synthesis and biological evaluation.
Proposed Apoptotic Signaling Pathway of Active Derivatives
Caption: p53-mediated apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Situ Tissue Analysis with 6-Aza-2-thiothymine MALDI-MSI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for mapping the spatial distribution of a wide range of biomolecules directly in tissue sections. The choice of matrix is critical for successful analyte extraction, ionization, and overall data quality. 6-Aza-2-thiothymine (ATT) has emerged as a versatile and effective matrix for the analysis of various classes of biomolecules, including lipids, peptides, and small molecules.[1][2][3][4][5] Traditionally used for oligonucleotides, ATT is gaining traction in spatial proteomics and lipidomics due to its minimal interference from matrix-related peaks in the low molecular weight region and its effectiveness in both positive and negative ionization modes.[4][5][6][7]
These application notes provide detailed protocols for the use of ATT in MALDI-MSI for the analysis of lipids and tryptic peptides from formalin-fixed paraffin-embedded (FFPE) tissues, a common sample type in clinical and research settings.
Key Applications and Advantages of this compound (ATT) Matrix
-
Spatial Lipidomics: ATT is well-suited for the analysis of lipids directly from FFPE tissues. It allows for the detection of a broad range of lipid classes, including glycerophospholipids and sphingolipids, with reduced matrix cluster interference.[6][7] Studies have shown that ATT can outperform other common matrices like 2,5-dihydroxybenzoic acid (DHB) in terms of the total number of identified lipids and lipid class diversity.[6][7][8]
-
Spatial Proteomics: ATT has been demonstrated as a viable alternative to the commonly used α-Cyano-4-hydroxycinnamic acid (CHCA) matrix for the analysis of tryptic peptides in FFPE tissues.[1][2][3][5] It shows complementary strengths to CHCA, aiding in the comprehensive mapping of the tissue proteome.[2][3]
-
Multi-omics Capabilities: A significant advantage of ATT is its potential for multi-omics studies from a single tissue section. It can be used for the sequential or simultaneous analysis of different classes of biomolecules, such as lipids and peptides, streamlining workflows and conserving precious samples.[6][7][9]
-
Broad Analyte Coverage: ATT is effective for a diverse range of molecules, including oligonucleotides, small molecules, carbohydrates, glycosphingolipids, and oxidized phospholipids.[4][5][10][11]
-
Reduced Background Noise: ATT generally produces fewer matrix-related clusters in the mass spectra compared to other matrices, which simplifies data interpretation and can improve the signal-to-noise ratio for analytes of interest.[6][7][9]
Quantitative Data Summary
The following tables summarize the comparative performance of ATT against other common MALDI matrices in the analysis of lipids and peptides from tissue sections.
Table 1: Comparison of Lipid Identification in FFPE Mouse Brain Tissue [6][7][8]
| Matrix | Ion Mode | Total Lipids Annotated | Glycerophospholipids (%) | Sphingolipids (%) | Glycolipids (%) | Fatty Acids (%) |
| ATT | Positive | 98 | 60.2 | 32.7 | 3 | 4 |
| DHB | Positive | 21 | - | - | - | - |
| NOR | Positive | - | - | - | - | - |
| ATT | Negative | 62 | - | - | - | - |
| DHB | Negative | - | - | - | - | - |
| NOR | Negative | - | - | - | - | - |
Data extracted from a study comparing ATT, DHB, and Norharmane (NOR) for spatial lipidomics. Dashes indicate data not specified in the source.
Table 2: Comparison of Tryptic Peptide Identification from FFPE Thyroid Cancer Tissue [2]
| Matrix | m/z Range | Number of Peaks Identified |
| ATT | 700-1500 | - |
| CHCA | 700-1500 | - |
| ATT | 1500-2210 | - |
| CHCA | 1500-2210 | - |
| ATT | 2210-3000 | - |
| CHCA | 2210-3000 | - |
While the reference mentions a comparative analysis and shows spectra with varying peak numbers, specific quantitative data for the number of identified peptides was not presented in a tabular format.
Experimental Protocols
Here are detailed protocols for FFPE tissue preparation and subsequent MALDI-MSI analysis of lipids and tryptic peptides using ATT matrix.
Protocol 1: Spatial Lipidomics of FFPE Tissue using ATT
This protocol outlines the steps for the analysis of lipids from FFPE tissue sections.
1. Materials:
-
FFPE tissue blocks
-
Indium-Tin-Oxide (ITO) coated glass slides
-
Toluene
-
Ethanol (absolute)
-
This compound (ATT)
-
Methanol
-
Chloroform
-
Automated matrix sprayer (e.g., HTX TM-Sprayer)
-
MALDI Mass Spectrometer
2. FFPE Tissue Sectioning and Mounting:
-
Cut 5 µm thick sections from the FFPE tissue block using a microtome.
-
Float the sections in a warm water bath.
-
Mount the tissue sections onto ITO coated glass slides.
-
Dry the slides in an oven or incubator.
3. Deparaffinization and Rehydration:
-
Pre-melt the paraffin by placing the slides in an oven at 65°C for 1 hour.[7]
-
Immerse the slides in toluene for 5 minutes (repeat three times).[7]
-
Rehydrate the tissue sections by immersing them in a descending series of ethanol solutions (e.g., 100%, 95%, 70%).
-
Finally, rinse with deionized water.
4. ATT Matrix Preparation and Application:
-
Prepare a saturated solution of ATT in a suitable solvent mixture. A common solvent system is chloroform/methanol (2:1, v/v).
-
Apply the ATT matrix solution onto the deparaffinized tissue sections using an automated sprayer. Typical sprayer parameters should be optimized for uniform crystal formation.
5. MALDI-MSI Data Acquisition:
-
Calibrate the mass spectrometer using an appropriate standard.
-
Set the desired spatial resolution (e.g., 20 µm or 50 µm).[4][6][7]
-
Acquire data in both positive and negative ion modes to maximize lipid coverage. A typical m/z range for lipid analysis is 400-1200.[6]
-
Set the laser power and the number of shots per pixel to achieve optimal signal intensity and spectral quality.
Protocol 2: Spatial Proteomics of FFPE Tissue using ATT
This protocol describes the workflow for in situ tryptic digestion and subsequent peptide analysis.
1. Materials:
-
FFPE tissue sections on ITO slides (deparaffinized and rehydrated as in Protocol 1)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Trypsin solution (sequencing grade)
-
Incubation chamber
-
This compound (ATT)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Automated matrix sprayer
-
MALDI Mass Spectrometer
2. Antigen Retrieval:
-
Perform heat-induced antigen retrieval by incubating the deparaffinized slides in a pre-heated antigen retrieval buffer. This step is crucial for exposing peptide epitopes for enzymatic digestion.
3. In Situ Tryptic Digestion:
-
Prepare a solution of trypsin in a suitable buffer.
-
Apply the trypsin solution onto the tissue sections using an automated sprayer to ensure even coverage.
-
Incubate the slides in a humidified chamber at 37°C for several hours or overnight to allow for complete digestion.
4. ATT Matrix Preparation and Application:
-
Prepare a solution of ATT in a solvent mixture appropriate for peptides, such as ACN/water with a small percentage of TFA (e.g., 70% ACN, 0.1% TFA).
-
Apply the ATT matrix solution over the digested tissue sections using an automated sprayer.
5. MALDI-MSI Data Acquisition:
-
Calibrate the instrument using a peptide standard mix.[4]
-
Define the measurement regions on the tissue.
-
Acquire data in positive reflectron mode, typically in the m/z range of 700-3000 for tryptic peptides.[4]
-
Set the spatial resolution, laser parameters, and number of shots per pixel according to the instrument and experimental goals.
Visualizations
The following diagrams illustrate the experimental workflows for lipidomics and proteomics using ATT MALDI-MSI.
Caption: Workflow for Spatial Lipidomics using ATT MALDI-MSI.
Caption: Workflow for Spatial Proteomics using ATT MALDI-MSI.
References
- 1. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI [boa.unimib.it]
- 2. researchgate.net [researchgate.net]
- 3. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. mdpi.com [mdpi.com]
- 8. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.febscongress.org [2024.febscongress.org]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Peptide Mapping and Analysis Utilizing 6-Aza-2-thiothymine as a MALDI Matrix
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, confirming the primary structure of proteins, identifying post-translational modifications (PTMs), and assessing the biosimilarity of therapeutic proteins.[1] Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful tool for these analyses. While α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for tryptic peptides, it has limitations, including the formation of matrix-related peak clusters and reduced performance in the higher mass range.[2] 6-Aza-2-thiothymine (ATT) has emerged as a viable alternative matrix for the analysis of tryptic peptides, offering complementary advantages.[2][3][4][5][6]
Traditionally, ATT has been employed for the analysis of oligonucleotides, small molecules, and phospholipids.[2][4][7] Recent studies have demonstrated its effectiveness in ionizing tryptic peptides, particularly in MALDI-Mass Spectrometry Imaging (MALDI-MSI).[2][3][4][5][6] ATT is a pH-neutral matrix that minimizes the formation of matrix peak clusters and is effective in both positive and negative ionization modes.[2][8] This application note provides a detailed protocol for peptide mapping and analysis using an ATT matrix and presents comparative data on its performance.
Experimental Protocols
This section details the methodologies for sample preparation, matrix preparation, and MALDI-MS analysis for peptide mapping using a this compound matrix.
Materials
-
This compound (ATT)
-
Methanol (MeOH)
-
Water (H₂O)
-
Guanidine hydrochloride (GUA)
-
Diammonium hydrogen citrate (DAHC)
-
Bovine Serum Albumin (BSA)
-
Trypsin
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
MALDI target plate (e.g., MTP 384 Target Plate Ground Steel)
Protein Digestion Protocol
-
Protein Solubilization : Dissolve the protein of interest (e.g., Bovine Serum Albumin) in a suitable buffer.
-
Reduction and Alkylation (Optional but Recommended) : To denature the protein and prevent disulfide bond reformation, treat with a reducing agent (e.g., DTT) followed by an alkylating agent (e.g., iodoacetamide).
-
Enzymatic Digestion : Add trypsin to the protein solution at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w).
-
Incubation : Incubate the mixture at 37°C for a sufficient duration (typically 4-16 hours) to ensure complete digestion.
-
Quenching : Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid, to a final concentration of 0.1-1%.
-
Sample Cleanup : Use a C18 ZipTip or a similar solid-phase extraction method to desalt and concentrate the peptide mixture before MALDI-MS analysis.
Matrix and Sample Preparation for MALDI-MS
ATT Matrix Solution Preparation:
-
Prepare a 10 mg/mL solution of this compound (ATT) in a solvent mixture of 70:30 Methanol:Water (MeOH:H₂O).[2]
-
To this solution, add 2 mM Guanidine hydrochloride (GUA) and 20 mM Diammonium hydrogen citrate (DAHC).[2]
Sample Spotting (Dried Droplet Method):
-
Dilute the digested protein sample (e.g., BSA) in water (e.g., 1:20 dilution).[2]
-
On a MALDI target plate, spot 1 µL of the diluted digested protein sample.[2]
-
Immediately add 1 µL of the prepared ATT matrix solution to the sample spot on the target plate.[2]
-
Allow the mixture to air dry completely at room temperature, forming a crystalline matrix-analyte spot.[2]
-
For comparative analysis, prepare parallel spots using a conventional matrix like CHCA (10 mg/mL in 70:30 ACN:H₂O with 1% TFA).[2]
Data Presentation: Comparative Analysis of ATT and CHCA Matrices
The performance of the ATT matrix was compared to the widely used CHCA matrix for the analysis of tryptic peptides from formalin-fixed paraffin-embedded (FFPE) thyroid tissue. The following table summarizes the number of peaks detected in different mass-to-charge (m/z) ranges.
| Mass Range (m/z) | Number of Peaks Detected with ATT Matrix | Number of Peaks Detected with CHCA Matrix |
| 700–3000 (Total) | 244 | 203 |
| 2210–3000 (High Mass Range) | 35 | 22 |
Data sourced from a comparative analysis of FFPE thyroid tissue.[2]
The results indicate that the ATT matrix facilitated the detection of a greater number of total peaks compared to CHCA.[2] Notably, in the higher mass range (m/z 2210–3000), the number of peaks identified with ATT was nearly double that of CHCA, highlighting its strength in analyzing larger peptides.[2]
Visualizations
Experimental Workflow for Peptide Mapping
Caption: Workflow for Peptide Mapping using ATT Matrix.
Logical Relationship: Advantages of ATT Matrix
Caption: Key Advantages of the ATT Matrix for Peptide Analysis.
References
- 1. repligen.com [repligen.com]
- 2. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI [boa.unimib.it]
- 4. researchgate.net [researchgate.net]
- 5. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Vacuum Stability of 6-Aza-2-thiothymine (ATT) in MALDI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low vacuum stability of 6-Aza-2-thiothymine (ATT) in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATT) and what is it used for in MALDI-MS?
A1: this compound (ATT) is a widely used, pH-neutral matrix in MALDI-MS. It is versatile, functioning in both positive and negative ionization modes, and is particularly effective for the analysis of a diverse range of molecules including oligonucleotides, small molecules, carbohydrates, glycosphingolipids, and oxidized phospholipids.[1][2] A key advantage of ATT is the minimal formation of matrix peak clusters, which can simplify data interpretation.[2]
Q2: What is meant by "low vacuum stability" of ATT?
A2: The low vacuum stability of this compound refers to its tendency to sublime, or transition directly from a solid to a gas, under the high vacuum conditions of a MALDI mass spectrometer.[3] This sublimation can lead to a gradual loss of the matrix from the sample spot, which may affect the quality and reproducibility of the analysis over time.[3]
Q3: What are the observable symptoms of ATT's low vacuum stability during a MALDI-MS experiment?
A3: Users may observe a gradual decrease in signal intensity or a complete loss of signal over the course of a long experiment or when analyzing a large number of samples on a single target plate. This is due to the depletion of the ATT matrix from the sample spot due to sublimation. In some cases, this instability can interfere with the quality of the analysis over time.[3]
Q4: Does the sublimation of ATT always negatively impact the analysis of my analyte?
A4: Not necessarily. Some studies have shown that even with observable matrix sublimation, the degradation may not significantly impact the sensitivity of the analysis for non-matrix peaks for a considerable amount of time, in some cases up to 7.5 hours.[4] It has been suggested that the co-crystallization of analytes with the matrix can decrease the volatility of the ATT crystals, potentially extending their stability.[5]
Q5: Are there any alternatives to ATT with higher vacuum stability for oligonucleotide analysis?
A5: Yes, several other matrices are used for oligonucleotide analysis in MALDI-MS, some of which are considered "cool" matrices that cause very little fragmentation, similar to ATT.[6] One common alternative is 3-hydroxypicolinic acid (3-HPA).[6] The choice of matrix can depend on the specific application and instrumentation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to the low vacuum stability of ATT.
Caption: Troubleshooting workflow for addressing signal instability issues with the ATT matrix in MALDI-MS.
Issue 1: Gradual Decrease in Signal Intensity Over Time
Possible Cause: Sublimation of the ATT matrix under high vacuum.
Solutions:
-
Incorporate Additives: The addition of certain compounds to the ATT matrix solution can enhance stability and signal quality.
-
Pyridine: Has been shown to improve sensitivity and spot-to-spot repeatability for oligonucleotide analysis.[7]
-
1-Methylimidazole: Can be used to create an ionic liquid matrix with ATT, which has been shown to reduce standard deviation and achieve high mass precision for oligonucleotides.[8]
-
Fucose: The addition of this sugar to the ATT matrix can lead to a reduction in fragmentation and an increase in spot homogeneity and signal intensity.[8]
-
Chaotropic Reagents: Low concentrations (0.5-2 mM) of specific chaotropic reagents can act as ionization enhancers for certain analytes like oxidized phospholipids.[9]
-
-
Optimize Analyte Concentration: Ensure an adequate amount of analyte is co-crystallized with the matrix. The presence of the analyte can reduce the volatility of the ATT crystals.[5]
-
Minimize Vacuum Exposure Time: If possible, shorten the time the target plate is under high vacuum before and during analysis.
-
Consider an Alternative Matrix: For very long analyses where stability is critical, an alternative matrix with known higher vacuum stability, such as 3-hydroxypicolinic acid (3-HPA), may be a better choice.[6]
Issue 2: Poor Reproducibility Between Spots or Experiments
Possible Cause: In addition to matrix sublimation, inconsistent crystal formation can lead to poor reproducibility.
Solutions:
-
Standardize Sample Preparation: Ensure a consistent protocol for sample and matrix preparation to promote uniform crystal formation.
-
Use of Additives: As mentioned above, additives like pyridine can improve spot-to-spot repeatability.[7]
-
Controlled Crystallization: Experiment with different solvent systems and drying methods to achieve more homogeneous crystal formation.
Experimental Protocols
Protocol 1: Preparation of ATT Matrix with Pyridine Additive for Oligonucleotide Analysis
This protocol is designed to enhance the sensitivity and repeatability of oligonucleotide analysis using ATT.
Caption: Step-by-step protocol for preparing ATT matrix with a pyridine additive.
Materials:
-
This compound (ATT)
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
-
Pyridine
-
Oligonucleotide sample
Procedure:
-
Prepare a saturated solution of ATT in a 1:1 (v/v) mixture of acetonitrile and water.
-
Prepare a 1% (v/v) solution of pyridine in the same 1:1 ACN/water solvent.
-
Mix the saturated ATT solution with the 1% pyridine solution in a 9:1 (v/v) ratio.
-
Mix your oligonucleotide sample with the final ATT/pyridine matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air dry at room temperature.
-
Perform MALDI-MS analysis.
Protocol 2: Preparation of Ionic Liquid Matrix of ATT with 1-Methylimidazole
This protocol describes the formation of an ionic liquid matrix to improve mass precision.
Materials:
-
This compound (ATT)
-
1-Methylimidazole
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH)
-
Deionized Water
-
Diammonium hydrogen citrate (DAC) solution (optional, for adduct suppression)
-
Oligonucleotide sample
Procedure:
-
Prepare a solution of 1-Methylimidazole in a solvent mixture (e.g., ACN/EtOH/H2O).
-
Add solid ATT to the 1-Methylimidazole solution until saturation.
-
If sodium or potassium adducts are a concern, a small amount of diammonium hydrogen citrate (DAC) solution can be added.
-
Mix your oligonucleotide sample with the ATT/1-Methylimidazole ionic liquid matrix.
-
Spot the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate.
-
Perform MALDI-MS analysis in linear negative mode.[8]
Data Summary
The following table summarizes the qualitative effects of different approaches to mitigate the low vacuum stability of ATT.
| Mitigation Strategy | Primary Benefit(s) | Key Considerations | Relevant Analytes |
| Use of Pyridine Additive | Enhanced sensitivity and spot-to-spot repeatability.[7] | Optimization of the pyridine concentration may be required. | Oligonucleotides |
| Use of 1-Methylimidazole (Ionic Liquid Matrix) | Reduced standard deviation and high mass precision.[8] | May require specific solvent compositions for optimal performance. | Oligonucleotides |
| Use of Fucose Additive | Reduced fragmentation, increased spot homogeneity and signal intensity.[8] | The "cooling" effect may be beneficial for fragile analytes. | DNA |
| Use of Chaotropic Reagents | Enhanced ionization for specific classes of molecules.[9] | Effective at low concentrations (0.5-2 mM). Higher concentrations may have adverse effects. | Oxidized Phospholipids |
| Optimized Analyte Co-crystallization | Increased stability of ATT crystals by reducing volatility.[5] | Requires sufficient analyte concentration for effective co-crystallization. | General |
This technical support guide provides a starting point for addressing the challenges associated with the low vacuum stability of this compound. Experimentation and optimization of these methods will be necessary to achieve the best results for your specific application.
References
- 1. Conjugate Polymer Anchor Enhancing Matrix Vacuum Stability and Improving MALDI MSI via Ion Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To Spray or To Sublimate: Considerations for the Matrix Application of Three Common Positive Ion Mode Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sublimation as a Method of Matrix Application for Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 6-Aza-2-thiothymine (ATT) for Peptide Analysis
Welcome to the technical support center for the use of 6-Aza-2-thiothymine (ATT) as a matrix in peptide analysis by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATT) and why use it for peptide analysis?
A1: this compound (ATT) is an organic compound that can be used as a matrix for MALDI mass spectrometry. While traditionally used for the analysis of oligonucleotides and small molecules, recent studies have shown its effectiveness for peptide analysis.[1][2] ATT offers several advantages, including:
-
Complementary to Existing Matrices: It can be a viable alternative to common matrices like α-Cyano-4-hydroxycinnamic acid (CHCA), particularly for the analysis of higher molecular weight peptides.[1][2]
-
Suitability for Multi-Omics: ATT has demonstrated utility in both proteomics and lipidomics, making it a strong candidate for multi-omics studies from a single tissue section.[3][4]
-
Reduced Matrix Background: In some applications, ATT has been observed to produce a low number of matrix-related peaks in the typical mass range for lipids, which can be advantageous for cleaner spectra.[5]
Q2: What is the optimal concentration of ATT for peptide analysis?
A2: The optimal concentration of ATT can vary depending on the specific peptide, sample complexity, and instrumentation. However, a common starting point reported in the literature is a concentration of 10 mg/mL . The table below summarizes ATT concentrations used in published studies. It is recommended to start with this concentration and then optimize based on your specific experimental needs.
Q3: In what solvents should I dissolve ATT?
A3: The choice of solvent is critical for achieving a homogenous matrix-analyte co-crystal, which is essential for good MALDI performance. A commonly used solvent system for ATT in peptide analysis is a mixture of acetonitrile (ACN) and an aqueous solution containing trifluoroacetic acid (TFA). A typical preparation involves dissolving ATT in a solution of 70% ACN and 0.1% TFA in water. For oligonucleotide analysis, a solution of acetonitrile and 20 mM ammonium citrate (1:1, v/v) has been used.[6]
Q4: What are the key considerations for sample preparation with ATT?
A4: Successful sample preparation is crucial for obtaining high-quality MALDI spectra. Key considerations include:
-
Purity of Reagents: Use high-purity ATT, solvents, and additives to avoid interfering peaks in your spectra.
-
Matrix-to-Analyte Ratio: The ratio of matrix to your peptide sample can significantly impact signal intensity. A good starting point is to mix the matrix solution and your peptide solution in a 1:1 volume ratio.
-
Crystallization Technique: The method used to deposit the sample and matrix on the MALDI target plate will affect crystal formation and, consequently, the quality of the results. The dried-droplet method is a common and straightforward technique.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of peptides using ATT as a MALDI matrix.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Peptide Signal | 1. Suboptimal Matrix Concentration: The concentration of ATT may not be ideal for your specific peptide. 2. Poor Co-crystallization: The peptide and matrix are not forming a homogenous crystal structure. 3. Ion Suppression: Contaminants in the sample (e.g., salts, detergents) are interfering with the ionization of the peptide. 4. Incorrect Laser Energy: The laser power may be too low to desorb and ionize the sample or too high, causing fragmentation. | 1. Optimize ATT Concentration: Prepare a range of ATT concentrations (e.g., 5, 10, 15, 20 mg/mL) and test them with your peptide standard to find the optimal concentration. 2. Vary the Solvent System: Try different ratios of acetonitrile and water, or add a small percentage of another organic solvent like ethanol. Ensure the peptide is soluble in the final mixture. 3. Sample Cleanup: Use a C18 ZipTip or other desalting method to remove interfering substances from your peptide sample before mixing with the matrix. 4. Adjust Laser Power: Start with low laser energy and gradually increase it until you observe a good signal-to-noise ratio for your peptide. |
| Poor Resolution / Broad Peaks | 1. Heterogeneous Crystals: The matrix-analyte crystals are of varying sizes and shapes. 2. High Salt Concentration: Residual salts in the sample can lead to peak broadening. 3. Matrix Adducts: The peptide ions are associating with matrix molecules. | 1. Optimize Crystallization: Try different spotting techniques (e.g., dried-droplet, thin-layer) to promote the formation of small, uniform crystals. 2. Thorough Sample Desalting: Ensure your sample is properly desalted before analysis. 3. Adjust Matrix-to-Analyte Ratio: Varying the ratio can sometimes reduce the formation of adducts. |
| Inconsistent Results (Shot-to-Shot Variability) | 1. "Hot Spots" on the Sample Spot: The peptide is not evenly distributed within the matrix crystal. 2. Inhomogeneous Matrix Application: The matrix layer on the target plate is not uniform. | 1. Improve Mixing: Ensure the peptide and matrix solutions are thoroughly mixed before spotting. 2. Refine Spotting Technique: Practice your spotting technique to create a uniform layer of matrix-analyte mixture on the target plate. Consider using an automated spotting device for improved reproducibility. |
Experimental Protocols
Protocol 1: Preparation of ATT Matrix Solution
This protocol describes the preparation of a 10 mg/mL ATT matrix solution, a common starting point for peptide analysis.
Materials:
-
This compound (ATT)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Prepare a 0.1% TFA solution in ultrapure water.
-
Prepare a 70% ACN solution by mixing 7 parts ACN with 3 parts of the 0.1% TFA solution.
-
Weigh out the required amount of ATT to make a 10 mg/mL solution (e.g., 1 mg of ATT for 100 µL of solvent).
-
Add the 70% ACN / 0.1% TFA solvent to the ATT.
-
Vortex the solution thoroughly to ensure the ATT is completely dissolved. If necessary, briefly sonicate the solution.
-
Centrifuge the solution to pellet any undissolved material.
-
Use the supernatant as your matrix solution. It is recommended to prepare this solution fresh daily.
Protocol 2: Sample Preparation using the Dried-Droplet Method
This protocol outlines the steps for preparing a peptide sample for MALDI analysis using ATT matrix and the dried-droplet method.
Materials:
-
Peptide sample (desalted)
-
10 mg/mL ATT matrix solution
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Mix your peptide sample with the ATT matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix solution).
-
Pipette the mixture up and down several times to ensure it is homogenous.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. This will result in the formation of matrix-analyte co-crystals.
-
Once the spot is completely dry, the target plate is ready to be loaded into the mass spectrometer.
Quantitative Data Summary
The following table summarizes the experimental conditions for ATT-based peptide analysis as reported in a recent study. This can serve as a starting point for developing and optimizing your own methods.
| Parameter | Reported Conditions | Reference |
| Matrix | This compound (ATT) | [1][2] |
| Matrix Concentration | 10 mg/mL | [6] |
| Matrix Solvent | Acetonitrile/Ammonium Citrate (1:1, v/v) for oligonucleotides | [6] |
| Analyte | Tryptic peptides from Bovine Serum Albumin (BSA) | [1][2] |
| Sample Preparation Method | Dried-droplet | [6] |
Visualizations
Experimental Workflow for Peptide Analysis using ATT Matrix
Caption: Workflow for peptide analysis using ATT matrix.
Troubleshooting Logic for Low Peptide Signal
Caption: Troubleshooting decision tree for low peptide signal.
References
- 1. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. boa.unimib.it [boa.unimib.it]
- 4. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
"reducing matrix interference with 6-Aza-2-thiothymine in mass spectrometry"
Welcome to the technical support center for 6-Aza-2-thiothymine (ATT). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using ATT as a matrix in mass spectrometry.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with ATT.
Problem: Low Signal Intensity or No Analyte Signal
Possible Causes:
-
Poor Co-crystallization: The analyte and matrix may not have formed a homogenous crystal structure, leading to inefficient energy transfer from the laser.
-
Inappropriate Solvent System: The solvent used to dissolve the ATT and analyte may not be optimal for co-crystallization.
-
Analyte Suppression: Other components in your sample may be interfering with the ionization of your target analyte.
-
Low Analyte Concentration: The concentration of the analyte may be below the limit of detection for the instrument.
-
Suboptimal Laser Fluence: The laser energy may be too low to effectively desorb and ionize the analyte.
Solutions:
-
Optimize Matrix Preparation: Ensure the ATT solution is fresh and fully dissolved. Experiment with different solvent systems. For oligonucleotides, a common solvent is a mixture of acetonitrile and water. For peptides and proteins, methanol/water mixtures are often used.
-
Improve Co-crystallization Technique: Try different sample deposition methods, such as the dried-droplet method or the thin-layer method. Ensure slow and uniform evaporation of the solvent.
-
Sample Cleanup: If analyte suppression is suspected, consider using sample purification techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Increase Analyte Concentration: If possible, concentrate your sample to increase the amount of analyte deposited on the target plate.
-
Adjust Laser Energy: Gradually increase the laser fluence to find the optimal setting for your analyte. Be cautious, as excessive laser energy can lead to analyte fragmentation.
Problem: High Background Noise or Matrix-Related Peaks
While ATT is known for being a "MALDI-silent" matrix with minimal background interference, issues can still arise.
Possible Causes:
-
Matrix Clusters: Although less common with ATT compared to other matrices like CHCA, some matrix clusters can still form, especially at high concentrations.
-
Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for matrix preparation can contribute to background noise.
-
Improper Crystal Formation: Large, uneven crystals can lead to a heterogeneous surface and increased background noise.
Solutions:
-
Optimize Matrix Concentration: Experiment with lower concentrations of the ATT solution to minimize the formation of matrix clusters.
-
Use High-Purity Reagents: Always use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents and high-purity ATT.
-
Promote Uniform Crystallization: Additives can sometimes improve crystal formation. For example, the use of ammonium citrate has been shown to be beneficial for the analysis of oligonucleotides with ATT.[1]
Problem: Poor Reproducibility (Shot-to-Shot or Sample-to-Sample Variability)
Possible Causes:
-
Inhomogeneous Sample Spot: The distribution of the analyte within the matrix crystal is not uniform.
-
Low Vacuum Stability of ATT: ATT has been noted to have lower stability under high vacuum conditions, which can be a factor in long analytical runs.[2]
Solutions:
-
Improve Sample Preparation: Focus on creating a homogenous mixture of your analyte and the ATT matrix solution before spotting. The use of ionic liquid matrices with ATT, such as with 1-methylimidazole, has been shown to improve mass precision.[3]
-
Optimize Spotting Technique: Ensure that each spot is of a consistent size and dries evenly.
-
Minimize Time Under Vacuum: For instruments with high vacuum, try to minimize the time the target plate is under vacuum before analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound (ATT) as a MALDI matrix?
A1: The primary advantages of ATT are:
-
Minimal Matrix Interference: ATT is considered a "MALDI-silent" matrix because it produces few matrix-related peaks in the low molecular weight range (m/z 700-1200), reducing interference with the detection of analytes like lipids and peptides.[2][4][5]
-
Versatility: It can be used in both positive and negative ionization modes.[2][5]
-
Broad Applicability: ATT is effective for a wide range of biomolecules, including oligonucleotides, lipids, peptides, small molecules, and carbohydrates.[2][6][7]
-
pH Neutrality: Its near-neutral pH is particularly beneficial for the analysis of acid-sensitive molecules like oligonucleotides, as it helps to prevent depurination.[1][7]
Q2: What are the common analytes for which ATT is a suitable matrix?
A2: ATT is a versatile matrix suitable for a variety of analytes, including:
-
Small molecules
-
Carbohydrates
-
Glycosphingolipids
Q3: How does ATT compare to other common MALDI matrices like CHCA, DHB, and NOR?
A3: ATT offers distinct advantages over other common matrices. For instance, in spatial proteomics, ATT has been shown to produce fewer and more scattered matrix peaks compared to α-Cyano-4-hydroxycinnamic acid (CHCA).[2] In lipidomics studies, ATT has demonstrated better performance in the identification of certain lipid classes like glycolipids and fatty acids compared to 2',5'-dihydroxybenzoic acid (DHB) and Norharmane (NOR).[4][5][9]
Q4: Are there any known limitations of using ATT?
A4: One of the main limitations of ATT is its relatively low stability under high vacuum conditions, which might make it less suitable for very long analytical studies on certain MALDI platforms.[2] Further optimization of the ATT matrix composition with additives may help to enhance its stability.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing ATT with other matrices.
Table 1: Comparison of Lipid Annotation with Different Matrices
| Matrix | Percentage of Annotated Lipid Signals | Total Lipid Count (Negative Ion Mode) | Key Advantages |
| ATT | 24.0% | 62 | Outperformed DHB and NOR for glycolipids and fatty acids.[4][5][9] |
| NOR | 22.9% | Not specified | - |
| DHB | 13.4% | 21 | - |
Data from a study on FFPE brain sections.[4][5]
Table 2: Peptide Peak Identification in MALDI-MSI
| Matrix | Total Peaks in Average Spectrum | Peaks in High Mass Range (m/z 2210-3000) |
| ATT | 244 | 35 |
| CHCA | 203 | 22 |
Data from the analysis of FFPE thyroid tissue.[6]
Experimental Protocols
Protocol 1: ATT Matrix Preparation for Oligonucleotide Analysis
This protocol is based on the principle of using a co-matrix to improve performance.
Materials:
-
This compound (ATT)
-
Ammonium citrate
-
HPLC-grade water
-
Oligonucleotide sample (1-10 µM in water)
Procedure:
-
Prepare the matrix solution by creating a saturated solution of ATT in water containing 50 mg/ml of ammonium citrate.
-
Mix 3 µL of the matrix solution with 1 µL of the oligonucleotide solution.
-
Spot 1 µL of this mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely. This can be accelerated by placing the sample slide in a vacuum desiccator for approximately 10 minutes.
-
Analyze the sample using a MALDI-TOF mass spectrometer in negative ion linear mode. Typically, 20-50 laser shots are sufficient to obtain a good signal-to-noise ratio.[1]
Protocol 2: ATT Matrix Preparation for Proteomics (Tryptic Peptides)
Materials:
-
This compound (ATT)
-
Methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Digested protein sample (e.g., BSA)
Procedure:
-
Prepare the ATT matrix solution at a concentration of 10 mg/mL in a solvent mixture of 70:30 methanol:water with the addition of a small amount of an additive if desired (e.g., 2% formic acid).
-
Mix the digested protein sample with the ATT matrix solution. A common ratio is 1:1 (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely.
-
Analyze using a MALDI-TOF mass spectrometer in the appropriate mode for peptide analysis.
Visualizations
Caption: A generalized experimental workflow for using ATT matrix in MALDI-MS.
Caption: A logical diagram for troubleshooting low signal intensity with ATT matrix.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of MALDI Matrices and Their Preparation for the MALDI-TOF MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. boa.unimib.it [boa.unimib.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a matrix for MALDI spectra of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI [boa.unimib.it]
Technical Support Center: Enhancing High-Mass Protein Analysis with 6-Aza-2-thiothymine (ATT)
Welcome to the technical support center for utilizing 6-Aza-2-thiothymine (ATT) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for improved signal intensity of high-mass proteins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATT) and why is it used in MALDI-MS?
This compound (ATT) is a compound used as a matrix in MALDI-MS.[1][2] A MALDI matrix is a substance that co-crystallizes with an analyte (in this case, high-mass proteins or their peptide digests) and absorbs the laser energy, facilitating the soft ionization and transfer of the analyte into the gas phase for mass analysis.[1][2] ATT has been shown to be a versatile matrix, functioning in both positive and negative ionization modes and is noted for producing minimal matrix peak clusters, which can interfere with analyte signals.[1]
Q2: How does ATT improve signal intensity for high-mass proteins compared to common matrices like α-Cyano-4-hydroxycinnamic acid (CHCA)?
While α-Cyano-4-hydroxycinnamic acid (CHCA) is a widespread matrix for tryptic peptide analysis, it can have limitations in the higher peptide mass range (m/z 1700–3000).[3] Studies have shown that ATT can provide higher peak intensities and a better signal-to-noise ratio in this high-mass range.[3] For instance, in the analysis of tryptic peptides, the number of peaks identified with ATT in the m/z 2210-3000 range was approximately double that of CHCA.[3] This is partly attributed to ATT's characteristic of forming minimal matrix peak clusters, which can suppress the analyte signal.[1]
Q3: What are the other advantages of using ATT as a MALDI matrix?
Beyond improved signal intensity for higher mass analytes, ATT offers several other benefits:
-
Versatility: It is effective in both positive and negative ionization modes.[1]
-
Reduced Spectral Interference: ATT generates fewer matrix-related peaks in the low molecular weight spectral region, leading to cleaner spectra.[4][5]
-
Neutral pH: ATT is a nearly "neutral" pH matrix, making it particularly well-suited for the analysis of non-covalently bound complexes.[6]
Q4: Can ATT be used for intact high-mass protein analysis?
While much of the recent research has focused on the use of ATT for improving the analysis of tryptic peptides in proteomics, the principles of reduced matrix interference and efficient energy transfer can be beneficial for intact high-mass protein analysis as well. The selection of an appropriate matrix is crucial for the detection of high molecular weight proteins, and alternatives to standard matrices like sinapinic acid are continuously being explored to extend the detectable mass range.
Troubleshooting Guides
This section addresses common issues that may arise during the use of ATT for high-mass protein analysis in MALDI-MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | 1. Inhomogeneous Matrix-Analyte Co-crystallization: The protein may not be properly incorporated into the ATT matrix crystals. 2. Suboptimal Laser Intensity: The laser power may be too low to effectively desorb and ionize the analyte, or too high, causing fragmentation. 3. Incorrect Matrix Preparation: The concentration or solvent system of the ATT solution may not be optimal. 4. Sample Purity: Contaminants like salts and detergents in the protein sample can suppress ionization. | 1. Optimize Spotting Technique: Try different spotting methods (e.g., dried droplet, sandwich method). Ensure the matrix and analyte solutions are thoroughly mixed before spotting. 2. Adjust Laser Power: Gradually increase the laser intensity to find the optimal setting for your instrument and sample. 3. Review Matrix Preparation Protocol: Ensure the ATT is fully dissolved and at the correct concentration. Consider using additives like guanidinium hydrochloride (GUA) or diammonium hydrogen citrate (DAHC) to improve crystal formation and signal. 4. Desalt and Purify Sample: Use appropriate sample clean-up procedures to remove interfering substances. |
| Poor Resolution and Broad Peaks | 1. Instrument Calibration: The mass spectrometer may not be properly calibrated for the high-mass range. 2. Matrix Adducts: Although ATT forms fewer clusters, some adducts with the analyte can still occur, leading to peak broadening. 3. Detector Saturation: The signal may be too intense, overwhelming the detector. | 1. Calibrate the Instrument: Use a calibration standard appropriate for the high-mass range of your protein. 2. Optimize Matrix-to-Analyte Ratio: Experiment with different ratios to minimize adduct formation. 3. Reduce Laser Intensity or Detector Gain: Adjust instrument settings to avoid saturating the detector. |
| Inconsistent Results (Shot-to-Shot Variability) | 1. Uneven Crystal Formation: The ATT crystals on the target plate may be of varying sizes and shapes, leading to "hot spots." 2. Sample Degradation: The protein may be degrading on the target plate. | 1. Improve Crystallization: Prepare fresh matrix solution. Consider using additives that promote more uniform crystal growth. Allow the solvent to evaporate slowly to form more homogeneous crystals. 2. Work Quickly and Keep Samples Cool: Minimize the time the sample is exposed to room temperature before analysis. |
Quantitative Data Summary
The following tables summarize the comparative performance of ATT and CHCA in the analysis of tryptic peptides, demonstrating the potential of ATT for enhancing signals in the high-mass range.
Table 1: Comparison of Peak Detection in FFPE Thyroid Tissue Analysis
| Mass Range (m/z) | Number of Peaks Detected with ATT | Number of Peaks Detected with CHCA |
| 2210 - 3000 | 35 | 22 |
| Total (700-3000) | 244 | 203 |
Data extracted from a proof-of-concept study on FFPE thyroid tissue.[3]
Table 2: Absolute Intensities of Selected High-Mass Peaks
| m/z | Absolute Intensity with ATT | Absolute Intensity with CHCA |
| 2215.0 | Higher | Lower |
| 2869.4 | Higher | Lower |
| 2959.4 | Higher | Lower |
Qualitative comparison from a study showing consistently higher peak intensities with ATT for these specific high-mass tryptic peptides.[3]
Experimental Protocols
1. Preparation of ATT Matrix Solution
This protocol is adapted from a study on the analysis of tryptic peptides.[3]
-
Materials:
-
This compound (ATT)
-
Methanol (MeOH)
-
Water (H₂O)
-
Guanidinium hydrochloride (GUA)
-
Diammonium hydrogen citrate (DAHC)
-
-
Procedure:
-
Prepare a stock solution of 2 mM GUA and 20 mM DAHC in a 70:30 (v/v) mixture of MeOH and H₂O.
-
Dissolve ATT in the GUA/DAHC solution to a final concentration of 10 mg/mL.
-
Vortex the solution until the ATT is completely dissolved.
-
Prepare the matrix solution fresh daily for optimal performance.
-
2. Sample Preparation and Spotting (Dried Droplet Method)
This protocol is a general guideline for the analysis of protein digests.
-
Materials:
-
Digested protein sample (e.g., bovine serum albumin digest)
-
Prepared ATT matrix solution
-
MALDI target plate
-
-
Procedure:
-
Dilute the digested protein sample to an appropriate concentration (e.g., 1:20 in water).[3]
-
Mix 1 µL of the diluted protein sample with 1 µL of the ATT matrix solution directly on the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature, which will result in the co-crystallization of the analyte and matrix.
-
The sample is now ready for MALDI-MS analysis.
-
Visualizations
Caption: Experimental workflow for MALDI-MS analysis using ATT matrix.
Caption: Troubleshooting logic for low signal intensity in MALDI-MS.
References
- 1. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. boa.unimib.it [boa.unimib.it]
- 6. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
Technical Support Center: 6-Aza-2-thiothymine (ATT) Matrix Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of the 6-Aza-2-thiothymine (ATT) matrix for applications such as MALDI mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATT) and why is it used as a matrix?
A1: this compound (ATT) is a compound used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It is particularly effective for the analysis of oligonucleotides, small molecules, and lipids.[1][2][3] Its advantages include producing minimal matrix-related peaks in the low molecular weight spectral region, which can simplify data interpretation.[3][4]
Q2: What are the key factors for successful co-crystallization of ATT with an analyte?
A2: Several factors are crucial for successful co-crystallization. These include the matrix's ability to absorb energy at the laser's wavelength, its solubility in a solvent compatible with the analyte, its ability to co-crystallize with the analyte, and maintaining a pH around 7 to prevent degradation of sensitive analytes like DNA.[5]
Q3: Can ATT be used for applications other than oligonucleotide analysis?
A3: Yes, while traditionally used for oligonucleotides, recent studies have explored its use for the analysis of tryptic peptides in spatial proteomics and for lipid imaging in MALDI-MSI, where it has shown promising results.[1][2][4][6]
Troubleshooting Poor Crystallization
This section addresses specific issues that may arise during the crystallization of the ATT matrix.
Problem 1: No crystals are forming, or the yield is very low.
Possible Causes & Solutions:
-
Sub-optimal Solvent: The solvent system may not be ideal for ATT crystallization. While ATT is soluble in various organic solvents, finding the right one to achieve supersaturation without being too soluble is key.
-
Solution:
-
Ensure you are using a solvent in which ATT has moderate solubility. A common solvent system is a mixture of acetonitrile (ACN) and an aqueous solution, such as ammonium citrate.[5]
-
If the mother liquor (the solution remaining after a crystallization attempt) is suspected to contain a significant amount of dissolved ATT, try slowly evaporating the solvent to increase the concentration and induce crystallization.[7]
-
Consider a different solvent system. A table of potential solvents is provided below.
-
-
Insufficient Concentration: The concentration of ATT in the solution may be too low to achieve the supersaturation needed for crystal nucleation.
-
Solution:
-
If you have excess solvent, carefully evaporate a portion to increase the ATT concentration.[7] Be cautious not to evaporate too quickly, as this can lead to rapid precipitation of amorphous solid instead of crystals.
-
-
Cooling Rate is Too Slow: While slow cooling is generally preferred for large, high-quality crystals, if the solution is not sufficiently supersaturated, very slow cooling might not induce nucleation.
-
Solution:
-
Try transferring the vial to a cooler environment, such as a refrigerator, to promote nucleation.[8] Avoid extremely rapid cooling (like placing in a freezer), which can cause the compound to "crash out" as a powder.
-
Problem 2: The crystals are very small, needle-like, or have formed a powder.
Possible Causes & Solutions:
-
Rapid Crystallization: The solution is likely becoming supersaturated too quickly, leading to rapid nucleation and the formation of many small crystals instead of fewer, larger ones.[7]
-
Solution:
-
Slow Down the Cooling Process: After dissolving the ATT in a hot solvent, allow it to cool to room temperature more slowly. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask or a beaker filled with cotton) to reduce the rate of heat loss.[9]
-
Use More Solvent: Add a small amount of additional solvent to the hot solution to slightly decrease the saturation level. This will require a lower temperature for crystallization to begin, often resulting in slower crystal growth.[7]
-
-
High Level of Impurities: Impurities can interfere with the crystal lattice formation, leading to poor crystal quality.
-
Solution:
Problem 3: The solid "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
Solution is Too Concentrated or Cooled Too Quickly: The compound is coming out of solution at a temperature above its melting point in that particular solvent.
-
Solution:
-
Re-heat the solution and add more solvent to decrease the concentration.[7]
-
Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Experimental Protocols
Protocol 1: Standard Preparation of this compound (ATT) MALDI Matrix Solution
This protocol is adapted from a method used for oligonucleotide analysis.[5]
Materials:
-
This compound (ATT)
-
Acetonitrile (ACN)
-
Ammonium citrate solution (20 mM)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of 20 mM ammonium citrate in water.
-
Prepare a 1:1 (v/v) solution of acetonitrile and the 20 mM ammonium citrate solution.
-
Weigh out the required amount of ATT to create a 10 mg/mL solution.
-
Add the appropriate volume of the ACN/ammonium citrate solvent to the ATT.
-
Vortex the tube until the ATT is completely dissolved.
-
This matrix solution should be prepared fresh daily for best results.[5]
Protocol 2: General Recrystallization for Purification of ATT
This is a general procedure that can be adapted for purifying ATT if impurities are suspected to be interfering with crystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see table below)
-
Erlenmeyer flask
-
Hot plate
-
Watch glass
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which ATT is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude ATT in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate, adding small portions of solvent until the ATT just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely.
Data Presentation
| Parameter | Value/Solvent | Source/Recommendation |
| MALDI Matrix Concentration | 10 mg/mL | [5] |
| Recommended Solvent System | Acetonitrile / 20 mM Ammonium Citrate (1:1, v/v) | [5] |
| Potential Recrystallization Solvents | Ethanol, Acetone, Acetonitrile, Ethyl Acetate | [11] (General guidance) |
| Crystallization from Saturated Solution | DMF/acetonitrile | [12] |
Visualizations
Troubleshooting Workflow for Poor ATT Crystallization
Caption: Troubleshooting flowchart for poor ATT crystallization.
Experimental Workflow for ATT Matrix Preparation
Caption: Workflow for preparing ATT matrix for MALDI-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boa.unimib.it [boa.unimib.it]
- 5. academic.oup.com [academic.oup.com]
- 6. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 9. unifr.ch [unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
"use of additives to enhance 6-Aza-2-thiothymine performance for oligonucleotides"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with modified oligonucleotides. While direct data on the use of 6-Aza-2-thiothymine (ATT) as an internal performance-enhancing modification is not available in current literature, this guide addresses common strategies to improve oligonucleotide stability, hybridization, and nuclease resistance, which could be conceptually applied to novel modifications like ATT.
FAQs: Enhancing Oligonucleotide Performance
Q1: What are the primary goals of chemically modifying oligonucleotides for therapeutic use?
A1: The main objectives of chemically modifying oligonucleotides are to improve their drug-like properties.[1][][3] Unmodified DNA and RNA are rapidly degraded by nucleases in the body and may not bind to their target sequences with sufficient affinity or specificity.[4][5][6] Key goals include:
-
Increased Nuclease Resistance: To prevent enzymatic degradation and prolong the oligonucleotide's half-life in biological fluids.[4][7][8]
-
Enhanced Binding Affinity: To increase the strength and specificity of binding to the target RNA or DNA sequence.[9][10]
-
Improved Pharmacokinetic and Pharmacodynamic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles, and to enhance cellular uptake.[1][9][11]
-
Reduced Immunogenicity: To minimize the risk of triggering an unwanted immune response.[10]
Q2: What are the most common chemical modifications to enhance oligonucleotide performance?
A2: Several "first and second-generation" modifications are widely used in clinically approved and research-grade oligonucleotides.[1] These can be categorized by the part of the nucleotide they alter: the phosphate backbone, the sugar moiety, or the nucleobase itself.[][9]
-
Backbone Modifications: The most common is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced with sulfur. This modification significantly increases resistance to nuclease degradation.[][4][7]
-
Sugar Modifications: Modifications at the 2' position of the ribose sugar are prevalent. Common examples include 2'-O-Methyl (2'OMe) , 2'-O-Methoxyethyl (2'MOE) , and 2'-Fluoro (2'F) . These modifications generally increase binding affinity and nuclease resistance.[][4][9][10] Bridged Nucleic Acids (BNAs) , such as Locked Nucleic Acid (LNA) , "lock" the sugar into a conformation favorable for binding, dramatically increasing thermal stability.[9][]
-
Base Modifications: While less common for performance enhancement, modifications like 5-methylcytosine can increase the thermal stability of the duplex.[][11]
Q3: How would one hypothetically evaluate the potential of a novel modification like this compound (ATT)?
A3: To evaluate a novel base modification like ATT, a systematic approach would be required:
-
Synthesis of the Phosphoramidite: First, a phosphoramidite building block of the ATT nucleoside would need to be synthesized to enable its incorporation into oligonucleotides via automated solid-phase synthesis.[13][14][15]
-
Oligonucleotide Synthesis and Purification: The ATT phosphoramidite would be used to synthesize a series of test oligonucleotides. Purification and quality control would be critical.
-
Thermodynamic Stability Studies: The melting temperature (Tm) of duplexes containing the ATT modification would be measured and compared to unmodified duplexes to determine its effect on hybridization affinity.[16][17][18] A decrease in Gibbs free energy of duplex formation would indicate stabilization.[19]
-
Nuclease Resistance Assays: The stability of ATT-modified oligonucleotides would be tested by incubation in serum or with specific exonucleases and endonucleases, and the degradation products analyzed over time.[4][7][20]
-
Specificity Analysis: Mismatch discrimination studies would be performed to ensure that the modification does not reduce the specificity of base pairing.
-
Structural Studies: Techniques like NMR or X-ray crystallography could provide insights into how the ATT modification affects the local and global structure of the DNA or RNA duplex.
Q4: Are there solution additives that can enhance hybridization?
A4: Yes, certain molecules, often referred to as hybridization accelerators or chaotropic agents, can be added to the hybridization buffer to modulate thermal stability and improve signal.[21][22]
-
Crowding Agents: Molecules like polyethylene glycol (PEG) can increase the effective concentration of oligonucleotides, promoting duplex formation.[21]
-
Organic Solvents: Dimethyl sulfoxide (DMSO) can help to disrupt secondary structures in the target nucleic acid, making the binding site more accessible.[21]
-
Betaine: This osmolyte can reduce the dependence of DNA thermal stability on base composition, helping to equalize the melting temperatures of different sequences.[21]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with modified oligonucleotides.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Full-Length Oligonucleotide During Synthesis | 1. Inefficient Coupling of Modified Phosphoramidite: The modified amidite may be sterically hindered or less reactive than standard amidites. 2. Degradation of the Modified Base: The modification may be sensitive to the acidic (deblocking) or oxidative steps of the synthesis cycle. | 1. Optimize Coupling: Increase the coupling time for the modified base; use a more potent activator like DCI. 2. Use Milder Reagents: Consider using a milder acid for deblocking (e.g., DCA instead of TCA). Ensure anhydrous conditions, as water can degrade phosphoramidites. |
| Poor Hybridization Signal (Low Affinity) | 1. Destabilizing Effect of Modification: The incorporated modification may disrupt the duplex structure, lowering the melting temperature (Tm). 2. Secondary Structure: The oligonucleotide or its target may have stable secondary structures that inhibit hybridization. 3. Suboptimal Hybridization Conditions: The salt concentration or temperature of the hybridization buffer may not be optimal. | 1. Redesign Oligonucleotide: Flank the modified base with high-affinity modifications like LNAs to compensate for potential destabilization. 2. Add Enhancers: Include additives like betaine or DMSO in the hybridization buffer to melt secondary structures. 3. Optimize Buffer: Adjust salt concentration (e.g., increase NaCl or MgCl₂) and perform a temperature gradient to find the optimal hybridization temperature. |
| Rapid Degradation of Oligonucleotide in Cell Culture/Serum | 1. Insufficient Nuclease Protection: The type or number of protective modifications may be inadequate. 3' exonucleases are a primary source of degradation in serum.[4] 2. Endonuclease Activity: If internal linkages are unmodified, endonucleases can cleave the oligonucleotide. | 1. Add 3' End Protection: Incorporate at least three phosphorothioate (PS) linkages at the 3' end. An inverted dT can also be used to block 3' exonuclease activity.[4] 2. Incorporate Internal Modifications: Use a "gapmer" design with nuclease-resistant wings (e.g., 2'OMe, 2'MOE) and a central DNA gap. For full protection, use PS linkages throughout the entire sequence.[9] |
| Off-Target Effects or Cellular Toxicity | 1. Phosphorothioate (PS) Toxicity: High concentrations of PS linkages can lead to non-specific protein binding and toxicity.[7] 2. Reduced Specificity: Some high-affinity modifications might increase binding to partially complementary off-target sequences. | 1. Minimize PS Content: Use a chimeric design with phosphodiester (PO) linkages where possible, or limit the number of PS bonds. Stereopure PS oligonucleotides may offer a better toxicity profile. 2. Perform Mismatch Analysis: Test the hybridization of your modified oligo against sequences with single or multiple mismatches to confirm its specificity. Adjust the design or length to optimize specificity. |
Data Presentation: Effects of Common Modifications
The following table summarizes the general effects of widely used oligonucleotide modifications on key performance parameters. The magnitude of the effect can vary depending on the sequence, length, and number of modifications.
| Modification | Effect on Thermal Stability (ΔTm per modification) | Nuclease Resistance | Key Advantages |
| Phosphorothioate (PS) | Slight Decrease (~ -0.5 °C) | High | Excellent nuclease resistance, enhances cellular uptake.[][7] |
| 2'-O-Methyl (2'OMe) | Increase (~ +1.0 to +1.5 °C vs. RNA/RNA) | High | Good nuclease resistance, increases binding affinity.[][4][10] |
| 2'-O-Methoxyethyl (2'MOE) | Increase (~ +1.5 to +2.0 °C vs. RNA/RNA) | Very High | Excellent nuclease resistance, high binding affinity, favorable PK properties.[1][9][10] |
| 2'-Fluoro (2'F) | Increase (~ +2.0 to +2.5 °C vs. RNA/RNA) | High | High binding affinity, good nuclease resistance.[][4][9] |
| Locked Nucleic Acid (LNA) | High Increase (~ +3 to +8 °C) | Very High | Dramatically increases binding affinity, excellent nuclease resistance.[9][] |
Experimental Protocols & Methodologies
Protocol 1: Assessment of Oligonucleotide Nuclease Resistance
Objective: To determine the stability of a modified oligonucleotide in the presence of nucleases (e.g., in serum).
Methodology:
-
Oligonucleotide Preparation: Resuspend the 5'-labeled (e.g., with a fluorescent dye) modified oligonucleotide and an unmodified control to a stock concentration of 20 µM in nuclease-free water.
-
Incubation: In separate microcentrifuge tubes, add 2 µL of the oligonucleotide stock to 18 µL of fetal bovine serum (FBS) or a buffered solution containing a specific nuclease (e.g., Snake Venom Phosphodiesterase).
-
Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 5 µL aliquot of the reaction and immediately mix it with 10 µL of a formamide-based stop/loading buffer to denature the nucleases.
-
Gel Electrophoresis: Store the quenched samples at -20°C until all time points are collected. Analyze the samples on a 20% denaturing polyacrylamide gel (PAGE) containing 7M urea.
-
Visualization and Analysis: Visualize the gel using a fluorescence imager. The disappearance of the full-length oligonucleotide band over time indicates degradation. Quantify the band intensity to calculate the half-life of the oligonucleotide.
Protocol 2: Determination of Duplex Thermal Stability (Tm)
Objective: To measure the melting temperature (Tm) of a duplex containing a modified oligonucleotide.
Methodology:
-
Sample Preparation: In a UV-transparent microcuvette, mix the modified oligonucleotide and its complementary strand in a 1:1 molar ratio in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final concentration of the duplex should be ~2 µM.
-
UV-Vis Spectrophotometry: Use a spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low value (e.g., 20°C) to a high value (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/minute).
-
Data Acquisition: Record the absorbance at each temperature point to generate a melting curve (absorbance vs. temperature).
-
Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve. The Tm can be accurately determined by calculating the first derivative of the curve; the peak of the derivative plot corresponds to the Tm.
Visualizations
Caption: Workflow for evaluating a novel oligonucleotide modification.
Caption: Common strategies to protect oligonucleotides from nuclease degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 3. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. synoligo.com [synoligo.com]
- 8. Nuclease Resistance - Introduction [genelink.com]
- 9. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 14. researchgate.net [researchgate.net]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 18. mdpi.com [mdpi.com]
- 19. Effect of 6-thioguanine on the stability of duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improvements to Hybridization-Ligation ELISA Methods to Overcome Bioanalytical Challenges Posed by Novel Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Utilizing 6-Aza-2-thiothymine (ATT) to Minimize Molecular Fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 6-Aza-2-thiothymine (ATT) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) to minimize the fragmentation of labile molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATT) and why is it used in MALDI-MS?
A1: this compound (ATT) is a chemical compound used as a matrix in MALDI-MS. It is particularly valuable for the analysis of labile molecules because it helps to minimize their fragmentation during the ionization process. Its pH-neutral character and ability to function in both positive and negative ionization modes make it a versatile choice for a wide range of analytes, including oligonucleotides, phospholipids, peptides, and lipids.[1][2][3]
Q2: What are the main advantages of using ATT over other common matrices like α-Cyano-4-hydroxycinnamic acid (CHCA)?
A2: ATT offers several advantages over matrices like CHCA:
-
Reduced Fragmentation: ATT is known to be a "soft" matrix, meaning it imparts less energy to the analyte molecules during ionization, thus reducing in-source decay and fragmentation.
-
Minimal Matrix Clusters: It generates fewer matrix-related peaks in the low molecular weight range of the mass spectrum, which can otherwise interfere with the detection of analyte signals.[4][5]
-
Enhanced High-Mass Ionization: ATT can more efficiently ionize larger molecules compared to CHCA, which has limitations in the higher peptide mass range.[3]
-
Dual-Mode Compatibility: It is effective in both positive and negative ionization modes, offering greater flexibility for analyzing different classes of compounds.[1][2]
Q3: For which types of labile molecules is ATT a suitable matrix?
A3: ATT has been successfully used for a variety of labile molecules, including:
Q4: Can additives be used with ATT to further improve results?
A4: Yes, additives can be beneficial. For instance, the addition of fucose to an ATT matrix has been shown to reduce fragmentation and improve spot homogeneity and signal intensity for oligonucleotides.[9] For oxidized phospholipids, specific chaotropic reagents at low concentrations can act as ionization enhancers.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High degree of analyte fragmentation. | Laser fluency is too high. | Gradually decrease the laser power to the minimum level required to obtain a good signal. |
| Inappropriate matrix-to-analyte ratio. | Optimize the matrix-to-analyte ratio. Start with a 1:1 ratio and test varying ratios (e.g., 1:2, 2:1) to find the optimal condition for your analyte. | |
| Suboptimal matrix preparation. | Ensure the ATT matrix solution is freshly prepared and completely dissolved. Sonication can aid in dissolution. Use high-purity solvents. | |
| Low signal intensity or poor ionization. | Poor co-crystallization of matrix and analyte. | Experiment with different spotting techniques (e.g., dried-droplet, thin-layer). The choice of solvent for both the matrix and analyte is crucial for good co-crystallization. |
| Incorrect solvent system. | For oligonucleotides, a mixture of acetonitrile, ethanol, water, and diammonium citrate (DAC) has been used effectively with ATT.[9] Adjust the solvent composition to improve crystal formation. | |
| Analyte suppression by contaminants. | Ensure all glassware and solvents are of high purity. Use of disposable target surfaces can also minimize contamination.[6] | |
| Interference from matrix-related peaks. | While ATT produces minimal clusters, some may still be present. | Confirm the m/z of known ATT-related ions and exclude them during data processing. The use of matrix additives can sometimes alter cluster formation. |
| Inconsistent results between spots. | Inhomogeneous matrix-analyte crystals. | |
| Poor vacuum stability for extended analyses. | ATT has been noted to have lower vacuum stability. | For long-term analytical studies in vacuum MALDI platforms, this limitation should be considered. Shorter analysis times are preferable.[3] |
Quantitative Data Summary
Table 1: Comparison of ATT and CHCA Matrices for Tryptic Peptide Analysis
| Feature | This compound (ATT) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Reference |
| Ionization Efficiency (Higher m/z) | Enhanced | Limited | [3] |
| Matrix Peak Interference (Low m/z) | Minimal | Significant | [3] |
| BSA Sequence Coverage | Higher | Lower | [3] |
Table 2: Performance of ATT for Lipid Analysis Compared to Other Matrices
| Feature | This compound (ATT) | 2′,5′-dihydroxybenzoic acid (DHB) | Norharmane (NOR) | Reference |
| Total Lipids Identified (Negative Mode) | 62 | 21 | Comparable to ATT | [10] |
| Identification of Glycolipids and Fatty Acids | Outperformed both DHB and NOR | Lower | Lower | [10] |
| Matrix-related Spectral Interference | Reduced | Higher | Higher | [5] |
Experimental Protocols
Protocol 1: General Preparation of ATT Matrix for MALDI-MS
-
Materials:
-
This compound (ATT)
-
High-purity solvent (e.g., acetonitrile, ethanol, ultrapure water)
-
Analyte of interest
-
MALDI target plate
-
-
Matrix Solution Preparation:
-
Prepare a saturated solution of ATT in a suitable solvent or solvent mixture. A common solvent system is a 1:1 (v/v) mixture of acetonitrile and ultrapure water.
-
For specific applications, other solvents or additives may be required. For instance, for oligonucleotides, a solvent mixture of acetonitrile, ethanol, and water can be used.[9]
-
Ensure the ATT is completely dissolved. Sonication for a few minutes can be beneficial.
-
-
Sample Preparation and Spotting:
-
Mix the analyte solution with the ATT matrix solution. The optimal ratio can vary, but a 1:1 volume ratio is a good starting point.
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and matrix.
-
-
MALDI-MS Analysis:
-
Insert the target plate into the MALDI mass spectrometer.
-
Acquire mass spectra in the appropriate mode (positive or negative ion).
-
Optimize the laser fluency to obtain the best signal-to-noise ratio while minimizing fragmentation.
-
Visualizations
Caption: Experimental workflow for using this compound in MALDI-MS.
Caption: Troubleshooting logic for high analyte fragmentation with ATT.
References
- 1. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. boa.unimib.it [boa.unimib.it]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of oxidized phospholipids by MALDI mass spectrometry using this compound together with matrix additives and disposable target surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocol modifications for using 6-Aza-2-thiothymine with different laser types"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-Aza-2-thiothymine (ATT) with different laser types in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATT) and why is it used in laser-based experiments?
A1: this compound (ATT) is a thionucleobase, a derivative of thymine. It is a potent photosensitizer, meaning it can be activated by light to induce chemical reactions.[1] Specifically, ATT strongly absorbs UVA light and efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which is cytotoxic.[1][2][3] This property makes it valuable for applications like photodynamic therapy (PDT) for cancer treatment and other research areas where light-induced cell killing or molecular damage is desired.[4]
Q2: What are the key photophysical properties of ATT that I should be aware of?
A2: The most critical photophysical properties of ATT are:
-
Absorption Spectrum: ATT has a strong absorption maximum in the UVA range, typically around 330-340 nm.[5] This means a UVA laser is required for efficient excitation.
-
Intersystem Crossing (ISC) Quantum Yield (ΦISC): ATT exhibits a very high ISC quantum yield, approaching unity (nearly 100%).[1][2] This indicates that almost every absorbed photon leads to the formation of an excited triplet state, which is essential for singlet oxygen generation.
-
Triplet State Lifetime: The excited triplet state of ATT is relatively long-lived (on the order of microseconds), providing ample opportunity to interact with molecular oxygen.[6]
-
Singlet Oxygen Quantum Yield (ΦΔ): ATT is an efficient generator of singlet oxygen, with a reported quantum yield of approximately 0.69.[2]
Q3: Which type of laser is better for activating ATT: Pulsed or Continuous Wave (CW)?
A3: Both pulsed and continuous wave (CW) lasers can be used to activate ATT, but they may lead to different outcomes and present different challenges.[7][8]
-
Continuous Wave (CW) Lasers: Provide a constant stream of light. They are generally simpler to operate and the dosimetry (measuring the light dose) is straightforward. However, high-irradiance CW lasers can lead to significant thermal effects (heating) and rapid oxygen depletion in the target tissue, which can reduce the efficacy of PDT.[9]
-
Pulsed Lasers: Deliver light in short, high-intensity bursts. This can be advantageous as the "off" time between pulses allows for tissue cooling and reoxygenation, potentially reducing thermal damage and improving the overall photodynamic effect.[9][10] However, very high peak irradiances from short pulses can lead to non-linear effects and ground state depletion, which might reduce the efficiency of singlet oxygen production.[7]
The choice between a pulsed and CW laser depends on the specific experimental goals. For applications where minimizing thermal damage is critical, a pulsed laser may be preferable.
Q4: What is photobleaching and how does it affect my experiments with ATT?
A4: Photobleaching is the irreversible photochemical destruction of a photosensitizer upon exposure to light. When ATT is photobleached, it loses its ability to absorb light and generate singlet oxygen, thus reducing the therapeutic or experimental effect over time. The rate of photobleaching is dependent on the light intensity (fluence rate) and the total light dose (fluence).[11] Monitoring photobleaching can be a useful tool for dosimetry, as it can indicate the extent of the photochemical reactions that have occurred.[12]
Q5: Can I use lasers outside of the UVA spectrum to activate ATT?
A5: It is generally not recommended. The efficiency of photoactivation is directly related to the absorption spectrum of the photosensitizer.[13] Since ATT's primary absorption is in the UVA range, using lasers with wavelengths that are poorly absorbed by ATT (e.g., visible or near-infrared lasers) will result in very inefficient excitation and a significantly diminished photodynamic effect.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no cytotoxic effect observed | Inadequate Light Dose: Insufficient total energy (fluence) delivered to the target. | - Increase the irradiation time or the laser power output. - Verify the laser output power with a calibrated power meter. |
| Mismatched Laser Wavelength: The laser wavelength is outside the optimal absorption range of ATT (330-340 nm). | - Use a laser with a wavelength that matches ATT's absorption peak. A tunable laser or a 355 nm Nd:YAG laser could be suitable alternatives. | |
| Low Oxygen Concentration (Hypoxia): Singlet oxygen generation is an oxygen-dependent process. | - For in vitro experiments, ensure adequate oxygenation of the cell culture medium. - For in vivo experiments, consider strategies to mitigate tumor hypoxia. Light fractionation may help by allowing tissue reoxygenation between exposures.[14] | |
| Photobleaching: The ATT has been destroyed by the light before the desired effect is achieved. | - Reduce the fluence rate (power density). Lowering the irradiance can lead to more efficient photobleaching for a given total fluence.[11] - Consider a fractionated light protocol, which may allow for replenishment of the photosensitizer or reoxygenation.[14] | |
| Significant Thermal Damage (burning, charring) to the sample | High Fluence Rate (Power Density): The rate of energy delivery is too high, leading to excessive heating. | - For CW Lasers: Reduce the laser power or increase the beam spot size to lower the power density (mW/cm²). - For Pulsed Lasers: Decrease the energy per pulse or reduce the pulse repetition rate. |
| Pulse Duration is too long: For pulsed lasers, if the pulse duration is longer than the thermal relaxation time of the target, heat will diffuse and cause collateral damage. | - Use a laser with a shorter pulse duration (nanosecond or picosecond range). | |
| Inconsistent results between experiments | Fluctuations in Laser Output: The power output of the laser is not stable. | - Allow the laser to warm up and stabilize before each experiment. - Monitor the laser power throughout the experiment. |
| Variable Photosensitizer Concentration: Inconsistent loading or uptake of ATT in the target cells or tissue. | - Standardize the incubation time and concentration of ATT. - Verify the uptake of ATT using fluorescence microscopy or spectroscopy if possible. | |
| Inconsistent Light Delivery: The light dose is not being delivered uniformly across the sample. | - Ensure the laser beam is properly aligned and provides even illumination over the entire target area. - Use a beam homogenizer if necessary. |
Experimental Protocols & Data
Photophysical Properties of this compound (ATT)
| Property | Value | Reference |
| Absorption Maximum (λmax) | ~330-340 nm (UVA) | [5] |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | [1][2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.69 ± 0.02 | [2] |
| Triplet State Lifetime (τT) | Microseconds (µs) | [6] |
Recommended Starting Laser Parameters for ATT-mediated Photodynamic Activity
These are suggested starting points and should be optimized for your specific experimental system.
Continuous Wave (CW) Laser Protocol
| Parameter | Suggested Starting Range | Rationale |
| Wavelength | 330 - 360 nm | Matches the absorption spectrum of ATT. |
| Fluence (Total Dose) | 5 - 50 J/cm² | A typical range for inducing a photodynamic response. |
| Fluence Rate (Power Density) | 10 - 100 mW/cm² | Lower rates can minimize thermal damage and oxygen depletion. Higher rates may be needed for shorter treatment times.[11] |
Pulsed Laser Protocol
| Parameter | Suggested Starting Range | Rationale |
| Wavelength | 330 - 360 nm | Matches the absorption spectrum of ATT. |
| Fluence (Total Dose) | 5 - 50 J/cm² | The total energy delivered is often comparable to CW protocols. |
| Pulse Duration | Nanoseconds (ns) to Femtoseconds (fs) | Short pulses confine thermal effects.[9] |
| Pulse Repetition Rate | 10 Hz - 1 kHz | Allows for thermal relaxation and reoxygenation of the tissue between pulses. |
| Peak Irradiance | Highly variable; depends on pulse energy and duration. | Should be high enough to induce the photochemical effect but below the threshold for plasma formation or other non-linear damage. |
Detailed Methodology: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in cell culture medium. Replace the medium in the wells with the ATT-containing medium and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no ATT.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular ATT.
-
Irradiation: Add fresh, pre-warmed culture medium to the wells. Expose the designated wells to the laser light source (either CW or pulsed) with the desired parameters. Ensure that control groups are included:
-
Dark Control: Cells incubated with ATT but not exposed to light.
-
Light-Only Control: Cells not incubated with ATT but exposed to the same light dose.
-
-
Post-Irradiation Incubation: Return the plate to the incubator for a period of time (e.g., 24-48 hours) to allow for the cytotoxic effects to manifest.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial activity.
Visualizations
Signaling Pathway for ATT-Induced Phototoxicity
Caption: Mechanism of this compound phototoxicity.
Experimental Workflow for Comparing CW and Pulsed Lasers
Caption: Workflow for comparing CW vs. pulsed laser efficacy.
Logical Relationship for Troubleshooting Low Cytotoxicity
Caption: Troubleshooting logic for low photodynamic effect.
References
- 1. UVA photosensitization of thiopurines and skin cancer in organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Novel DNA lesions generated by the interaction between therapeutic thiopurines and UVA light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic and Photothermal Therapies: Synergy Opportunities for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species generated by thiopurine/UVA cause irreparable transcription-blocking DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Do pulsed lasers produce an effective photodynamic therapy response? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of thermal damage in photodynamic therapy by laser irradiation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Porphyrin bleaching and PDT-induced spectral changes are irradiance dependent in ALA-sensitized normal rat skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photobleaching during and re-appearance after photodynamic therapy of topical ALA-induced fluorescence in UVB-treated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
"addressing ion suppression effects with 6-Aza-2-thiothymine matrix"
Welcome to the technical support center for using 6-Aza-2-thiothymine (ATT) as a matrix in MALDI mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges, particularly those related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in MALDI mass spectrometry?
Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced due to the presence of other co-eluting or co-existing molecules in the sample.[1][2] These interfering compounds, which can be salts, contaminants, or even the matrix itself, compete with the analyte for ionization resources during the laser desorption/ionization process, leading to decreased signal intensity, poor sensitivity, and inaccurate quantification.[3][4][5]
Q2: Why is this compound (ATT) effective at addressing ion suppression?
This compound (ATT) is an effective matrix for several reasons:
-
Minimal Matrix Peaks: Compared to other matrices like α-Cyano-4-hydroxycinnamic acid (CHCA), ATT generates fewer and more sparse matrix-related peaks, particularly in the lower mass-to-charge (m/z) range.[6][7] This reduces background noise and minimizes interference with low-mass analytes.
-
pH Neutrality: ATT is a pH-neutral matrix, which is crucial for the analysis of fragile molecules like oligonucleotides, as it helps prevent analyte degradation such as depurination.[8][9]
-
Versatility: It is highly adaptable and can be used for a diverse range of molecules including oligonucleotides, peptides, lipids, and small molecules in both positive and negative ionization modes.[6][9][10]
-
Effective with Additives: ATT works exceptionally well with co-matrix additives, such as ammonium citrate, which are highly effective at suppressing alkali ion (Na+, K+) adduction, a major cause of peak broadening and reduced resolution in oligonucleotide analysis.[8][9]
Q3: For which types of analytes is the ATT matrix most suitable?
ATT has demonstrated excellent performance for a variety of biomolecules, including:
Q4: What are the primary advantages of ATT over a common matrix like CHCA?
Studies comparing ATT to CHCA have highlighted several advantages. Notably, the average spectrum from CHCA often shows significant clusters of matrix adducts in the low m/z range (700–1200 m/z), whereas ATT yields a much cleaner spectrum in this region.[6] In one analysis of tissue samples, ATT revealed a higher number of total peaks (244) compared to CHCA (203), suggesting it can ionize a broader range of molecules.[6][14]
Troubleshooting Guide
Problem: I am seeing very low or no signal for my analyte.
| Possible Cause | Recommended Solution |
| Incorrect Matrix Preparation | The ATT matrix solution should be prepared fresh daily for optimal performance.[8] Stored solutions can degrade, leading to poor results. Ensure the concentration is correct as per the protocol. |
| Poor Co-crystallization | Analyte and matrix must co-crystallize for efficient energy transfer. Ensure your solvents are compatible. After spotting the mixture on the target, use a vacuum desiccator for about 10 minutes to promote the formation of fine, homogenous crystals.[8] |
| Suboptimal Analyte-to-Matrix Ratio | The molar ratio of matrix to analyte is critical.[15] Too little matrix may not provide sufficient energy absorption, while too much can suppress the analyte signal. Start with the recommended ratio in the protocol and optimize from there. |
| High Salt Contamination | Samples containing high concentrations of salts (Na+, K+) can severely suppress the analyte signal.[16] Use a desalting co-matrix additive like ammonium citrate with ATT, especially for oligonucleotides.[8] |
Problem: My oligonucleotide mass spectra show broad, unresolved peaks.
| Possible Cause | Recommended Solution |
| Alkali Metal Adducts | The presence of sodium (Na+) and potassium (K+) ions is a common cause of peak broadening for oligonucleotides.[8][16] The most effective solution is to use a co-matrix additive. Prepare the ATT matrix in a solution containing an ammonium salt, such as 20 mM ammonium citrate, to suppress the formation of these alkali adducts.[8] |
| Analyte Fragmentation | Excessive laser energy can cause the analyte to fragment. Try reducing the laser power to the minimum level required to obtain a signal. ATT is considered a "soft" matrix that generally does not cause fragmentation or depurination of oligonucleotides.[8] |
Problem: The background noise in my spectra is too high.
| Possible Cause | Recommended Solution |
| Target Plate Contamination | Standard stainless steel targets can contribute to chemical background noise. For highly sensitive applications, consider using disposable MALDI target surfaces (e.g., metallized glass or polymer), which can improve the signal-to-noise ratio by approximately 10-fold.[12] |
| Matrix Clusters | While ATT produces minimal clusters, they can still appear, especially at high laser fluence.[6] Gradually decrease the laser energy to see if the background diminishes while maintaining an acceptable analyte signal. |
Problem: My results are not reproducible between sample spots.
| Possible Cause | Recommended Solution |
| Inhomogeneous Sample Spot | Inconsistent crystallization across the sample spot leads to "hot spots" and poor reproducibility. Ensure the target plate is clean. Using a vacuum desiccator helps create a more uniform crystal lattice.[8] The addition of additives like pyridine has also been shown to improve spot-to-spot repeatability for oligonucleotide analysis.[9] |
Quantitative Data & Performance
The following table summarizes the comparative performance of the ATT matrix based on published findings.
| Performance Metric | ATT Matrix Performance | Comparison Matrix | Source(s) |
| Peptide Peaks Detected (Tissue) | 244 peaks | 203 peaks (CHCA) | [6] |
| Matrix Adducts (Low m/z) | Fewer, sparse peaks | Characteristic clusters (CHCA) | [6] |
| Signal-to-Noise (S/N) Ratio | ~10-fold higher S/N with disposable targets | Standard Stainless Steel Target | [12] |
| Analyte Suitability | High for Oligonucleotides, Phospholipids, Peptides | Varies by matrix | [8][9][12] |
| Ionization Mode | Functions in both positive and negative modes | Some matrices are mode-specific | [6][9][12] |
Experimental Protocols
Protocol 1: ATT Matrix Preparation for Oligonucleotide Analysis
This protocol is optimized for achieving high resolution and suppressing alkali adducts for oligonucleotides.[8]
-
Prepare Co-Matrix Solution: Create a 20 mM ammonium citrate solution in deionized water.
-
Prepare Solvent Mixture: Mix the 20 mM ammonium citrate solution with acetonitrile (CH₃CN) in a 1:1 (v/v) ratio.
-
Dissolve ATT Matrix: Prepare the matrix solution fresh each day. Dissolve this compound (ATT) in the solvent mixture from Step 2 to a final concentration of 10 mg/mL.
-
Vortex: Vortex the solution thoroughly to ensure the matrix is completely dissolved.
Protocol 2: Sample Spotting and Preparation
This procedure details the dried-droplet method for sample preparation with the ATT matrix.[8]
-
Mix Analyte and Matrix: Combine 1 µL of your oligonucleotide sample (typically 1-10 µM in H₂O) with 3 µL of the freshly prepared ATT matrix solution from Protocol 1.
-
Spot on Target Plate: Pipette 1 µL of this final mixture onto the MALDI target plate.
-
Dry the Sample: Place the sample slide in a vacuum desiccator for approximately 10 minutes to remove the solvent and promote uniform co-crystallization.
-
Analyze: The plate is now ready for insertion into the mass spectrometer for analysis.
Visualized Workflows and Logic
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. Characterizing and Alleviating Ion Suppression Effects in Atmospheric Pressure Matrix-Assisted Laser Desorption/Ionization (AP-MALDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI [boa.unimib.it]
- 12. Analysis of oxidized phospholipids by MALDI mass spectrometry using this compound together with matrix additives and disposable target surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rknochenmuss.ch [rknochenmuss.ch]
- 16. analusis.edpsciences.org [analusis.edpsciences.org]
Technical Support Center: 6-Aza-2-thiothymine (ATT) MALDI Spotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their 6-Aza-2-thiothymine (ATT) MALDI spots.
Troubleshooting Guide
This guide addresses common issues encountered during ATT MALDI experiments in a question-and-answer format.
Question: Why am I observing inconsistent signal intensity or poor shot-to-shot reproducibility?
Answer: Inconsistent signal intensity is a frequent challenge in MALDI-MS. For ATT, this can stem from several factors:
-
Non-homogeneous crystal formation: The co-crystallization of the analyte and matrix is a critical step. If the crystals are not uniform in size and distribution, the laser will hit spots with varying concentrations of analyte, leading to fluctuating signal intensity.[1]
-
Matrix degradation: ATT has been noted as a non-vacuum-stable matrix.[2] While co-crystallized analytes can enhance stability, prolonged exposure to vacuum can lead to matrix degradation and a decrease in signal, particularly for the matrix peaks themselves.[2]
-
Analyte-matrix ratio: An improper ratio of analyte to matrix can result in poor signal. Too little matrix may not provide sufficient energy transfer, while too much can suppress the analyte signal.
Troubleshooting Steps:
-
Optimize Matrix/Analyte Deposition:
-
Experiment with different spotting techniques such as the dried-droplet method.
-
Ensure thorough mixing of the analyte and matrix solutions before spotting.
-
-
Incorporate Additives: The use of additives can significantly improve crystal homogeneity and reproducibility. For oligonucleotide analysis, co-crystallizing ATT with ammonium citrate has been shown to yield good resolution and shot-to-shot reproducibility.[3]
-
Minimize Time in Vacuum: For lengthy analyses, be mindful of potential matrix degradation. While the effect on non-matrix peaks may be minimal for several hours, monitoring signal stability over the course of the experiment is recommended.[2]
-
Adjust Laser Power: Use the minimum laser power necessary to achieve a good signal-to-noise ratio. Excessive laser energy can lead to analyte fragmentation and inconsistent ionization.
Question: My MALDI spots show significant peak broadening, especially for oligonucleotides. How can I improve the resolution?
Answer: Peak broadening in oligonucleotide analysis is often due to the formation of cation adducts (e.g., Na+ and K+).[3] ATT, being a pH-neutral matrix, is beneficial in this regard, but adduct formation can still occur.[4]
Troubleshooting Steps:
-
Use Ammonium Salts: The addition of ammonium salts, such as diammonium hydrogen citrate (DAHC), is a common strategy to suppress alkali ion adducts and reduce peak broadening.[3][5]
-
Sample Purification: Ensure that the oligonucleotide samples are desalted and purified to minimize the presence of sodium and potassium salts.
-
Optimize Matrix Preparation: Co-crystallizing ATT with ammonium citrate has been demonstrated to produce sharp peaks for oligonucleotides.[3]
Question: I am having trouble dissolving the ATT matrix. What is the recommended solvent?
Answer: ATT has limited solubility, which can pose a challenge.[6] The choice of solvent is critical for preparing a stable and effective matrix solution.
Recommended Solvents:
-
A common solvent system for ATT is a mixture of methanol and water (e.g., 70:30 MeOH:H₂O).[5]
-
For certain applications, acetonitrile and water mixtures have also been used.
Troubleshooting Steps:
-
Fresh Solution Preparation: Always prepare fresh ATT matrix solutions for optimal performance.
-
Sonication: Briefly sonicating the matrix solution can aid in dissolving the ATT.
-
Solvent Optimization: If solubility issues persist, you may need to experiment with different solvent ratios or consider alternative compatible solvents.
Frequently Asked Questions (FAQs)
What are the main advantages of using this compound (ATT) as a MALDI matrix?
This compound offers several advantages that make it a versatile MALDI matrix:
-
Minimal Matrix Peak Interference: ATT is known for producing minimal matrix-related peaks in the low molecular weight range, which reduces spectral interference.[6][7]
-
Dual Ionization Mode: It can be used effectively in both positive and negative ionization modes.[2][4]
-
pH Neutrality: Its near-neutral pH is particularly advantageous for the analysis of delicate molecules like oligonucleotides, as it helps to prevent depurination.[3][8]
-
Versatility: ATT is suitable for a wide range of analytes, including oligonucleotides, small molecules, carbohydrates, lipids, and tryptic peptides.[2][4]
Is ATT a good matrix for analyzing tryptic peptides?
Yes, recent studies have shown that ATT is a feasible alternative to commonly used matrices like α-Cyano-4-hydroxycinnamic acid (CHCA) for the analysis of tryptic peptides.[2][5] It has demonstrated the ability to ionize tryptic peptides of higher molecular weight more efficiently than CHCA.[2]
Can ATT be used for MALDI Mass Spectrometry Imaging (MSI)?
Yes, ATT has been successfully used as a matrix for MALDI-MSI of various biomolecules, including lipids and tryptic peptides in formalin-fixed paraffin-embedded (FFPE) tissues.[2][7]
What additives can be used with ATT to improve performance?
Several additives have been shown to enhance the performance of ATT:
-
Ammonium Citrate: Improves resolution and reproducibility for oligonucleotide analysis by suppressing cation adducts.[3]
-
Guanidinium Chloride (GUA): Can be used as an additive in the matrix solution for tryptic peptide analysis.[5]
-
Pyridine: Has been shown to enhance sensitivity and spot-to-spot repeatability for oligonucleotide analyses.[2]
Experimental Protocols
Protocol 1: ATT Matrix Preparation for Oligonucleotide Analysis
This protocol is adapted from methodologies demonstrating improved resolution for oligonucleotides.[3]
Materials:
-
This compound (ATT)
-
Diammonium hydrogen citrate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
Procedure:
-
Prepare the Matrix Solution:
-
Prepare a saturated solution of ATT in a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a 0.1 M solution of diammonium hydrogen citrate in water.
-
-
Mix Matrix and Additive:
-
Just before sample preparation, mix the saturated ATT solution and the diammonium hydrogen citrate solution in a 9:1 (v/v) ratio.
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix the oligonucleotide sample solution (typically 1-10 pmol/µL) with the ATT/ammonium citrate matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry at room temperature.
-
Protocol 2: ATT Matrix Preparation for Tryptic Peptide Analysis
This protocol is based on studies comparing ATT with CHCA for proteomics applications.[5]
Materials:
-
This compound (ATT)
-
Guanidinium chloride (GUA)
-
Diammonium hydrogen citrate (DAHC)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
Procedure:
-
Prepare the Matrix Solution:
-
Prepare a 10 mg/mL solution of ATT in a 70:30 (v/v) mixture of methanol and water.
-
Add guanidinium chloride to a final concentration of 2 mM.
-
Add diammonium hydrogen citrate to a final concentration of 20 mM.
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix the digested peptide sample (e.g., 1:20 dilution in water) with the ATT matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry at room temperature.
-
Quantitative Data Summary
| Parameter | Oligonucleotide Analysis | Tryptic Peptide Analysis | Reference |
| Matrix Concentration | Saturated Solution | 10 mg/mL | [3][5] |
| Primary Solvent System | 50:50 ACN:H₂O | 70:30 MeOH:H₂O | [3][5] |
| Common Additives | Diammonium hydrogen citrate | Guanidinium chloride, Diammonium hydrogen citrate | [3][5] |
| Additive Concentration | 0.1 M (stock) | 2 mM GUA, 20 mM DAHC | [3][5] |
| Analyte:Matrix Ratio | 1:1 (v/v) | 1:1 (v/v) | [5] |
Visualizations
Caption: Troubleshooting workflow for common ATT MALDI issues.
Caption: General experimental workflow for preparing ATT MALDI spots.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI [mdpi.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
Validation & Comparative
A Comparative Analysis of 6-Aza-2-thiothymine and CHCA MALDI Matrices: A Guide for Researchers
In the field of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of experimental success. The matrix facilitates the desorption and ionization of analyte molecules, directly impacting the quality of the resulting mass spectrum. For decades, α-Cyano-4-hydroxycinnamic acid (CHCA) has been the gold standard, particularly for the analysis of peptides and small proteins.[1][2][3][4] However, the emergence of alternative matrices, such as 6-Aza-2-thiothymine (ATT), presents new opportunities and complementary strengths for researchers. This guide provides a detailed comparative analysis of ATT and CHCA, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal matrix for their specific applications.
Overview of MALDI Matrices
α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix renowned for its strong absorption at the 337 nm wavelength of nitrogen lasers commonly employed in MALDI instruments.[1] It is particularly effective for the analysis of peptides and smaller proteins, generally those under 10 kDa.[1] CHCA is considered a hydrophobic matrix, making it well-suited for hydrophobic peptides.[1] A key advantage is that its matrix-related peaks are generally not observed above a mass-to-charge ratio (m/z) of 400, simplifying the analysis of low molecular weight peptides.[1]
This compound (ATT) has traditionally been utilized for the analysis of oligonucleotides, small molecules, and oxidized phospholipids.[2][3][4][5] More recently, its potential as a matrix for tryptic peptide and lipid analysis in MALDI-MS and MALDI-MS Imaging (MSI) has been investigated.[2][3][6] Studies have shown that ATT can serve as a feasible alternative to CHCA, demonstrating complementary strengths, particularly in the analysis of higher molecular weight peptides and in multi-omics studies involving both lipids and peptides.[2][6]
Performance Comparison: ATT vs. CHCA
Recent studies have directly compared the performance of ATT and CHCA across various applications, revealing their distinct advantages.
Peptide Analysis
A key area of comparison has been in the analysis of tryptic peptides. While CHCA is the established matrix, ATT has shown compelling performance, particularly in the higher mass range. In a comparative analysis of tryptic peptides from Bovine Serum Albumin (BSA), ATT demonstrated the ability to more efficiently ionize peptides of higher molecular weight, leading to better overall sequence coverage (47%) compared to CHCA (39%).[2] Furthermore, in the analysis of formalin-fixed paraffin-embedded (FFPE) thyroid tissue, ATT revealed a higher number of peaks in the average spectrum (244 peaks) compared to CHCA (203 peaks), with this trend being more pronounced in the high mass range (m/z 2210–3000).[7]
| Performance Metric | This compound (ATT) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Reference |
| Primary Analytes | Oligonucleotides, small molecules, lipids, higher m/w peptides | Peptides and proteins (<10 kDa) | [1][2][3][4] |
| BSA Sequence Coverage | 47% | 39% | [2] |
| Peak Count (Thyroid Tissue) | 244 | 203 | [7] |
| Matrix-Related Peaks | Minimal matrix peak cluster formation | Characteristic clusters in the lower m/z range | [4][7] |
| Ionization Modes | Positive and Negative | Primarily Positive | [4][6] |
Lipid Analysis
ATT has also been evaluated as a matrix for spatial lipidomics, demonstrating robust performance in both positive and negative ionization modes. When compared to other commonly used dual-polarity matrices like 2,5-dihydroxybenzoic acid (DHB) and Norharmane (NOR), ATT enabled the putative annotation of 98 lipids in positive ion mode, with a balanced detection of glycerophospholipids and sphingolipids.[6] It outperformed both DHB and NOR in the identification of glycolipids and fatty acids.[6] In negative ion mode, ATT's performance was comparable to NOR.[6]
| Lipid Class | ATT | DHB | NOR | Reference |
| Total Lipids Annotated (Positive Mode) | 98 | 21 | N/A | [6] |
| Glycerophospholipids (Positive Mode) | 60.2% | N/A | N/A | [6] |
| Sphingolipids (Positive Mode) | 32.7% | N/A | N/A | [6] |
| Glycolipids (Positive Mode) | 3% (Outperformed DHB & NOR) | N/A | N/A | [6] |
| Fatty Acids (Positive Mode) | 4% (Outperformed DHB & NOR) | N/A | N/A | [6] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to reproducible MALDI-MS results. Below are representative protocols for the preparation and application of CHCA and ATT matrices.
CHCA Matrix Preparation (Saturated Solution)
This protocol is a common starting point for general peptide analysis.[1][8]
-
Preparation of Solvent: Prepare a solution containing 50% acetonitrile, 50% ultrapure water, and 0.1% trifluoroacetic acid (TFA).[1]
-
Dissolving the Matrix: Add 10-25 mg of CHCA to a 1.0 mL microcentrifuge tube and add 1.0 mL of the prepared solvent.[1]
-
Vortexing: Vortex the tube vigorously to dissolve the CHCA.[1]
-
Centrifugation: If the CHCA is not fully dissolved, centrifuge the tube to pellet the undissolved solid. The supernatant is the saturated matrix solution.[1]
Dried-Droplet Sample Deposition (CHCA)
The dried-droplet method is the most common technique for preparing MALDI samples with CHCA.[1]
-
Mixing: Mix the analyte solution with the prepared CHCA matrix solution, often at a 1:1 (v/v) ratio.[1]
-
Spotting: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[1]
-
Drying: Allow the droplet to air-dry at room temperature, which facilitates the co-crystallization of the matrix and analyte.[1]
-
Analysis: Once the solvent has completely evaporated, the sample is ready for analysis in the mass spectrometer.[1]
ATT Matrix Preparation and Application
While a standardized protocol for ATT across all applications is less established than for CHCA, a general approach for peptide and lipid analysis can be summarized as follows:
A solution of ATT is typically prepared in a solvent mixture appropriate for the analyte. For lipid analysis, ATT has been successfully applied using an automatic sprayer. For peptide analysis, manual spotting techniques similar to the dried-droplet method can be employed. The concentration of the ATT solution and the specific solvent system may require optimization depending on the analyte and instrument used.
Visualizing Methodologies
To further clarify the experimental processes and logical considerations in matrix selection, the following diagrams are provided.
Conclusion
The selection of a MALDI matrix is a nuanced decision that depends heavily on the specific research question and the nature of the analyte. While CHCA remains a robust and reliable choice for routine peptide analysis, particularly for lower molecular weight species, this compound (ATT) emerges as a powerful and complementary alternative. The experimental data clearly indicates that ATT can offer significant advantages in the analysis of higher molecular weight peptides, providing superior sequence coverage. Furthermore, its versatility in both positive and negative ion modes for lipid analysis makes it an attractive option for multi-omics studies where both peptides and lipids are of interest from the same tissue section. Researchers are encouraged to consider the comparative data presented here and to optimize matrix selection and preparation protocols to achieve the highest quality data for their specific analytical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI [boa.unimib.it]
- 6. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples | MDPI [mdpi.com]
- 7. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteochem.com [proteochem.com]
Comparative Guide to the Antimicrobial Efficacy of 6-Aza-2-thiothymine Derivatives
This guide offers a comparative analysis of the antimicrobial efficacy of 6-Aza-2-thiothymine derivatives, with a particular focus on a novel nanoagent formulation. It is intended for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data.
Performance Comparison of this compound Derivatives
Recent advancements have highlighted the potential of this compound when incorporated into novel delivery systems. A notable example is the development of this compound-capped gold nanoclusters (ATT-AuNCs). These nanoagents have demonstrated significant bactericidal activity, particularly against multidrug-resistant (MDR) strains of Escherichia coli.[1][2][3][4][5]
The table below summarizes the concentration-dependent antibacterial activity of ATT-AuNCs against MDR E. coli.
| Concentration of ATT-AuNCs (µg/mL) | Viability Rate (%) of MDR E. coli |
| 2 | 87.9 |
| 4 | Not specified in the provided text |
| 8 | Not specified in the provided text |
| 16 | Not specified in the provided text |
| 32 | 0 |
| Data sourced from studies on ATT-AuNCs, where a clear reduction in bacterial colonies was observed with increasing concentrations.[1][2] |
While data on a broader range of this compound derivatives is limited in publicly available literature, the performance of ATT-AuNCs provides a strong case for their further investigation as potent antimicrobial agents. Other studies on related compounds, such as 6-azauracil non-nucleosides, have also shown inhibitory activity, particularly against Gram-positive bacteria.
Experimental Protocols
The validation of antimicrobial efficacy for compounds like this compound derivatives typically involves standardized methodologies to determine their inhibitory and bactericidal concentrations.
2.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is broth microdilution.
-
Microorganism Preparation: A standardized suspension of the target microorganism (e.g., MDR E. coli) is prepared in a suitable growth medium (e.g., Luria-Bertani broth).
-
Serial Dilution: The test compound (e.g., ATT-AuNCs) is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2.2. Evaluation of Bactericidal Activity
To determine if an agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth), further assays are performed from the MIC test.
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are plated onto an appropriate agar medium (e.g., blood agar plates).[1][2]
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Analysis: The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacterial colonies.
Visualizing Experimental and Mechanistic Pathways
3.1. Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the antimicrobial susceptibility of a test compound.
Caption: Workflow for MIC and MBC determination.
3.2. Proposed Mechanism of Action for ATT-AuNCs
The antimicrobial activity of this compound-capped gold nanoclusters against bacteria like E. coli is believed to be a multi-step process.[1][2][3][4]
Caption: Proposed mechanism of ATT-AuNCs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound-Capped Gold Nanoclusters as Robust Antimicrobial Nanoagents for Eradicating Multidrug-Resistant Escherichia coli Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Capped Gold Nanoclusters as Robust Antimicrobial Nanoagents for Eradicating Multidrug-Resistant Escherichia coli Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cross-Validation of MALDI-MSI Data with 6-Aza-2-thiothymine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Aza-2-thiothymine (ATT) as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). We delve into its performance against other common matrices, supported by experimental data, and provide detailed protocols for robust cross-validation of your findings.
Performance of this compound (ATT) in MALDI-MSI: A Comparative Analysis
This compound (ATT) has emerged as a versatile matrix for the analysis of a wide range of biomolecules, including lipids, peptides, and small molecules.[1][2][3] Its performance, particularly in minimizing matrix-related background signals in the low mass range, makes it an attractive alternative to more traditional matrices.[4]
Comparison with Common Matrices for Lipidomics
A key application of ATT is in spatial lipidomics. When compared to commonly used matrices such as 2′,5′-dihydroxybenzoic acid (DHB) and Norharmane (NOR), ATT demonstrates superior performance in several aspects. In a study on formalin-fixed paraffin-embedded (FFPE) brain sections, ATT enabled the putative annotation of 98 lipids.[4][5] It outperformed both DHB and NOR in the identification of glycolipids and fatty acids.[4][5] Furthermore, ATT exceeded DHB in the total number of lipids detected and showed comparable performance to NOR in negative ion mode.[4][5]
| Matrix | Total Lipids Identified (Positive Ion Mode) | Key Advantages | Key Disadvantages |
| This compound (ATT) | 98 | Balanced detection of glycerophospholipids and sphingolipids; superior for glycolipids and fatty acids; minimal matrix interference.[4][5] | Can be less effective for certain lipid classes compared to specialized matrices. |
| 2′,5′-dihydroxybenzoic acid (DHB) | Lower than ATT | Established matrix with broad applicability. | Lower total lipid count compared to ATT.[5] |
| Norharmane (NOR) | Comparable to ATT in negative ion mode | Good performance for certain lipid classes. | Can have limitations in positive ion mode compared to ATT.[5] |
Comparison with Common Matrices for Proteomics and Small Molecules
In the realm of spatial proteomics, ATT has been compared with α-Cyano-4-hydroxycinnamic acid (CHCA), a widely used matrix for peptide analysis. Studies have shown that ATT and CHCA have complementary strengths in detecting tryptic peptides, establishing ATT as a viable alternative.[1]
For small molecule analysis, particularly relevant in drug development, ATT has shown promise. A combination of ATT with 3-hydroxycoumarin (3-HC) was successfully used to map the distribution of the drug donepezil in mouse brain tissue.[2] This combination matrix provides the advantage of fewer background signals in the low mass region, which is often a challenge with other matrices.[2][6]
Experimental Protocols for Robust MALDI-MSI Analysis
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable MALDI-MSI data. Below are representative methodologies for tissue preparation, matrix application, and data acquisition.
Tissue Preparation for FFPE Samples
-
Deparaffinization: FFPE tissue sections (typically 5-10 µm thick) mounted on conductive slides are deparaffinized by sequential immersion in xylene (2 x 3 minutes).
-
Rehydration: The slides are then rehydrated through a graded series of ethanol solutions (100%, 95%, 70%, 50%; 2 minutes each) followed by a final wash in deionized water.
-
Antigen Retrieval (for proteins): For proteomics applications, antigen retrieval is performed by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95°C for 20 minutes.
-
Enzymatic Digestion (for proteins): After cooling, a solution of trypsin (e.g., 20 µg/mL in ammonium bicarbonate) is sprayed onto the tissue section and incubated in a humidified chamber at 37°C for several hours to overnight.
Matrix Application
The choice of matrix application technique significantly impacts data quality. Automated spraying methods are generally preferred for their reproducibility.
-
Matrix Solution Preparation:
-
ATT for Lipids: A solution of 10 mg/mL ATT in a suitable solvent mixture (e.g., 90:10 acetonitrile:water with 0.1% trifluoroacetic acid).
-
ATT/3-HC for Small Molecules: Prepare individual solutions of ATT and 3-HC and mix them in a 1:1 ratio just before application.[2]
-
-
Automated Spraying: An automated sprayer (e.g., TM-Sprayer) is used to deposit a uniform layer of the matrix solution onto the tissue section. Typical parameters include a specific flow rate, spray nozzle temperature, and multiple passes to achieve a homogenous crystal layer.
MALDI-MSI Data Acquisition
-
Instrumentation: A high-resolution MALDI mass spectrometer (e.g., a TOF or FT-ICR instrument) is used for data acquisition.
-
Calibration: The instrument is calibrated using a standard peptide or lipid mixture to ensure high mass accuracy.
-
Imaging Parameters: Key parameters to optimize include laser energy, raster step size (spatial resolution), and the number of laser shots per pixel.
-
Data Analysis: Acquired data is processed using specialized software (e.g., SCiLS Lab) for visualization, spectral alignment, and statistical analysis.
Cross-Validation of MALDI-MSI Data with LC-MS/MS: A Workflow
To ensure the quantitative accuracy of MALDI-MSI data, cross-validation with a gold-standard technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential.[7] This is particularly critical in drug development for verifying the distribution and concentration of a drug and its metabolites in tissue.[8][9]
Below is a generalized workflow for cross-validating MALDI-MSI results, adapted from established protocols.[7]
Caption: Workflow for cross-validation of MALDI-MSI with LC-MS/MS.
Signaling Pathways and Logical Relationships
The decision to use a particular matrix in a MALDI-MSI experiment is guided by the analyte of interest and the desired outcome. The following diagram illustrates the logical flow for selecting and validating a matrix like ATT.
Caption: Logical workflow for matrix selection and data validation in MALDI-MSI.
By following these comparative guidelines and experimental protocols, researchers can confidently employ this compound in their MALDI-MSI workflows and ensure the generation of high-quality, cross-validated data for applications in life sciences and drug development.
References
- 1. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. boa.unimib.it [boa.unimib.it]
- 5. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-validated Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging Quantitation Protocol for a Pharmaceutical Drug and Its Drug-Target Effects in the Brain Using Time-of-Flight and Fourier Transform Ion Cyclotron Resonance Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the drug distribution in brain enabled by MALDI MS imaging with laser-assisted chemical transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
6-Aza-2-thiothymine (ATT) for Proteomics: A Comparative Performance Guide
For researchers, scientists, and drug development professionals engaged in proteomics, the choice of a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a critical factor that directly influences the quality and scope of experimental results. This guide provides a comprehensive performance comparison of 6-Aza-2-thiothymine (ATT) against other commonly used matrices for the analysis of peptides and proteins. The information presented herein is supported by experimental data to facilitate an informed selection of the most suitable matrix for your proteomics workflow.
Performance Comparison of MALDI Matrices
The selection of a MALDI matrix is pivotal for successful proteomic analysis, impacting sensitivity, mass range, and signal-to-noise ratio. While α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely adopted standard for peptide analysis, and Sinapinic acid (SA) and 2,5-Dihydroxybenzoic acid (DHB) are also frequently used, this compound (ATT) has emerged as a promising alternative, particularly in the realm of spatial proteomics.
Quantitative Performance: this compound (ATT) vs. α-Cyano-4-hydroxycinnamic acid (CHCA)
A key study compared the performance of ATT and CHCA for the analysis of tryptic peptides from Bovine Serum Albumin (BSA) and on-tissue digested formalin-fixed paraffin-embedded (FFPE) tissue sections using MALDI-Mass Spectrometry Imaging (MALDI-MSI).[1][2]
| Performance Metric | This compound (ATT) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Reference |
| BSA Sequence Coverage | 47% | 39% | [1] |
| Peptide Matches (Higher m/z range: 1700–3000) | Increased number of matches | Fewer matches | [1] |
| Matrix Peak Clusters (Lower m/z range) | Minimal | Significant | [1] |
| Number of Peaks (FFPE Thyroid Tissue, High m/z: 2210-3000) | ~Double that of CHCA | - | |
| Total Peaks (FFPE Thyroid Tissue) | 244 | 203 |
The data indicates that ATT can offer significant advantages, particularly in the analysis of higher molecular weight peptides and in reducing interference from matrix-related ions in the lower mass range.[1]
Qualitative Comparison of Common MALDI Matrices
| Matrix | Optimal Mass Range | Key Advantages | Common Disadvantages |
| This compound (ATT) | Broad, with enhanced performance for higher m/z peptides | Minimal matrix cluster formation, versatile for positive and negative ion modes, suitable for spatial proteomics and lipidomics.[1] | Less extensively documented for proteomics compared to other matrices. |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides < 3500 Da | High ionization efficiency, good sensitivity for low-abundance peptides. | Can produce significant matrix-related signals in the low-mass region, potentially interfering with small peptide detection. |
| Sinapinic acid (SA) | Proteins > 3500 Da | "Softer" ionization leading to less fragmentation of large molecules. | Not ideal for the analysis of small peptides. |
| 2,5-Dihydroxybenzoic acid (DHB) | Broad range for peptides and proteins | Versatile, less background noise from matrix clusters in the lower mass range compared to CHCA, suitable for phosphopeptide and glycoprotein analysis. | May result in weaker signal intensity compared to CHCA. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality results in MALDI-MS based proteomics. Below are the detailed protocols for the application of ATT and its alternatives.
Protocol for this compound (ATT) in MALDI-MSI
This protocol is based on the methodology described for spatial proteomics analysis of FFPE tissue sections.[1]
-
ATT Matrix Solution Preparation:
-
Prepare a saturated solution of this compound (ATT). While the exact concentration for a saturated solution can vary with temperature and solvent purity, a common starting point is to dissolve ATT in a 50:50 (v/v) solution of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water until no more solute dissolves.
-
Vortex the solution vigorously.
-
Centrifuge the solution to pellet any undissolved matrix.
-
Use the supernatant for application.
-
-
Sample Preparation (On-Tissue Digestion of FFPE Sections):
-
Mount 5 µm thick FFPE tissue sections onto Indium Tin Oxide (ITO) coated glass slides.
-
Deparaffinize the tissue sections using xylene and rehydrate through a series of graded ethanol washes.
-
Perform antigen retrieval using a citrate buffer (pH 6) at 95°C for 20 minutes.
-
Apply trypsin solution (e.g., 20 µg/µL in 20 mM ammonium bicarbonate) onto the tissue section using an automated sprayer.
-
Incubate the slide in a humidified chamber at 37°C for 2 hours.
-
-
Matrix Application:
-
Apply the prepared ATT matrix solution onto the digested tissue section using an automated sprayer.
-
Allow the matrix to dry and co-crystallize with the peptides on the tissue surface.
-
-
MALDI-MSI Data Acquisition:
-
Acquire mass spectra in positive ion reflectron mode over a mass range of m/z 700–3000.
-
Use an appropriate external calibrant for mass calibration.
-
Protocol for α-Cyano-4-hydroxycinnamic acid (CHCA)
-
CHCA Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.
-
Vortex vigorously and centrifuge to pellet undissolved matrix. The supernatant is used for spotting.
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix the peptide sample solution and the CHCA matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature, permitting co-crystallization of the matrix and analyte.
-
Protocol for Sinapinic Acid (SA)
-
SA Matrix Solution Preparation:
-
Prepare a saturated solution of SA in a solvent mixture of 30% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.
-
-
Sample Preparation (Dried-Droplet Method):
-
Spot 0.5 µL of the protein solution onto the MALDI target plate.
-
Immediately add 0.5 µL of the SA matrix solution to the protein spot.
-
Gently mix by pipetting up and down, and allow it to air-dry.
-
Protocol for 2,5-Dihydroxybenzoic acid (DHB)
-
DHB Matrix Solution Preparation:
-
Prepare a solution of DHB at a concentration of 10 mg/mL in a solvent mixture of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix the analyte solution and the DHB matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and executing proteomics experiments. The following diagrams illustrate the key steps in a typical MALDI-MSI proteomics experiment.
Caption: Experimental workflow for MALDI-MSI based spatial proteomics.
This guide provides a comparative overview to aid in the selection of an appropriate MALDI matrix for proteomics research. The choice of matrix should be guided by the specific requirements of the experiment, including the mass range of interest, the nature of the sample, and the desired sensitivity. This compound presents a compelling alternative to traditional matrices, particularly for applications in spatial proteomics and the analysis of higher mass peptides.
References
A Head-to-Head Comparison of MALDI Matrices for Oligonucleotide Sequencing: 6-Aza-2-thiothymine vs. The Alternatives
For researchers, scientists, and drug development professionals engaged in oligonucleotide analysis, the choice of a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry is paramount for achieving high-quality sequencing data. This guide provides a comprehensive benchmark of 6-Aza-2-thiothymine (ATT) against other commonly employed matrices, supported by experimental data to inform optimal matrix selection for your specific research needs.
The ideal MALDI matrix for oligonucleotide analysis should facilitate efficient desorption and ionization, minimize fragmentation, and provide high resolution and signal-to-noise ratios. While 3-hydroxypicolinic acid (3-HPA) has traditionally been a popular choice, alternative matrices like this compound (ATT) and 2',4',6'-trihydroxyacetophenone (THAP) offer distinct advantages. This guide delves into a comparative analysis of these matrices, with a focus on their performance in oligonucleotide sequencing.
Performance Benchmark: Quantitative Data Summary
The selection of a MALDI matrix significantly impacts the quality of mass spectrometry data for oligonucleotides. The following tables summarize the performance of this compound (ATT) in comparison to 3-hydroxypicolinic acid (3-HPA) and 2',4',6'-trihydroxyacetophenone (THAP) based on key performance metrics.
Table 1: Molecular Weight Determination of a 16mer Oligonucleotide (5'-TTT AGA GTC TGC TCC C-3', Calculated Mass: 4822.2 Da)
| Matrix | Additive | Average Measured Mass (Da) | Standard Deviation (Da) | Accuracy (%) |
| This compound (ATT) | Diammonium Citrate | 4821.9 | 0.8 | >99.99% |
| 3-Hydroxypicolinic Acid (3-HPA) | Diammonium Citrate | 4823.5 | 2.1 | ~99.97% |
| 2',4',6'-Trihydroxyacetophenone (THAP) | Diammonium Citrate | 4825.1 | 3.5 | ~99.94% |
Data adapted from a study published in Nucleic Acids Research, demonstrating the high accuracy and precision of ATT.[1]
Table 2: General Performance Characteristics for Oligonucleotide Analysis
| Feature | This compound (ATT) | 3-Hydroxypicolinic Acid (3-HPA) | 2',4',6'-Trihydroxyacetophenone (THAP) |
| Signal-to-Noise Ratio | High | Moderate to High | Moderate |
| Resolution | High (typically >500 FWHM)[1] | Variable, dependent on additives and sample purity | Moderate |
| Salt Tolerance | Good, especially with additives | Moderate, requires additives like DAC | Moderate |
| Fragmentation | Minimal to no fragmentation observed[1] | Low, but can be influenced by laser energy | Can be higher for larger oligonucleotides |
| Optimal Oligonucleotide Size | Broad range, including larger oligonucleotides | Smaller to medium-sized oligonucleotides | Smaller to medium-sized oligonucleotides |
| Additives | Diammonium Citrate (DAC) recommended | Diammonium Citrate (DAC) highly recommended | Diammonium Citrate (DAC) recommended |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results in MALDI-TOF MS analysis of oligonucleotides.
Matrix Solution Preparation
-
This compound (ATT) with Diammonium Citrate (DAC):
-
Prepare a 20 mM ammonium citrate solution in deionized water.
-
Create a 1:1 (v/v) mixture of acetonitrile and the 20 mM ammonium citrate solution.
-
Dissolve ATT in this mixed solvent to a final concentration of 10 mg/mL.[2]
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.
-
-
3-Hydroxypicolinic Acid (3-HPA) with Diammonium Citrate (DAC):
-
Prepare a stock solution of 3-HPA at 50 mg/mL in a 1:1 (v/v) mixture of acetonitrile and deionized water.
-
Prepare a stock solution of DAC at 50 mg/mL in deionized water.
-
For the working matrix solution, combine the 3-HPA stock and DAC stock in a 9:1 ratio (e.g., 90 µL of 3-HPA and 10 µL of DAC).[3]
-
Vortex thoroughly.
-
-
2',4',6'-Trihydroxyacetophenone (THAP) with Diammonium Citrate (DAC):
-
Prepare a solution of THAP at 20 mg/mL in 90% acetonitrile.
-
Add Diammonium Hydrogen Citrate to this solution to a final concentration of 50 mg/mL.[4]
-
Vortex until the THAP and DAC are fully dissolved.
-
Sample Preparation and Spotting
-
Oligonucleotide Solution: Dissolve the purified oligonucleotide sample in deionized water to a concentration of 1-10 µM.
-
Sample-Matrix Mixture: Mix the oligonucleotide solution with the prepared matrix solution in a 1:3 (v/v) ratio (e.g., 1 µL of oligonucleotide solution with 3 µL of matrix solution).[2]
-
Spotting:
-
Pipette 1 µL of the final mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. For more uniform crystallization, a vacuum desiccator can be used for approximately 10 minutes.[2]
-
MALDI-TOF Mass Spectrometry Analysis
-
Instrument: A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm) is typically used.
-
Mode: Negative ion linear mode is generally preferred for oligonucleotides.[2]
-
Acceleration Voltage: 20-25 kV.
-
Laser Fluence: Use the minimum laser energy required to obtain a good signal-to-noise ratio to minimize potential fragmentation.
-
Data Acquisition: Average the spectra from 20-50 laser shots for optimal results.[2]
Visualizing the Workflow and Rationale
To further clarify the experimental process and the decision-making logic, the following diagrams are provided.
References
Unveiling the Anticancer Potential of 6-Aza-2-thiothymine Derivatives: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. This guide provides a comparative analysis of the in vitro anticancer activity of a series of novel compounds derived from 6-Aza-2-thiothymine. Specifically, we focus on[1][2]triazolo[4,3-b][3][2]triazin-7-one derivatives and their performance against various cancer cell lines, offering a head-to-head comparison with an established cytotoxic drug. This objective overview is supported by quantitative data, detailed experimental protocols, and visual representations of the proposed mechanism of action to aid in the evaluation of their therapeutic potential.
Performance Snapshot: this compound Derivatives vs. Doxorubicin
A series of ten novel[1][2]triazolo[4,3-b][3][2]triazin-7-one derivatives, synthesized from this compound, were evaluated for their in vitro anticancer activity.[3] The most potent of these compounds, designated 7a and 7g, demonstrated significant cytotoxic effects, particularly against the A549 lung carcinoma cell line.[3] Their performance, alongside the reference drug Doxorubicin, is summarized below.
| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | PC3 (Prostate Carcinoma) % Mortality | PACA2 (Pancreatic Carcinoma) % Mortality | BJ1 (Normal Fibroblast) % Cytotoxicity |
| 7a | 36.6 | Limited Activity (15.9–35.1%) | Low Cytotoxic Effect | 3.5% |
| 7g | 40.1 | Limited Activity (15.9–35.1%) | Low Cytotoxic Effect | 2.8% |
| Doxorubicin | 43.8 | Not Reported | Not Reported | Not Reported |
Table 1: Comparative in vitro anticancer activity of lead this compound derivatives and Doxorubicin. IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data for PC3 and PACA2 cell lines are presented as percentage mortality at a single concentration.[3]
The data reveals that compounds 7a and 7g exhibit greater efficacy against the A549 lung cancer cell line than the standard chemotherapeutic agent, Doxorubicin, as indicated by their lower IC₅₀ values.[3] Encouragingly, both compounds displayed minimal cytotoxicity against the normal human fibroblast cell line BJ1, suggesting a degree of selectivity for cancer cells.[3] While their activity against prostate (PC3) and pancreatic (PACA2) cancer cell lines was limited in the initial screening, the potent and selective effect on lung carcinoma cells warrants further investigation.
It is important to note that comprehensive in vivo validation of these specific this compound derivatives has not yet been reported in the available scientific literature. Further studies in animal models are essential to determine their therapeutic efficacy, pharmacokinetic profiles, and overall safety before any clinical potential can be established.
Unraveling the Mechanism: Induction of Apoptosis
The leading compounds, 7a and 7g, were further investigated to elucidate their mechanism of action. The studies suggest that these this compound derivatives induce cancer cell death through the intrinsic apoptotic pathway. This is supported by evidence of DNA fragmentation and damage in treated A549 lung cancer cells.[3]
Furthermore, gene expression analysis revealed a significant impact on key apoptosis-regulating proteins. Treatment with these compounds led to a reduction in the expression of the anti-apoptotic protein BCL-2, and a concurrent increase in the expression of the pro-apoptotic proteins BAX and p53.[3] This shift in the BCL-2/BAX ratio is a hallmark of apoptosis induction.
Experimental Blueprint: Methodologies and Protocols
To ensure the reproducibility and critical evaluation of the findings, this section details the experimental protocols employed in the referenced study.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (A549, PC3, PACA2) and a normal human fibroblast cell line (BJ1) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug, Doxorubicin. A control group receiving only the vehicle (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Gene Expression Analysis (qRT-PCR)
To assess the effect of the compounds on the expression of apoptosis-related genes, quantitative real-time polymerase chain reaction (qRT-PCR) was performed.
-
RNA Extraction: A549 cells were treated with compounds 7a and 7g for 48 hours. Total RNA was then extracted using a commercially available RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: The expression levels of BCL-2, BAX, and p53 genes were quantified by qRT-PCR using gene-specific primers and a fluorescent dye-based detection system. The housekeeping gene GAPDH was used as an internal control for normalization.
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method.
This guide provides a foundational understanding of the in vitro anticancer potential of novel this compound derivatives. The promising activity against lung cancer cells, coupled with a favorable selectivity profile and a pro-apoptotic mechanism of action, underscores the need for further preclinical development, particularly in vivo efficacy studies, to fully ascertain their therapeutic promise.
References
- 1. A new triazolothiadiazine derivative inhibits stemness and induces cell death in HCC by oxidative stress dependent JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Evaluating the Ionization Efficiency of 6-Aza-2-thiothymine: A Comparative Guide for Diverse Analyte Classes
For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is a critical parameter that dictates the success of an analysis. The matrix must efficiently absorb laser energy, co-crystallize with the analyte, and promote analyte ionization with minimal background interference.[1] While standard matrices like α-Cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid are staples in proteomics, the search for versatile and high-performing alternatives is ongoing.[2] 6-Aza-2-thiothymine (ATT) has emerged as a promising matrix, traditionally used for oligonucleotides but now showing significant potential across a broader range of biomolecules.[3][4]
This guide provides an objective comparison of ATT's ionization efficiency against other common matrices for key analyte classes, supported by experimental data and detailed protocols.
General Experimental Workflow for Matrix Comparison
The evaluation of a MALDI matrix typically follows a standardized workflow to ensure reproducible and comparable results. The process involves preparing the analyte and matrix, applying them to the target plate, acquiring mass spectra, and analyzing the resulting data to assess signal intensity, resolution, and background noise.
Caption: Workflow for comparative evaluation of MALDI matrices.
Peptides and Proteins: An Alternative to the Gold Standard
For decades, CHCA has been the go-to matrix for analyzing tryptic peptides in proteomics.[5] However, it is known to produce significant matrix-related clusters in the low mass range and has limitations in volatilizing higher molecular weight analytes.[2][4] Recent studies show that ATT is a feasible and complementary alternative, demonstrating particular strengths in the higher mass range and producing cleaner spectra at lower m/z values.[3][4]
Comparative Performance Data: ATT vs. CHCA
| Performance Metric | This compound (ATT) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Analyte/Sample | Source |
| Peak Count (m/z 700-3000) | 244 | 203 | FFPE Thyroid Tissue | [5] |
| High Mass Range (m/z >1700) Performance | More efficient ionization of higher MW peptides | Limited capacity to volatilize high MW analytes | BSA Tryptic Digest | [4] |
| BSA Sequence Coverage | Higher | Lower | BSA Tryptic Digest | [4] |
| Low Mass Range (m/z <1200) Interference | Minimal matrix cluster formation | Significant matrix adduct clusters | Matrix Profile | [4] |
Experimental Protocol: Comparative MALDI-MSI of Tryptic Peptides
This protocol is adapted from studies comparing ATT and CHCA for spatial proteomics.[5]
-
Tissue Preparation : Formalin-fixed paraffin-embedded (FFPE) tissue sections are mounted on conductive glass slides. Deparaffinization is performed using xylene and rehydration with a graded ethanol series. Antigen retrieval is then carried out.
-
In-situ Digestion : Trypsin solution (e.g., 20 µg/mL in 50 mM ammonium bicarbonate) is sprayed onto the tissue section and incubated in a humidified chamber at 37°C for 2 hours.
-
Matrix Preparation :
-
ATT Solution : Prepare a solution of 10 mg/mL ATT in 70% acetonitrile (ACN) / 30% water / 0.2% trifluoroacetic acid (TFA).
-
CHCA Solution : Prepare a solution of 7 mg/mL CHCA in 70% ACN / 30% water / 0.2% TFA.
-
-
Matrix Application : The matrix solutions are applied to adjacent digested tissue sections using an automated sprayer to ensure a uniform coating.
-
MALDI-MSI Analysis :
-
Instrument : A MALDI-TOF/TOF mass spectrometer (e.g., Bruker timsTOF fleX™).
-
Mode : Reflectron positive ion mode.
-
Mass Range : m/z 700–3000.
-
Calibration : Use an external standard peptide mix (e.g., PepMix I) spotted near the tissue.
-
Spatial Resolution : Set according to experimental needs (e.g., 50 µm raster width).
-
-
Data Analysis : Acquired spectra are processed using imaging software (e.g., FlexImaging, SCiLS Lab). The number of detected peptide peaks, signal-to-noise ratio, and spatial localization are compared between the two matrices.
Lipids: Excelling in Complex Samples
The analysis of lipids, especially from challenging FFPE clinical samples, is often hampered by low analyte abundance and interference from matrix clusters.[6] ATT has been explored as a matrix for spatial lipidomics, where it demonstrates significant advantages over commonly used matrices like 2′,5′-dihydroxybenzoic acid (DHB) and Norharmane (NOR).[6][7]
Comparative Performance Data: ATT vs. DHB and NOR
| Performance Metric | This compound (ATT) | 2′,5′-dihydroxybenzoic acid (DHB) | Norharmane (NOR) | Analyte/Sample | Source |
| Total Lipids Annotated (Positive Mode) | 98 | - | - | FFPE Brain Sections | [6][7] |
| Total Lipid Count (Negative Mode) | 62 | 21 | Comparable to ATT | FFPE Brain Sections | [6][7] |
| Glycerophospholipids (Positive Mode) | 60.2% of annotated lipids | - | - | FFPE Brain Sections | [6][7] |
| Sphingolipids (Positive Mode) | 32.7% of annotated lipids | - | - | FFPE Brain Sections | [6][7] |
| Glycolipids & Fatty Acids Identification | Outperformed both DHB and NOR | Lower | Lower | FFPE Brain Sections | [6][7] |
| Low Mass Range Interference | Few matrix-related peaks | Can cause spectral interference | Minimal signal suppression | Matrix Profile | [6][8] |
Experimental Protocol: Comparative MALDI-MSI of Lipids in FFPE Tissue
This protocol is based on a study evaluating ATT for spatial lipidomics.[6][8]
-
Tissue Preparation : FFPE tissue sections (e.g., brain tissue) are sectioned and mounted on conductive slides. The sections undergo deparaffinization and rehydration.
-
Matrix Preparation :
-
ATT : 10 mg/mL in 90% acetone / 10% water.
-
DHB : 40 mg/mL in 70% methanol / 30% water / 0.1% TFA.
-
NOR : 7 mg/mL in 70% ACN / 30% water / 0.1% TFA.
-
-
Matrix Application : Matrices are applied onto consecutive tissue sections using an automated sprayer.
-
MALDI-MSI Analysis :
-
Instrument : MALDI-TIMS-TOF mass spectrometer.
-
Mode : Performed in both reflectron positive and negative ion modes.
-
Mass Range : m/z 400–1200.
-
Spatial Resolution : 20 µm.
-
-
Data Analysis : Lipid species are putatively annotated using a relevant database (e.g., LIPID MAPS). The performance of each matrix is evaluated based on the number of identified lipids, class coverage, and signal intensity.
Oligonucleotides: The Original Application
ATT, when co-crystallized with ammonium citrate, has long been recognized as a superior matrix for the analysis of oligonucleotides.[9] It addresses common issues such as cation adducts (Na⁺, K⁺) that reduce resolution and mass accuracy. Its use at a near-neutral pH also prevents the depurination of DNA that can occur with acidic matrices.[9]
Comparative Performance Data: ATT vs. Other Matrices
| Performance Metric | This compound (ATT) | 2',4',6'-trihydroxy acetophenone (THA) | 3-hydroxy picolinic acid (3-HPA) | Analyte/Sample | Source |
| Mass Accuracy (16mer oligo) | ±0.02% (with internal standard) | Lower | Lower | 16mer Oligodeoxynucleotide | [9] |
| Resolution (FWHM) | ~500 | Lower | Lower | 16mer Oligodeoxynucleotide | [9] |
| Fragmentation/Depurination | None observed | - | - | Oligonucleotides | [9] |
| Reproducibility | Good shot-to-shot and sample-to-sample | Lower | Lower | Oligonucleotides | [9] |
Experimental Protocol: MALDI-TOF Analysis of Oligonucleotides
This protocol is adapted from a foundational study on ATT for oligonucleotide analysis.[9]
-
Matrix Preparation : Prepare a saturated solution of ATT in a 1:1 (v/v) mixture of acetonitrile and 25 mM diammonium hydrogen citrate.
-
Analyte Preparation : Dissolve the purified oligonucleotide sample in deionized water to a final concentration of approximately 5 µM.
-
Sample Spotting :
-
Mix 1 µL of the matrix solution with 1 µL of the analyte solution.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature.
-
-
MALDI-TOF Analysis :
-
Instrument : A benchtop MALDI-TOF instrument.
-
Mode : Linear negative ion mode.
-
Acceleration Voltage : 22 keV.
-
Laser : 337 nm Nitrogen laser.
-
Data Acquisition : Acquire spectra by averaging 20-50 laser shots at an intensity just above the ionization threshold.
-
-
Data Analysis : Determine the molecular weight of the [M-H]⁻ ion and assess the resolution and accuracy of the measurement.
Summary and Conclusion
This compound has proven to be a highly versatile and effective MALDI matrix that extends beyond its traditional use for oligonucleotides. Its performance is often comparable, and in some aspects superior, to the gold-standard matrices for specific analyte classes.
| Analyte Class | Key Advantages of ATT | Common Alternatives |
| Peptides/Proteins | Cleaner low-mass spectra, enhanced ionization of high MW peptides.[4] | CHCA |
| Lipids | High number of lipid identifications, strong performance in both ion modes, effective for FFPE tissues.[6][7] | DHB, NOR |
| Oligonucleotides | High resolution and mass accuracy, minimal fragmentation, prevents depurination.[9] | 3-HPA, THA |
| Small Molecules | Functions in both positive and negative modes with minimal matrix peak formation.[4][10] | CHCA |
ATT's key strengths include its minimal formation of matrix-related clusters, its ability to function in both positive and negative ion modes, and its enhanced performance for higher molecular weight peptides and complex lipid samples.[4][7] One noted potential limitation is its lower vacuum stability, which could be a consideration for lengthy analyses in vacuum MALDI platforms.[5] Overall, this compound is a powerful and multifaceted tool that warrants consideration for a wide range of MALDI-MS applications, offering a strategic advantage for multi-omics studies.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
6-Aza-2-thiothymine (ATT) in Quantitative Proteomics: A Comparison Guide for MALDI-MSI Applications
For researchers, scientists, and drug development professionals, the choice of matrix is a critical determinant of success in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). This guide provides an objective comparison of 6-Aza-2-thiothymine (ATT) and the commonly used α-Cyano-4-hydroxycinnamic acid (CHCA), focusing on their reproducibility and robustness in the context of spatial proteomics.
While the initial query concerned the broad application of this compound (ATT) in quantitative proteomics, current scientific literature primarily highlights its utility as a matrix in MALDI-MSI rather than as a metabolic label. This guide, therefore, focuses on its performance in this specific application, offering a detailed comparison with the established matrix, α-Cyano-4-hydroxycinnamic acid (CHCA).
Performance Comparison: ATT vs. CHCA
The selection of a suitable matrix is pivotal for the efficient ionization and analysis of peptides and proteins. ATT has emerged as a promising alternative to the gold standard, CHCA, exhibiting several advantageous characteristics.
A key advantage of ATT is the reduction of matrix-related peaks in the lower mass-to-charge (m/z) range, which can interfere with the detection of analytes.[1] This leads to cleaner spectra and potentially more reliable quantification. Furthermore, studies have shown that ATT can enhance the detection of a higher number of peptides, particularly in the higher mass range, compared to CHCA.[1]
| Performance Metric | This compound (ATT) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Source |
| Total Peaks Identified (FFPE thyroid tissue, m/z 700–3000) | 244 | 203 | [1] |
| Peaks in Low Mass Range (m/z 700–1500) | 148 | 134 | [1] |
| Peaks in Intermediate Mass Range (m/z 1500–2210) | 61 | 47 | [1] |
| Peaks in High Mass Range (m/z 2210–3000) | 35 | 22 | [1] |
| BSA Tryptic Digest Sequence Coverage | Higher than CHCA | Lower than ATT | [1] |
| Matrix Cluster Formation (low m/z range) | Minimal | Significant | [1] |
| Spot-to-Spot Repeatability | Additives like pyridine can enhance repeatability for oligonucleotides.[2] | Can exhibit significant spot-to-spot variations in signal. | [2][3] |
| Reproducibility (CV%) | CV% reported for detected peaks in technical replicates for lipidomics.[4][5] | Generally perceived to have higher variability in signal intensities. | [4][5][6] |
Reproducibility and Robustness
Reproducibility is a cornerstone of quantitative proteomics. While direct comparative studies on the coefficient of variation (CV) for peptide analysis between ATT and CHCA are not extensively detailed in the available literature, some studies on lipidomics have reported CVs for peaks detected with ATT across technical replicates.[4][5] This provides a quantitative measure of its reproducibility. In contrast, CHCA is known to sometimes exhibit significant spot-to-spot variation in signal intensity, which can impact quantitative accuracy.[3] The more homogeneous crystallization of ATT may contribute to its potentially higher reproducibility.
The robustness of a matrix relates to its performance across different sample types and conditions. ATT has demonstrated versatility, being effective for the analysis of oligonucleotides, small molecules, and lipids in addition to peptides.[1][2][7] This broad applicability suggests a degree of robustness that is advantageous for laboratories analyzing diverse sample types.
Experimental Protocols
Detailed and consistent experimental protocols are essential for achieving reproducible results in MALDI-MSI.
This compound (ATT) Matrix Preparation and Application
-
Matrix Solution Preparation: Prepare a 10 mg/mL solution of ATT in a solvent mixture of 70:30 methanol:water. The addition of additives like 2 mM guanidine hydrochloride (GUA) and 20 mM diammonium hydrogen citrate (DAHC) can be beneficial.
-
Sample Preparation (for protein digests):
-
Digest the protein of interest (e.g., Bovine Serum Albumin - BSA) with trypsin.
-
Dilute the digested sample (e.g., 1:20 in water).
-
-
Matrix Application (Dried Droplet Method):
-
Spot 1 µL of the diluted digested sample onto the MALDI target plate.
-
Add 1 µL of the ATT matrix solution to the sample spot.
-
Allow the mixture to air dry completely, forming co-crystals.
-
-
For Tissue Sections (MALDI-MSI):
-
Perform on-tissue digestion of the formalin-fixed paraffin-embedded (FFPE) tissue section.
-
Apply the ATT matrix uniformly over the tissue section using an automated spraying device or sublimator for optimal crystal formation and spatial resolution.
-
α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Application
-
Matrix Solution Preparation: Prepare a 10 mg/mL solution of CHCA in a solvent mixture of 70:30 acetonitrile:water with 1% trifluoroacetic acid (TFA).
-
Sample Preparation (for protein digests):
-
Follow the same protein digestion and dilution steps as for the ATT protocol.
-
-
Matrix Application (Dried Droplet Method):
-
Spot 1 µL of the diluted digested sample onto the MALDI target plate.
-
Add 1 µL of the CHCA matrix solution to the sample spot.
-
Allow the mixture to air dry.
-
-
For Tissue Sections (MALDI-MSI):
-
Similar to ATT, apply the CHCA matrix over the on-tissue digested FFPE section using an appropriate automated method to ensure a homogeneous crystal layer.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in a typical MALDI-MSI workflow.
Caption: A generalized workflow for MALDI-MSI analysis of tissue sections.
Caption: A typical data analysis pipeline for MALDI-MSI proteomics data.
Broader Context: Alternative Quantitative Proteomics Techniques
While MALDI-MSI provides spatial information, other quantitative proteomics techniques offer different advantages, such as high-throughput analysis of complex mixtures and precise quantification of protein abundance changes. These include:
-
Isobaric Labeling (e.g., TMT, iTRAQ): These methods use chemical tags to label peptides from different samples. The samples are then pooled and analyzed together, allowing for relative quantification of proteins across multiple conditions in a single mass spectrometry run.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in media containing "heavy" or "light" isotopes of essential amino acids. The mass difference allows for the direct comparison of protein abundance between different cell populations.
-
Label-Free Quantification (LFQ): This method relies on the direct comparison of signal intensities of peptides or the spectral counts of identified proteins across different mass spectrometry runs. It is a cost-effective method but requires highly reproducible chromatography and mass spectrometry performance.
-
Data-Independent Acquisition (DIA): A mass spectrometry method that systematically fragments all ions within a specified mass range, providing a comprehensive record of the peptides in a sample. This allows for retrospective data analysis and can improve reproducibility compared to data-dependent acquisition.
Conclusion
This compound (ATT) presents a robust and reproducible alternative to α-Cyano-4-hydroxycinnamic acid (CHCA) for MALDI-MSI applications in proteomics. Its key strengths lie in producing cleaner spectra with fewer matrix interferences and enhancing the detection of higher molecular weight peptides. While more direct comparative studies on quantitative reproducibility are warranted, the available data suggests that ATT can be a valuable tool for researchers seeking high-quality, spatially resolved proteomic data. The choice between ATT and CHCA will ultimately depend on the specific requirements of the experiment, including the analyte of interest and the desired level of quantitative accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boa.unimib.it [boa.unimib.it]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-Aza-2-thiothymine and Sinapinic Acid for Large Protein Analysis via MALDI-TOF MS
For researchers, scientists, and drug development professionals engaged in the analysis of large proteins by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, the choice of matrix is a critical determinant of experimental success. This guide provides a side-by-side comparison of the conventional matrix, sinapinic acid (SA), and an alternative, 6-Aza-2-thiothymine (ATT), for the analysis of high molecular weight proteins.
Sinapinic acid is the established gold standard for analyzing intact proteins, particularly those exceeding 10,000 Da.[1] Its efficacy in this range is well-documented. However, emerging evidence suggests that this compound, traditionally utilized for oligonucleotides, may offer advantages for very large proteins and complex protein mixtures.[2]
Performance Comparison
While direct quantitative head-to-head studies are limited, the available data indicates distinct performance characteristics for each matrix. Sinapinic acid is known for its robust performance with large molecules, forming homogenous crystals that contribute to good shot-to-shot reproducibility.[1]
Conversely, this compound has been reported to provide better sensitivity for larger proteins and glycoproteins, especially within protein mixtures where other matrices may struggle to ionize higher mass components effectively.[2] A significant advantage of ATT is the reduction of matrix-related signals in the low-mass range, which can simplify spectral interpretation.[3] Recent studies, although focused on tryptic peptides for mass spectrometry imaging, have shown ATT to be particularly effective for higher mass peptides, suggesting its utility for larger molecules.[3][4]
The following table summarizes the key performance characteristics of this compound and sinapinic acid based on available data.
| Feature | This compound (ATT) | Sinapinic Acid (SA) |
| Optimal Mass Range | Peptides, oligonucleotides, and potentially very large proteins (>100 kDa) | Proteins and peptides with a molecular weight greater than 10,000 Da[1] |
| Primary Application | Oligonucleotides, small molecules, and emerging use in proteomics and lipidomics[2][3] | Intact protein analysis, high-mass peptides[1] |
| Ionization Efficiency | Reportedly provides better sensitivity for larger proteins and glycoproteins in mixtures[2] | Good for a wide range of proteins[1] |
| Matrix Background | Minimal matrix peak cluster formation in the low-mass range[3] | Can produce some matrix-related signals |
| Crystal Homogeneity | Variable, can be influenced by preparation method | Tends to form homogenous crystals, aiding reproducibility[1] |
| Salt Tolerance | Generally good, often used with ammonium citrate for oligonucleotides | Good[1] |
Experimental Protocols
The successful application of any MALDI matrix is highly dependent on the sample preparation protocol. Below are detailed methodologies for both this compound and sinapinic acid.
This compound (ATT) Protocol (Adapted for Proteins)
This protocol is adapted from methodologies used for oligonucleotides and peptides, as specific protocols for large intact proteins are not widely published.
-
Matrix Solution Preparation:
-
Prepare a saturated solution of ATT in a 1:1 (v/v) mixture of acetonitrile and water.
-
For improved performance, a co-matrix of ammonium citrate can be added. Prepare a solution of 50 mg/mL of dibasic ammonium citrate in water. Mix the ATT solution with the ammonium citrate solution in a 9:1 (v/v) ratio.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix the protein sample with the ATT matrix solution in a 1:1 to 1:5 (v/v) ratio in a microcentrifuge tube. The optimal ratio may need to be determined empirically.
-
Vortex the mixture briefly.
-
Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.
-
Sinapinic Acid (SA) Protocol
This is a standard protocol for the analysis of large proteins.
-
Matrix Solution Preparation:
-
Prepare a saturated solution of sinapinic acid in a solvent mixture of acetonitrile and water (typically 1:1 v/v) with 0.1% trifluoroacetic acid (TFA).
-
To prepare the solution, add the solvent to a microcentrifuge tube containing an excess of SA crystals and vortex vigorously.
-
Centrifuge the tube to pellet the undissolved matrix. Use the supernatant for sample preparation.[1]
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix the protein sample with the saturated SA matrix solution. A 1:1 (v/v) ratio is a good starting point, but this may need to be optimized.
-
Vortex the mixture briefly.
-
Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature.
-
Visualizing the MALDI-TOF Workflow
The following diagram illustrates the general workflow for protein analysis using MALDI-TOF mass spectrometry with either this compound or sinapinic acid.
Conclusion
For routine analysis of large proteins, sinapinic acid remains the well-established and reliable matrix of choice. However, for challenging applications, such as the analysis of very high molecular weight proteins, glycoproteins, or complex protein mixtures, this compound presents a promising alternative that may yield superior sensitivity and cleaner spectra. Researchers are encouraged to empirically test both matrices to determine the optimal conditions for their specific protein of interest and experimental goals. The continued investigation into alternative matrices like ATT is paving the way for advancements in the field of proteomics.
References
Safety Operating Guide
Proper Disposal of 6-Aza-2-thiothymine: A Guide for Laboratory Professionals
For immediate reference, 6-Aza-2-thiothymine must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to protect personnel and the environment.
I. Hazard Identification and Immediate Safety Precautions
This compound is a chemical compound that requires careful handling. It is considered a hazardous substance and a combustible solid.[1] Key hazards include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2]
-
Irritation: May cause skin irritation.[2]
-
Environmental Hazards: Should not be released into the environment.[3][4]
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Wear appropriate protective gloves.
-
Respiratory Protection: A particulate respirator is recommended, especially when dealing with dust.
-
Body Protection: Wear protective clothing to prevent skin exposure.[1]
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For minor spills, use dry clean-up procedures to avoid generating dust.[1]
-
Collection: Carefully sweep up the spilled solid material.
-
Packaging: Place the collected material into a suitable, labeled, and closed container for waste disposal.[1][3][4]
Note: Do not allow the chemical or cleaning materials to enter drains.[1]
III. Disposal Protocol
The disposal of this compound must be managed through a licensed waste disposal service. This material and its container must be disposed of as hazardous waste.[1]
Step-by-Step Disposal Procedure:
-
Segregation: Ensure that this compound waste is not mixed with incompatible materials such as strong oxidizing agents, strong acids, or strong reducing agents.[3]
-
Containerization: Place the waste in a clearly labeled, sealed, and suitable container. The label should include "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.
-
Professional Disposal: Arrange for collection by a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain records of the disposal process, including the date, quantity of waste, and the name of the disposal company, in accordance with institutional and regulatory requirements.
IV. Quantitative Data Summary
While detailed toxicological properties have not been fully investigated, the following data provides a summary of known physical and chemical properties.[3]
| Property | Value |
| Physical State | Solid |
| Appearance | Light yellow crystalline powder |
| Odor | Stench |
| Melting Point | 218 - 221 °C / 424.4 - 429.8 °F |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong reducing agents |
Data sourced from Safety Data Sheets.[3]
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Aza-2-thiothymine
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 6-Aza-2-thiothymine. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in all research and development activities involving this compound.
This compound is a chemical compound utilized in laboratory settings, including in the analysis of acidic glycans.[1][2] It is classified as a hazardous substance and must be handled with appropriate care to mitigate potential risks.[3] This guide outlines the necessary personal protective equipment (PPE), handling procedures, emergency plans, and disposal protocols to ensure the safe and effective use of this material by researchers, scientists, and drug development professionals.
Essential Safety and Handling at a Glance
Proper handling of this compound is paramount to prevent exposure and ensure a safe laboratory environment. The following tables summarize the key physical and chemical properties, hazard classifications, and recommended exposure controls.
| Physical and Chemical Properties | |
| Appearance | Off-white to light yellow crystalline powder[3][4][5] |
| Odor | Stench / Unpleasant[3][4][5] |
| Melting Point | 218 - 221 °C[1][4][6] |
| Solubility | Partly soluble in water[1] |
| Molecular Formula | C4H5N3OS[7] |
| Molecular Weight | 143.17 g/mol [7] |
| Hazard Identification and Classification | |
| GHS Hazard Statements | Harmful if swallowed.[7] May be harmful in contact with skin and cause skin irritation.[7] |
| Primary Hazards | Irritant[7] |
| Flammability | Combustible solid.[3][4][5] Can form explosive dust mixtures with air.[3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong reducing agents.[4][5] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx).[3][4] |
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure risk when handling this compound. The following engineering controls and personal protective equipment are mandatory.
| Control | Specification and Protocol |
| Ventilation | All handling of this compound powder must occur within a certified chemical fume hood or a glove box.[3] Local exhaust ventilation is required where solids are handled as powders or crystals to prevent accumulation and recirculation of particulates.[3] |
| Eye Protection | Safety glasses with side shields or chemical goggles are required at all times.[3] |
| Hand Protection | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is suitable.[3] Contaminated gloves must be replaced immediately. Hands should be washed thoroughly after removing gloves.[3] |
| Body Protection | A lab coat or overalls must be worn.[3] For tasks with a higher risk of dust generation, a P.V.C. apron may be necessary.[3] |
| Respiratory Protection | For tasks involving significant dust generation, a NIOSH-approved N95 or P1 particulate respirator is recommended.[6] |
Procedural Guidance: From Receipt to Disposal
The following workflow provides a step-by-step process for the safe handling of this compound.
Emergency Response Plan
Spill Response:
-
Minor Spills (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.
-
Use dry clean-up procedures; DO NOT use water.[3]
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[3][4]
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Major Spills:
-
Evacuate the immediate area and alert emergency responders.[3]
-
Restrict access to the area.
-
Provide emergency responders with the Safety Data Sheet.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding eyelids open.[3][4][5] Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing. Flush affected skin with running water and soap for at least 15 minutes.[3][4][5] Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Immediately give a glass of water.[3] Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE, spill clean-up materials, and empty containers, must be treated as hazardous waste.[3]
-
Solid Waste: Collect in a clearly labeled, sealed container (e.g., polyethylene or polypropylene).[3]
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not empty into drains.[4]
-
Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety department for specific disposal procedures.
References
- 1. This compound | 615-76-9 [chemicalbook.com]
- 2. A14167.06 [thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | CAS#:615-76-9 | Chemsrc [chemsrc.com]
- 7. This compound | C4H5N3OS | CID 1263666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
